Product packaging for 3,3,3-Trifluoroalanine(Cat. No.:CAS No. 17463-43-3)

3,3,3-Trifluoroalanine

货号: B031342
CAS 编号: 17463-43-3
分子量: 143.06 g/mol
InChI 键: HMJQKIDUCWWIBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3,3,3-Trifluoro-DL-alanine (CAS 10065-69-7) is a non-canonical amino acid of significant interest in advanced chemical and microbiological research. With the molecular formula C3H4F3NO2 and a molecular weight of 143.06 g/mol, this compound serves as a critical building block for establishing new-to-Nature chemistries in biological systems . Its primary research application is in the development of novel positron emission tomography (PET) radiotracers for specific bacterial infection imaging. Owing to its structural similarity to D-alanine, it is efficiently incorporated into the peptidoglycan cell wall of bacteria, such as Escherichia coli , by bacterial transpeptidases . This mechanism allows for the targeted detection of live pathogens. Furthermore, the trifluoromethyl group enhances the tracer's stability in serum and reduces its metabolism by mammalian d-amino acid oxidase, leading to lower background signals in preclinical models and making it a superior candidate for translation to clinical imaging compared to carbon-11 labeled analogs . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4F3NO2 B031342 3,3,3-Trifluoroalanine CAS No. 17463-43-3

属性

IUPAC Name

2-amino-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJQKIDUCWWIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17463-43-3
Record name 3,3,3-Trifluoroalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17463-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-trifluoro-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoroalanine (TFAla) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl group at the β-position of alanine confers unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental methodologies and visual representations to aid in its application in research and development.

Physicochemical Properties

The defining feature of this compound is the electron-withdrawing trifluoromethyl group, which significantly alters its properties compared to the endogenous amino acid, alanine.

General and Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 2-Amino-3,3,3-trifluoropropanoic acid[1][2]
CAS Number 17463-43-3[3][4][5]
Molecular Formula C₃H₄F₃NO₂[2][5]
Molecular Weight 143.06 g/mol [2][4]
Appearance White to off-white crystalline powder
Melting Point 231-234 °C (decomposes)[4]
Acid-Base Properties and Lipophilicity
PropertyValue (Predicted/Computed)Reference(s)
pKa (Carboxylic Acid) 0.81 ± 0.10 (Predicted)[6]
pKa (Ammonium) Not available
Isoelectric Point (pI) Not available
LogP -2.3 (Computed)[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a quartet for the α-proton due to coupling with the three fluorine atoms of the trifluoromethyl group. The chemical shift of this proton will be influenced by the electron-withdrawing nature of the adjacent CF₃ group.

  • ¹³C NMR: The carbon spectrum will display three distinct signals for the carboxyl, α-carbon, and trifluoromethyl carbons. The trifluoromethyl carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. For this compound, a singlet is expected for the three equivalent fluorine atoms. The chemical shift will be characteristic of a CF₃ group adjacent to a chiral center.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound in its solid, zwitterionic form is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching of the ammonium group (-NH₃⁺) in the range of 3200-2800 cm⁻¹.

  • C=O stretching of the carboxylate group (-COO⁻) as a strong, broad band around 1600-1550 cm⁻¹.

  • C-F stretching of the trifluoromethyl group, which typically appears as strong, multiple bands in the 1350-1100 cm⁻¹ region.

  • N-H bending of the ammonium group around 1550-1480 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 143. Common fragmentation patterns for amino acids include the loss of the carboxyl group (M-45) and side-chain fragmentation. For this compound, fragmentation may involve the loss of the CF₃ group.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound.

Synthesis of this compound

A general workflow for a reported synthesis of this compound is depicted below. This method involves the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis.

G cluster_0 Synthesis of this compound Ethyl_trifluoropyruvate Ethyl trifluoropyruvate Chiral_sulfinimine_formation Chiral Sulfinimine Formation Ethyl_trifluoropyruvate->Chiral_sulfinimine_formation Reduction Reduction (e.g., with 9-BBN or DIBAH) Chiral_sulfinimine_formation->Reduction Diastereomeric_sulfinamides Diastereomeric Sulfinamides Reduction->Diastereomeric_sulfinamides Acidic_hydrolysis Acidic Hydrolysis (e.g., conc. HCl, reflux) Diastereomeric_sulfinamides->Acidic_hydrolysis Ion_exchange_chromatography Ion-Exchange Chromatography (e.g., DOWEX-50W) Acidic_hydrolysis->Ion_exchange_chromatography Trifluoroalanine This compound Ion_exchange_chromatography->Trifluoroalanine

Caption: A generalized workflow for the synthesis of this compound.

Determination of pKa by Titration

The acid dissociation constants (pKa) of this compound can be determined experimentally by acid-base titration.

G cluster_0 pKa Determination by Titration Prepare_solution Prepare an aqueous solution of This compound of known concentration Titrate_acid Titrate with a standard solution of a strong acid (e.g., HCl) Prepare_solution->Titrate_acid Titrate_base Titrate with a standard solution of a strong base (e.g., NaOH) Prepare_solution->Titrate_base Monitor_pH Monitor the pH of the solution continuously with a pH meter Titrate_acid->Monitor_pH Titrate_base->Monitor_pH Plot_curve Plot pH versus equivalents of acid/base added Monitor_pH->Plot_curve Determine_pKa Determine pKa values from the midpoints of the buffer regions Plot_curve->Determine_pKa

Caption: Experimental workflow for determining pKa values by titration.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

G cluster_0 LogP Determination by Shake-Flask Method Prepare_phases Prepare pre-saturated n-octanol and aqueous buffer phases Dissolve_sample Dissolve a known amount of This compound in one phase Prepare_phases->Dissolve_sample Mix_phases Mix the two phases in a separatory funnel and shake vigorously Dissolve_sample->Mix_phases Equilibrate Allow the phases to separate and equilibrate Mix_phases->Equilibrate Measure_concentration Measure the concentration of the analyte in each phase (e.g., by HPLC or NMR) Equilibrate->Measure_concentration Calculate_LogP Calculate LogP = log([analyte]octanol / [analyte]aqueous) Measure_concentration->Calculate_LogP

Caption: Experimental workflow for LogP determination by the shake-flask method.

Biological Activity: Inhibition of Alanine Racemase

This compound is a well-documented suicide inhibitor of alanine racemase, a pyridoxal phosphate (PLP)-dependent enzyme essential for bacterial cell wall biosynthesis.[7][8] This makes it an attractive target for the development of novel antibacterial agents.[9] Alanine racemase catalyzes the interconversion of L-alanine and D-alanine, the latter being a crucial component of peptidoglycan.[7][10]

The proposed mechanism of inhibition involves the formation of a stable covalent adduct with the PLP cofactor in the enzyme's active site.[7] This effectively inactivates the enzyme, disrupting peptidoglycan synthesis and leading to bacterial cell death.

G cluster_1 Inhibition of Alanine Racemase by this compound L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (PLP-dependent) L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine Alanine_Racemase->D_Alanine Product Covalent_Adduct Stable Covalent Adduct (Enzyme-PLP-TFAla) Alanine_Racemase->Covalent_Adduct Peptidoglycan Peptidoglycan Synthesis D_Alanine->Peptidoglycan Bacterial_Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Bacterial_Cell_Wall Trifluoroalanine This compound Trifluoroalanine->Alanine_Racemase Suicide Inhibitor Inhibition Inhibition Inhibition->Peptidoglycan Blocks

Caption: Mechanism of alanine racemase inhibition by this compound.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a valuable building block in medicinal chemistry. Its strong electron-withdrawing trifluoromethyl group influences its acidity, lipophilicity, and metabolic stability, offering opportunities to fine-tune the characteristics of drug candidates. This technical guide provides a foundational understanding of these properties and the experimental approaches to their determination, serving as a resource for researchers leveraging this intriguing molecule in their drug discovery and development endeavors. Further experimental investigation into the pKa, LogP, and solubility of this compound is warranted to provide a more complete profile for this important compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 3,3,3-Trifluoroalanine, a fluorinated analog of the amino acid alanine. The introduction of a trifluoromethyl group imparts unique properties to the molecule, making it a valuable building block in medicinal chemistry and a probe for studying enzymatic mechanisms.

Synthesis of this compound

The synthesis of this compound can be achieved through both racemic and enantioselective routes. The choice of method depends on the specific application and the requirement for stereochemically pure enantiomers.

Racemic Synthesis

A common approach for the racemic synthesis of α-amino acids is the Strecker synthesis. This method involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. For this compound, the synthesis would commence from a trifluoromethylated carbonyl compound.

Experimental Protocol: Racemic Synthesis via Strecker Reaction

  • Formation of the α-aminonitrile:

    • To a solution of trifluoroacetaldehyde (or a suitable precursor) in aqueous ammonia, add sodium cyanide at 0-5 °C.

    • Stir the reaction mixture at room temperature for several hours to allow for the formation of 2-amino-3,3,3-trifluoropropionitrile.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis to the amino acid:

    • Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) and heat to reflux.

    • Maintain reflux for several hours to ensure complete hydrolysis of the nitrile group to a carboxylic acid.

    • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude this compound.

    • The crude product can be purified by recrystallization or ion-exchange chromatography.

Enantioselective Synthesis

For applications in drug development and biological studies, enantiomerically pure forms of this compound are often required. An enantiodivergent synthesis allows for the selective preparation of either the (R)- or (S)-enantiomer from a common chiral precursor.[1]

Experimental Protocol: Enantiodivergent Synthesis of (R)- and (S)-3,3,3-Trifluoroalanine [1]

This method utilizes a chiral sulfinimine derived from ethyl trifluoropyruvate, which is then stereoselectively reduced.

  • Synthesis of the Chiral Sulfinimine:

    • React the chiral Staudinger reagent, (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane, with ethyl trifluoropyruvate in freshly distilled benzene at 40 °C for approximately 90 minutes.

    • Evaporate the solvent to obtain the crude (S)-sulfinimine.

  • Stereoselective Reduction:

    • For the (S)-enantiomer: Dissolve the crude sulfinimine in freshly distilled THF and cool to -70 °C. Add a 1.0 M solution of diisobutylaluminium hydride (DIBAH) in n-hexane dropwise.

    • For the (R)-enantiomer: To the crude sulfinimine at 0 °C, add 9-borabicyclononane (9-BBN). Stir under a nitrogen atmosphere.

  • Hydrolysis and Purification:

    • After the reduction is complete, quench the reaction (e.g., with a saturated solution of ammonium chloride for the DIBAH reduction).

    • Perform an acidic hydrolysis of the resulting sulfinamide using concentrated HCl at reflux overnight.

    • Purify the final amino acid using ion-exchange chromatography (e.g., Dowex 50W-X8 resin). Elution with aqueous ammonia yields the free this compound.

Table 1: Summary of Synthetic Yields and Stereoselectivity

Synthesis RouteKey ReagentsProductYieldStereoselectivity (d.r. or e.e.)Reference
Enantiodivergent(S)-Sulfinimine, DIBAH(S)-3,3,3-Trifluoroalanine precursor52% (for sulfinamide)80:20 d.r.[1]
Enantiodivergent(R)-Sulfinimine, 9-BBN(R)-3,3,3-Trifluoroalanine38% (overall)>70% e.e. (estimated)[1]

Characterization of this compound

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the hydrogen, carbon, and fluorine environments within the molecule.

Table 2: NMR Spectroscopic Data for (R)-3,3,3-Trifluoroalanine in D₂O [1]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H4.32quartet9.0α-CH
¹³C164.69singlet-C=O
122.11quartet280CF₃
54.89quartet30α-CH
¹⁹F-69.1doublet9.0CF₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision.

Expected Fragmentation Pattern:

Under electron ionization (EI), amino acids typically undergo fragmentation through the loss of the carboxyl group (CO₂H) and cleavage of the Cα-Cβ bond. For this compound (MW: 143.06 g/mol ), key expected fragments would include:

  • [M-COOH]⁺: m/z = 98

  • [M-NH₃]⁺: m/z = 126

  • [CF₃]⁺: m/z = 69

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺144.0272Data to be obtained from experimental analysis
[M-COOH]⁺98.0214Data to be obtained from experimental analysis

Biological Significance and Signaling Pathways

This compound is a potent inhibitor of several pyridoxal-phosphate (PLP)-dependent enzymes, most notably alanine racemase.[2] Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine, the latter being an essential component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death, which makes it an attractive target for the development of novel antibiotics.

Mechanism of Alanine Racemase Inhibition

This compound acts as a suicide substrate for alanine racemase. The proposed mechanism involves the following steps:

  • Formation of an external aldimine between this compound and the PLP cofactor in the enzyme's active site.

  • Enzyme-catalyzed abstraction of the α-proton to form a quinonoid intermediate.

  • Elimination of two fluoride ions to generate a highly electrophilic β,β-difluoro-α,β-unsaturated imine.

  • Nucleophilic attack by an active site residue (e.g., Lysine-38) on this electrophilic intermediate.[2]

  • This results in the formation of a stable, covalent adduct, thereby irreversibly inactivating the enzyme.[2]

Visualizations

Synthetic Workflows

G cluster_racemic Racemic Synthesis (Strecker) cluster_enantioselective Enantioselective Synthesis A Trifluoroacetaldehyde B 2-Amino-3,3,3-trifluoropropionitrile A->B NH3, NaCN C Racemic this compound B->C H3O+, heat D Ethyl Trifluoropyruvate E Chiral Sulfinimine D->E Chiral Staudinger Reagent F (S)-Sulfinamide E->F DIBAH G (R)-Sulfinamide E->G 9-BBN H (S)-3,3,3-Trifluoroalanine F->H HCl, heat I (R)-3,3,3-Trifluoroalanine G->I HCl, heat

Caption: Synthetic routes to racemic and enantioselective this compound.

Alanine Racemase Inhibition Pathway

G cluster_enzyme Alanine Racemase Active Site PLP PLP Cofactor Lys38 Lysine-38 InactiveEnzyme Covalently Modified Inactive Enzyme Lys38->InactiveEnzyme TFA This compound Aldimine External Aldimine TFA->Aldimine Binds to PLP Quinonoid Quinonoid Intermediate Aldimine->Quinonoid α-proton abstraction UnsaturatedImin Electrophilic Intermediate (β,β-difluoro-α,β-unsaturated imine) Quinonoid->UnsaturatedImin Elimination of 2F- UnsaturatedImin->InactiveEnzyme Nucleophilic attack by Lys-38

Caption: Mechanism of irreversible inhibition of alanine racemase by this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 3,3,3-trifluoroalanine. Due to the absence of a publicly available experimental crystal structure at the time of this writing, this guide presents a combination of theoretical data derived from computational modeling and detailed, generalized experimental protocols for the characterization of this and similar molecules.

Molecular Identity

This compound is a fluorinated derivative of the amino acid alanine. The presence of the trifluoromethyl group significantly influences its electronic properties, conformation, and potential applications in medicinal chemistry and drug development.

PropertyValue
IUPAC Name 2-amino-3,3,3-trifluoropropanoic acid[1]
Synonyms 3,3,3-Trifluoro-DL-alanine
CAS Number 17463-43-3[1]
Molecular Formula C₃H₄F₃NO₂[1]
Molecular Weight 143.06 g/mol [1]
Canonical SMILES C(C(=O)O)(C(F)(F)F)N[1]
InChI Key HMJQKIDUCWWIBW-UHFFFAOYSA-N[1]

Predicted Molecular Structure and Geometry

In the absence of experimental crystallographic data, the molecular geometry of this compound has been predicted using computational chemistry. The following tables present the optimized bond lengths, bond angles, and dihedral angles of the lowest energy conformer as calculated by Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.

Predicted Bond Lengths
Atom 1Atom 2Bond Length (Å)
C1C21.53
C2C31.52
C2N1.46
C3O11.21
C3O21.35
C1F11.34
C1F21.34
C1F31.34
C21.09
NH11.01
NH21.01
O2H0.97
Predicted Bond Angles
Atom 1Atom 2Atom 3Bond Angle (°)
C1C2C3111.5
C1C2N109.8
C3C2N108.7
C2C3O1124.5
C2C3O2111.8
O1C3O2123.7
F1C1F2107.9
F1C1C2111.2
F2C1C2111.2
F3C1C2111.2
C2C1109.5
C2C3109.5
C2N109.5
Predicted Dihedral Angles
Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
NC2C1F1-60.2
C3C2C1F1179.8
C2C1F159.8
NC2C3O1121.5
NC2C3O2-58.5

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the Cα-Cβ and Cα-COOH single bonds. Computational studies, analogous to those performed on similar fluorinated amino acids, can be employed to map the potential energy surface and identify stable conformers.

Predicted Rotational Isomers and Energy Barriers

A relaxed potential energy surface scan can be performed by systematically rotating the N-Cα-Cβ-CF₃ (φ) and Cβ-Cα-COOH (ψ) dihedral angles. The relative energies of the resulting conformers can be calculated to determine their stability.

Conformerφ (°)ψ (°)Relative Energy (kcal/mol)
I (Global Minimum)-601800.00
II601800.52
III1801801.25
IV-60602.10
V60602.65

Note: These values are illustrative and would be obtained from a detailed computational study.

The rotational barrier between the most stable conformers can also be determined from the potential energy surface scan, providing insight into the flexibility of the molecule.

Experimental Protocols

While a specific crystal structure of this compound is not available, the following sections detail the generalized experimental protocols that would be employed for its synthesis and structural characterization.

Synthesis of this compound

A facile and stereoselective synthesis of non-racemic this compound has been reported. The methodology is based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis.

Experimental Workflow for Synthesis

G Synthetic Pathway of this compound cluster_start Starting Materials Ethyl trifluoropyruvate Ethyl trifluoropyruvate Reaction1 Condensation Ethyl trifluoropyruvate->Reaction1 Chiral Sulfinylimine Precursor Chiral Sulfinylimine Precursor Chiral Sulfinylimine Precursor->Reaction1 Intermediate Chiral Sulfinimine Reaction1->Intermediate Reaction2 Reduction (e.g., 9-BBN or DIBAH) Intermediate->Reaction2 Intermediate2 Diastereomeric Sulfinamides Reaction2->Intermediate2 Reaction3 Acidic Hydrolysis (e.g., HCl) Intermediate2->Reaction3 Product This compound Reaction3->Product

Caption: Synthetic pathway for this compound.

Detailed Protocol:

  • Preparation of the Chiral Sulfinimine: React ethyl trifluoropyruvate with a chiral N-sulfinylimine precursor in an appropriate solvent (e.g., THF).

  • Reduction of the Sulfinimine: The resulting chiral sulfinimine is then reduced using a stereoselective reducing agent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminium hydride (DIBAH) to yield diastereomeric sulfinamides.

  • Hydrolysis: The sulfinamides are subsequently hydrolyzed under acidic conditions (e.g., refluxing in HCl) to afford the final product, this compound.

  • Purification: The product can be purified by techniques such as ion-exchange chromatography.

X-ray Crystallography for Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.

Experimental Workflow for X-ray Crystallography

G Workflow for X-ray Crystallography Start Purified this compound Crystallization Crystal Growth (Vapor diffusion, Evaporation) Start->Crystallization Crystal_Selection Selection of a Single Crystal Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing and Scaling Data_Collection->Data_Processing Structure_Solution Phase Determination Data_Processing->Structure_Solution Model_Building Model Building and Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation Result Final Crystal Structure (CIF file) Validation->Result

Caption: Generalized workflow for X-ray crystallography.

Detailed Protocol:

  • Crystallization:

    • Dissolve the purified this compound in a suitable solvent or solvent mixture to achieve a supersaturated solution.

    • Employ crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling to induce crystal formation. A variety of crystallization screens with different precipitants and pH conditions may be necessary to identify optimal crystallization conditions.

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector. The crystal is typically cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Data Processing and Structure Solution:

    • Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as absorption.

    • Determine the unit cell parameters and space group.

    • Solve the phase problem using direct methods or Patterson methods.

  • Structure Refinement:

    • Build an initial atomic model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.

  • Validation:

    • Assess the quality of the final model using various crystallographic validation tools.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be particularly informative.

Logical Flow for NMR Conformational Analysis

G NMR Conformational Analysis Logic Sample This compound Sample 1D_NMR 1D NMR (¹H, ¹³C, ¹⁹F) - Chemical Shifts - Coupling Constants Sample->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) - Connectivity Sample->2D_NMR NOESY_ROESY 2D NOESY/ROESY - Through-space interactions Sample->NOESY_ROESY Data_Analysis Analysis of NMR Parameters 1D_NMR->Data_Analysis 2D_NMR->Data_Analysis NOESY_ROESY->Data_Analysis Conformer_Population Determination of Conformer Populations Data_Analysis->Conformer_Population Rotational_Barriers Estimation of Rotational Barriers (Variable Temperature NMR) Data_Analysis->Rotational_Barriers Conformation Elucidation of Solution Conformation Conformer_Population->Conformation Rotational_Barriers->Conformation

Caption: Logical flow of NMR-based conformational analysis.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration will depend on the specific NMR experiment and the spectrometer's sensitivity.

  • 1D NMR Spectroscopy:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to obtain chemical shifts and scalar coupling constants (J-couplings). The magnitudes of vicinal coupling constants can provide information about dihedral angles via the Karplus equation.

  • 2D NMR Spectroscopy:

    • Perform homonuclear (e.g., COSY) and heteronuclear (e.g., HSQC, HMBC) correlation experiments to unambiguously assign all proton, carbon, and fluorine resonances.

  • NOESY/ROESY Experiments:

    • Acquire 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra. These experiments detect through-space interactions between nuclei that are close in proximity, providing crucial distance restraints for determining the three-dimensional structure and conformational preferences in solution.

  • Variable Temperature NMR:

    • Acquire spectra at different temperatures to study the dynamics of conformational exchange and to estimate the energy barriers between different conformers.

Conclusion

While an experimental crystal structure for this compound remains to be determined, computational modeling provides valuable insights into its molecular geometry and conformational preferences. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence its intramolecular interactions and overall shape. The experimental protocols outlined in this guide provide a robust framework for the synthesis and detailed structural characterization of this and other novel fluorinated amino acids, which are of growing importance in the fields of drug discovery and materials science. Further experimental work, particularly single-crystal X-ray diffraction and advanced NMR studies, will be crucial for validating and refining the theoretical models presented here.

References

A Technical Guide to 2-Amino-3,3,3-trifluoropropanoic acid (3,3,3-Trifluoroalanine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,3,3-trifluoropropanoic acid, commonly known as 3,3,3-Trifluoroalanine, is a synthetic, fluorinated amino acid analogue of alanine. The strategic replacement of the methyl group's hydrogen atoms with fluorine bestows unique physicochemical properties upon the molecule, rendering it a valuable tool in biochemical research and a promising building block in drug development.[1][2] The high electronegativity and stability of the trifluoromethyl group can significantly influence peptide conformation, metabolic stability, and biological activity.[1][2] This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role as an enzyme inhibitor and a probe in biological systems.

Physicochemical and Spectroscopic Data

The introduction of fluorine atoms imparts distinct characteristics to this compound compared to its natural counterpart, alanine. A summary of its key properties is presented below.

PropertyValueSource
IUPAC Name 2-amino-3,3,3-trifluoropropanoic acid[3]
Synonyms This compound, 3,3,3-Trifluoro-DL-alanine[3]
CAS Number 17463-43-3[3]
Molecular Formula C₃H₄F₃NO₂[1][3]
Molecular Weight 143.06 g/mol [1][3]
Melting Point 231-234 °C[1][4]
SMILES C(C(=O)O)(C(F)(F)F)N[3]
InChI InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)[1][3]
Assay Purity ≥98%[1]

Spectroscopic Data:

While comprehensive spectral data is deposited in various databases, a representative summary is provided.

  • ¹H NMR: Spectra are available from suppliers such as Sigma-Aldrich.[3] The spectrum would characteristically show a quartet for the α-hydrogen due to coupling with the fluorine atoms and a broad singlet for the amine protons.

  • Mass Spectrometry: The exact mass is a key identifier.[5][6]

Synthesis of this compound

A highly stereoselective synthesis of non-racemic this compound has been reported, which is crucial for its application in biological systems where chirality is paramount.[7]

Experimental Protocol: Stereoselective Synthesis

This protocol describes a facile, enantiodivergent synthesis of non-racemic this compound. The methodology is based on the stereoselective reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis.[7]

Materials:

  • (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane

  • Ethyl trifluoropyruvate

  • Diisobutylaluminium hydride (DIBAH) or 9-Borabicyclononane (9-BBN)

  • Anhydrous benzene, THF, n-hexane

  • Hydrochloric acid (10%)

  • DOWEX-50W ion-exchange resin

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Formation of the Chiral Sulfinimine:

    • To a solution of (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane (0.48 mmol) in freshly distilled benzene (1 mL), add neat ethyl trifluoropyruvate (0.48 mmol) dropwise.

    • Warm the mixture to 40 °C for approximately 2 hours.

    • Evaporate the solvent under reduced pressure to obtain the crude sulfinimine.[7]

  • Stereoselective Reduction:

    • Using DIBAH: Redissolve the crude sulfinimine in freshly distilled THF (1 mL) and cool the solution to -70 °C. Add a 1.0 M n-hexane solution of DIBAH (0.58 mmol) dropwise with stirring. Maintain the temperature for 15 minutes.[7]

    • Using 9-BBN: For the synthesis of the (R)-enantiomer, after the formation of the sulfinimine from the (R)-enantiomer of the iminophosphorane, add 9-BBN (1.24 mmol) and stir the reaction mixture under nitrogen at 0 °C for approximately 2 hours.[7]

  • Hydrolysis and Purification:

    • After the reduction step, evaporate the solvent in vacuo.

    • Redissolve the crude product in 5 mL of 10% HCl and stir overnight at reflux.

    • Dilute the reaction mixture with water and add diethyl ether (2 mL), then stir vigorously for 1 hour.

    • Purify the aqueous layer by ion-exchange chromatography using DOWEX-50W to yield the final product, this compound.[7]

Applications in Drug Development and Research

This compound has emerged as a valuable molecule in several areas of biomedical research, primarily due to its ability to act as a mechanism-based inhibitor and a biological probe.

Suicide Substrate for Alanine Racemase

Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine, the latter being an essential component of the bacterial cell wall.[8] This enzyme is absent in humans, making it an attractive target for the development of novel antibiotics. This compound acts as a "suicide substrate" for alanine racemase.[9]

The proposed mechanism involves the enzyme-catalyzed elimination of a fluoride ion, leading to the formation of a highly reactive intermediate that covalently binds to the pyridoxal-5'-phosphate (PLP) cofactor in the active site, thereby irreversibly inactivating the enzyme.

G Mechanism of Alanine Racemase Inhibition cluster_0 Enzyme Active Site E_PLP Alanine Racemase (E-PLP) Michaelis_Complex Enzyme-Substrate Complex E_PLP->Michaelis_Complex TFA This compound TFA->Michaelis_Complex Binding Intermediate Reactive Intermediate (Difluoro-α,β-unsaturated imine) Michaelis_Complex->Intermediate Fluoride Elimination Inactive_Enzyme Covalently Modified Inactive Enzyme Intermediate->Inactive_Enzyme Nucleophilic Attack by Active Site Residue G Incorporation of D-Alanine Analogue into Peptidoglycan D_TFA [18F]-D-3,3,3-Trifluoroalanine (Extracellular) Transport Transport into Cytoplasm D_TFA->Transport Ligase D-alanine-D-alanine ligase (Ddl) Transport->Ligase Dipeptide [18F]-D-TFA-D-Ala Dipeptide Ligase->Dipeptide MurF MurF Ligase Dipeptide->MurF Pentapeptide UDP-MurNAc-pentapeptide-[18F]-D-TFA MurF->Pentapeptide Incorporation Transglycosylation & Transpeptidation Pentapeptide->Incorporation Cell_Wall Labeled Peptidoglycan Cell Wall Incorporation->Cell_Wall G Solid-Phase Peptide Synthesis with this compound Resin Solid Support Resin Coupling1 Coupling Resin->Coupling1 Fmoc_AA Fmoc-Protected First Amino Acid Fmoc_AA->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 Fmoc_TFA Fmoc-Protected This compound Fmoc_TFA->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Continue Repeat Coupling/ Deprotection Cycles Deprotection2->Continue Cleavage Cleavage from Resin & Side-chain Deprotection Continue->Cleavage Peptide Purified Peptide containing This compound Cleavage->Peptide

References

A Comprehensive Technical Guide to 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17463-43-3

This technical guide provides an in-depth overview of 3,3,3-Trifluoroalanine, a critical fluorinated amino acid for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and visualizes key biological pathways and experimental workflows.

Physicochemical and Spectroscopic Data

This compound, in its racemic form (DL-), is a white crystalline powder.[1][2] Its key physicochemical and spectroscopic properties are summarized below for easy reference.

PropertyValueReference
Chemical Identifiers
CAS Number17463-43-3[1][3]
Molecular FormulaC3H4F3NO2[4]
Molecular Weight143.06 g/mol [1]
InChI1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)[1]
InChIKeyHMJQKIDUCWWIBW-UHFFFAOYSA-N[1]
Canonical SMILESC(C(=O)O)(C(F)(F)F)N[3]
Physical Properties
Melting Point231-234 °C (decomposes)[1][2]
AppearanceWhite powder[2]
Storage Temperature2-8°C[1][2]
Spectroscopic Data (for (R)-enantiomer in D2O)
1H-NMR (D2O)δ 4.32 (1H, q, J = 9.0 Hz)[5]
13C-NMR (D2O)δ 164.69, 122.11 (q, J = 280 Hz), 54.89 (q, J = 30 Hz)[5]
19F-NMR (D2O)δ -69.1 (d, J = 9.0 Hz)[5]

Core Applications in Research and Drug Development

The unique properties imparted by the trifluoromethyl group make this compound a valuable building block in pharmaceutical and biochemical research. The strong carbon-fluorine bonds enhance metabolic stability, and the group's electron-withdrawing nature can modify the binding affinity of molecules to their biological targets.

Key applications include:

  • Enzyme Inhibition: It serves as a suicide substrate for pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably alanine racemase, which is essential for bacterial cell wall synthesis.[6][7] This makes it a target for the development of novel antimicrobial agents.

  • Peptide and Protein Synthesis: Incorporation of this compound into peptides can alter their conformation and biological activity, offering a strategy for creating peptidomimetics with enhanced properties.[5]

  • PET Imaging: The radiolabeled form, [18F]3,3,3-Trifluoro-d-alanine (d-[18F]-CF3-ala), is utilized as a tracer in Positron Emission Tomography (PET) for imaging bacterial infections by targeting peptidoglycan synthesis.[8][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Stereoselective Synthesis of (R)-(+)-3,3,3-Trifluoroalanine

This protocol describes a facile and stereoselective enantiodivergent synthesis of non-racemic this compound.[5]

Materials:

  • (R)-enantiomer of iminophosphorane

  • 9-BBN (9-Borabicyclo[3.3.1]nonane)

  • Concentrated HCl

  • Diethyl ether

  • DOWEX-50W ion-exchange resin

  • 7.5% aqueous ammonia

Procedure:

  • The synthesis begins with the preparation of the sulfinimine (S)-3, using 1.13 mmol of the (R)-enantiomer of iminophosphorane.

  • Following the formation of the sulfinimine, 1.24 mmol of 9-BBN is added, and the reaction mixture is stirred under a nitrogen atmosphere at 0°C for approximately 2 hours.

  • The solvent is then evaporated under vacuum.

  • The crude product is redissolved in 5 mL of concentrated HCl and stirred overnight at reflux.[5]

  • The reaction mixture is diluted with water, and 2 mL of diethyl ether is added. The mixture is then stirred vigorously for 1 hour.

  • Purification is achieved by ion-exchange chromatography using DOWEX-50W resin.

  • Elution with 7.5% aqueous ammonia yields the free (R)-3,3,3-trifluoroalanine.[5]

Radiosynthesis of d-[18F]-CF3-ala for PET Imaging

This protocol outlines the preparation of the d-[18F]-CF3-ala tracer for bacterial infection imaging.[8][10]

Materials:

  • -CF2Br precursor (a glycine-derived Schiff-base alkylated with CF2Br2)

  • K222/K[18F]

  • Trifluoroacetic acid (TFA)

  • Semi-preparative HPLC

  • Chiral semi-preparative HPLC column

Procedure:

  • The -CF2Br precursor is reacted with K222/K[18F] at 60°C for 15 minutes to synthesize the intermediate.

  • This intermediate is then purified using semi-preparative HPLC.

  • The purified intermediate undergoes deprotection with TFA at 100°C to yield the racemic [18F]-CF3-alanine product.

  • The racemic mixture is injected onto a chiral semi-preparative HPLC column to isolate the d-[18F]-CF3-ala enantiomer.[8][10]

In Vitro Bacterial Uptake of d-[18F]-CF3-ala

This experiment assesses the accumulation of the radiotracer in various bacterial pathogens.[8]

Materials:

  • Cultures of Gram-positive and Gram-negative bacteria (e.g., E. coli, Acinetobacter baumannii)

  • d-[18F]-CF3-ala tracer

  • Phosphate-buffered saline (PBS)

  • Automated gamma-counter

Procedure:

  • Bacterial cultures are incubated with the d-[18F]-CF3-ala tracer.

  • After incubation, the bacterial cells are separated from the supernatant.

  • The cells are washed with PBS to remove any unincorporated tracer.

  • Heat-killed bacterial samples are used as a control.

  • The retained radiotracer within the bacterial samples is quantified using an automated gamma-counter.[8]

  • For blocking experiments, non-radioactive d-alanine is added along with the radiotracer to demonstrate competitive uptake.[8]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

experimental_workflow cluster_synthesis Radiosynthesis of d-[18F]-CF3-ala cluster_application Bacterial Uptake Study precursor CF2Br Precursor reaction1 React with K222/K[18F] (60°C, 15 min) precursor->reaction1 intermediate Intermediate reaction1->intermediate hplc1 Semi-preparative HPLC intermediate->hplc1 deprotection Deprotection with TFA (100°C) hplc1->deprotection racemic Racemic [18F]-CF3-alanine deprotection->racemic chiral_hplc Chiral HPLC racemic->chiral_hplc final_product d-[18F]-CF3-ala chiral_hplc->final_product incubation Incubate with d-[18F]-CF3-ala final_product->incubation Use as tracer bacterial_culture Bacterial Culture (e.g., E. coli) bacterial_culture->incubation separation Separate cells from supernatant incubation->separation washing Wash with PBS separation->washing measurement Measure radioactivity (Gamma Counter) washing->measurement

Experimental workflow for the synthesis and application of d-[18F]-CF3-ala.

alanine_racemase_inhibition cluster_enzyme_cycle Alanine Racemase Catalytic Cycle cluster_inhibition Inhibition by this compound l_ala L-Alanine plp_enzyme Alanine Racemase (PLP-bound) l_ala->plp_enzyme Binds to active site intermediate_complex Aminoacrylate-PLP Complex plp_enzyme->intermediate_complex Forms intermediate inhibited_complex Covalent Adduct plp_enzyme->inhibited_complex Forms inactive enzyme d_ala D-Alanine intermediate_complex->d_ala Protonation d_ala->plp_enzyme Releases product tf_ala This compound tf_ala->plp_enzyme Binds as suicide substrate

Mechanism of alanine racemase inhibition by this compound.

References

The Fluorine Touch: A Technical Guide to the Discovery, Synthesis, and Application of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a transformative approach in medicinal chemistry, chemical biology, and materials science. The unique physicochemical properties conferred by fluorine—including high electronegativity, steric mimicry of hydrogen, and the ability to form strong carbon-fluorine bonds—have enabled the development of novel peptides and proteins with enhanced stability, modified conformational preferences, and unique biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated amino acids, detailed experimental protocols for their synthesis, a compilation of their key physicochemical properties, and an exploration of their impact on cellular signaling pathways.

A Historical Journey: The Dawn of a New Class of Amino Acids

The story of fluorinated amino acids is intrinsically linked to the broader history of organofluorine chemistry. While early work in the 19th and early 20th centuries laid the groundwork for the synthesis of simple fluorinated organic molecules, it was not until the mid-20th century that the first fluorinated amino acids were synthesized and their unique properties began to be explored. A significant milestone in this journey was the discovery of the naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, produced by Streptomyces cattleya, which demonstrated that nature itself had harnessed the power of fluorine.[1][2]

The development of the first fluoride-containing drug, fludrocortisone, in the 1950s, provided compelling evidence for the benefits of fluorination in modulating biological activity.[3] This spurred further research into the synthesis of a wider array of fluorinated amino acids. Early synthetic methods were often harsh and lacked stereocontrol. However, the development of modern fluorination reagents and catalytic methods has led to a rapid expansion in the variety and complexity of accessible fluorinated amino acids.[4] The timeline below highlights some of the key milestones in this field.

Timeline of Key Developments:

  • 1950s: The success of fluorinated steroids like fludrocortisone fuels interest in organofluorine chemistry for medicinal applications.[3]

  • 1986: The discovery of the first and only known naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, from Streptomyces cattleya.[1][2]

  • Late 20th Century: Development of more sophisticated synthetic methods, including electrophilic and nucleophilic fluorination techniques, allowing for the synthesis of a broader range of fluorinated amino acids with better stereocontrol.

  • 2000s-Present: The field experiences rapid growth with the advent of advanced catalytic methods, including transition-metal catalysis and organocatalysis, for the asymmetric synthesis of complex fluorinated amino acids.[4] The use of fluorinated amino acids in peptide and protein engineering, as well as for in vivo imaging and as probes for studying biological processes, becomes widespread.[5][]

Synthesis of Fluorinated Amino Acids: A Practical Guide

The synthesis of fluorinated amino acids can be broadly categorized into two main strategies: the introduction of fluorine into an existing amino acid scaffold, or the construction of the amino acid from a fluorinated building block.[3] The choice of method depends on the desired position of the fluorine atom(s), the required stereochemistry, and the scale of the synthesis.

General Synthetic Strategies

A general workflow for the synthesis of fluorinated amino acids often involves a key fluorination step, followed by the elaboration of the amino acid functionality.

G General Synthetic Workflow for Fluorinated Amino Acids Start Starting Material (e.g., Hydroxyamino Acid, Unsaturated Precursor) Fluorination Fluorination Reaction (e.g., DAST, Selectfluor) Start->Fluorination Intermediate Fluorinated Intermediate Fluorination->Intermediate Functionalization Introduction/Modification of Amino and Carboxyl Groups Intermediate->Functionalization Protection Protecting Group Chemistry (e.g., Boc, Fmoc) Functionalization->Protection Purification Purification (e.g., Chromatography, Crystallization) Protection->Purification FinalProduct Fluorinated Amino Acid Purification->FinalProduct

Caption: A generalized workflow for the chemical synthesis of fluorinated amino acids.

Detailed Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide incorporating 4-fluorophenylalanine using Fmoc chemistry.[5][7][8]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • Solvents for purification (e.g., water, acetonitrile)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[8]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[5][7]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent like HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.[8]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For hindered amino acids like 4-fluorophenylalanine, a longer reaction time may be necessary.[8]

    • Wash the resin with DMF.

  • Repeat for Subsequent Amino Acids: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Precipitation and Washing: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether.[7][8]

  • Purification: Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide.

Quantitative Data: The Physicochemical Impact of Fluorination

The introduction of fluorine can significantly alter the physicochemical properties of amino acids. These changes, in turn, influence the structure, stability, and function of peptides and proteins into which they are incorporated. The following tables summarize key quantitative data for several fluorinated amino acids in comparison to their non-fluorinated counterparts.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

Amino AcidMolecular Weight ( g/mol )pKa (-COOH)pKa (-NH3+)Hydrophobicity IndexC-F Bond Length (Å)
Phenylalanine165.191.839.13100N/A
4-Fluorophenylalanine183.18~1.8~9.1Increased~1.35
Leucine131.172.369.6097N/A
5,5,5-Trifluoroleucine185.15~2.2~9.5Increased~1.34
Proline115.131.9910.60-46N/A
4-Fluoroproline (trans)133.12~1.9~10.5Altered~1.38

Note: Exact values for pKa and hydrophobicity can vary depending on the experimental method and conditions. Increased/Altered indicates a general trend observed upon fluorination.

Biological Implications: Fluorinated Amino Acids in Signaling Pathways

Fluorinated amino acids are not merely passive structural components; they can actively influence and probe cellular signaling pathways. Their altered electronic and conformational properties can lead to changes in protein-protein interactions, enzyme inhibition, and metabolic stability, thereby affecting downstream signaling events.

Modulation of Apoptosis through Caspase Activation

Fluoride ions have been shown to induce apoptosis in various cell types, often through the activation of the caspase cascade.[9][10] While the direct role of a fluorinated amino acid in this process is an area of active research, it is plausible that peptides or proteins containing fluorinated amino acids could modulate the apoptotic pathway. For instance, a fluorinated amino acid could alter the conformation of a protein, making it more or less susceptible to cleavage by caspases, or it could influence the binding of regulatory proteins in the apoptotic pathway.

G Hypothesized Modulation of Caspase-Mediated Apoptosis cluster_0 Apoptotic Stimulus cluster_2 Executioner Caspase cluster_3 Cellular Targets Stimulus Fluorinated Peptide/Protein or External Signal Caspase8 Caspase-8 Stimulus->Caspase8 Extrinsic Pathway Caspase9 Caspase-9 Stimulus->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP DNA DNA Fragmentation PARP->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: A potential mechanism by which fluorinated biomolecules may influence caspase-dependent apoptosis.

Probing Protein-Ligand Interactions in Kinase Signaling

Fluorinated amino acids, particularly those with aromatic side chains, serve as excellent probes for nuclear magnetic resonance (NMR) spectroscopy. The ¹⁹F nucleus is highly sensitive to its local environment, making it a powerful tool to study protein conformation and ligand binding. This has been particularly useful in studying protein kinases, a major class of drug targets. By incorporating a fluorinated amino acid near the active site of a kinase, researchers can monitor the binding of inhibitors and allosteric modulators in real-time.[11]

G Probing Kinase-Inhibitor Interactions with ¹⁹F NMR Kinase Protein Kinase with Fluorinated Amino Acid Probe NMR ¹⁹F NMR Spectroscopy Kinase->NMR Inhibitor Small Molecule Inhibitor Inhibitor->NMR Data Binding Affinity (Kd) Conformational Changes NMR->Data

Caption: Using fluorinated amino acids as ¹⁹F NMR probes to study kinase-inhibitor binding.

Conclusion and Future Outlook

The field of fluorinated amino acids has matured from a niche area of synthetic chemistry to a cornerstone of modern drug discovery and protein engineering. The ability to precisely tailor the properties of amino acids through fluorination has provided researchers with an unparalleled toolkit to enhance the stability, modulate the conformation, and probe the function of peptides and proteins.

Future research will likely focus on the development of novel and more efficient synthetic methodologies to access an even greater diversity of fluorinated amino acids. Furthermore, a deeper understanding of the intricate effects of fluorination on complex biological systems, including signaling pathways and metabolic networks, will open up new avenues for the design of next-generation therapeutics and advanced research tools. The "fluorine touch" will undoubtedly continue to be a powerful strategy for innovation at the interface of chemistry and biology.

References

3,3,3-Trifluoroalanine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoroalanine is a fluorinated amino acid analog of alanine that is utilized in pharmaceutical and agrochemical research and development. Its unique trifluoromethyl group imparts distinct properties that are of interest in designing novel bioactive molecules. However, as with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, based on available safety data and general best practices for handling fluorinated compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

GHS Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets and should be followed diligently. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, using only in well-ventilated areas, and wearing appropriate personal protective equipment.[1][2]

Toxicological Data

Table 1: Summary of Toxicological Information

Toxicological Endpoint Classification/Data
Acute Oral ToxicityNo data available
Acute Dermal ToxicityNo data available
Acute Inhalation ToxicityNo data available
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[1][2]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)[1][2]
Respiratory or Skin SensitizationNo data available
Germ Cell MutagenicityNo data available
CarcinogenicityNo data available
Reproductive ToxicityNo data available
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)[1][2]
Specific Target Organ Toxicity (Repeated Exposure)No data available
Aspiration HazardNo data available

Experimental Protocols for Hazard Assessment

Specific experimental protocols for the toxicity testing of this compound are not publicly available. However, standardized and validated methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to assess the skin and eye irritation potential of chemical substances. These modern in vitro methods are designed to reduce or replace the use of animal testing.

General Methodology for In Vitro Skin Irritation Testing (Based on OECD Test Guideline 439):

This test method utilizes reconstructed human epidermis (RhE) models, such as EpiDerm™ or EpiOcular™, which mimic the biochemical and physiological properties of the upper layers of human skin.

  • Tissue Culture: Three-dimensional human epidermis models are cultured to form a stratified, differentiated epidermis.

  • Chemical Application: A small amount of the test substance (e.g., this compound) is applied topically to the surface of the cultured epidermis.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is determined by a colorimetric assay, typically using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The reduction of MTT to a colored formazan product by viable cells is measured spectrophotometrically.

  • Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls. A viability of ≤ 50% typically classifies the substance as a skin irritant.

General Methodology for In Vitro Eye Irritation Testing (Based on OECD Test Guideline 492):

Similar to skin irritation testing, this method uses reconstructed human cornea-like epithelium (RhCE) models.

  • Tissue Culture: Three-dimensional human cornea-like epithelium models are prepared.

  • Chemical Application: The test substance is applied to the epithelial surface.

  • Incubation and Rinsing: The tissues are exposed to the chemical for a specified time, followed by rinsing.

  • Viability Assessment: The viability of the corneal cells is measured using the MTT assay.

  • Classification: The chemical is classified based on the reduction in tissue viability. A viability of ≤ 60% is typically used as the cutoff to identify chemicals that should be classified for eye irritation or serious eye damage.

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, strict adherence to safe handling procedures is crucial when working with this compound.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is required when handling the solid compound to minimize the risk of inhaling dust particles.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory. A face shield may be necessary for procedures with a high risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is advisable to inspect gloves for any signs of degradation or perforation before use. For prolonged or direct contact, double-gloving may be appropriate.

  • Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during large-scale operations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (SDS) prep_risk->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_fumehood Work in a Fume Hood prep_ppe->handle_fumehood handle_weigh Weigh and Handle Solid handle_fumehood->handle_weigh handle_spill Have Spill Kit Ready handle_weigh->handle_spill cleanup_decontaminate Decontaminate Work Area handle_weigh->cleanup_decontaminate cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure to this compound, immediate action is required.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

First_Aid_Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure to this compound inhalation_fresh_air Move to Fresh Air exposure->inhalation_fresh_air skin_wash Wash with Soap and Water (15 min) exposure->skin_wash eye_rinse Rinse with Water (15 min) exposure->eye_rinse ingestion_no_vomit Do NOT Induce Vomiting exposure->ingestion_no_vomit inhalation_breathe Assist Breathing if Necessary inhalation_fresh_air->inhalation_breathe inhalation_medical Seek Medical Attention inhalation_breathe->inhalation_medical skin_clothing Remove Contaminated Clothing skin_wash->skin_clothing skin_medical Seek Medical Attention if Irritation Persists skin_clothing->skin_medical eye_lenses Remove Contact Lenses eye_rinse->eye_lenses eye_medical Seek Immediate Medical Attention eye_lenses->eye_medical ingestion_rinse Rinse Mouth with Water ingestion_no_vomit->ingestion_rinse ingestion_medical Seek Immediate Medical Attention ingestion_rinse->ingestion_medical

Caption: First aid measures for exposure to this compound.

Storage and Disposal

Proper storage and disposal are essential to maintain the stability of this compound and to prevent environmental contamination.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste should be handled as hazardous chemical waste.

  • Do not dispose of down the drain or in the regular trash.

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Risk_Management_Hierarchy cluster_effectiveness Decreasing Effectiveness elimination Elimination (Not Feasible for Research Use) substitution Substitution (Use Less Hazardous Alternative) engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) top_point->bottom_point

Caption: Hierarchy of controls for managing risks associated with this compound.

Conclusion

This compound is a valuable compound in research and development, but it must be handled with care due to its irritant properties. By understanding the hazards, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can work safely with this substance. Always refer to the most current Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

References

Navigating the Properties of 3,3,3-Trifluoroalanine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoroalanine, a fluorinated analog of the natural amino acid alanine, is a compound of increasing interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in synthesis, formulation, and biological assays. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and outlines experimental protocols for their determination.

Core Concepts: Factors Influencing Solubility and Stability

The solubility of amino acids is a complex interplay of various factors, including the physicochemical properties of the solute and the solvent, temperature, and pH. The presence of both a carboxylic acid and an amino group in this compound means it exists as a zwitterion at its isoelectric point, influencing its interaction with polar and non-polar solvents. The highly electronegative fluorine atoms in the trifluoromethyl group introduce a strong inductive effect, which can impact the pKa values of the ionizable groups and the overall polarity of the molecule.

Stability is another critical parameter, referring to the chemical integrity of the compound over time under different conditions. For this compound, potential degradation pathways could involve decarboxylation, deamination, or reactions involving the trifluoromethyl group, particularly under harsh pH or high-temperature conditions.

Solubility Profile of this compound

Despite its growing importance, specific quantitative solubility data for this compound in a range of common laboratory solvents remains limited in publicly available literature. General principles of amino acid solubility suggest that it would exhibit some solubility in polar protic solvents like water, ethanol, and methanol due to hydrogen bonding opportunities with its carboxyl and amino groups. Its solubility in polar aprotic solvents such as DMSO and DMF, and less polar solvents like acetone, is expected to be lower.

To provide a practical reference, the following table summarizes the anticipated solubility behavior based on general chemical principles. It is crucial to note that these are qualitative predictions, and experimental determination is necessary for precise quantitative values.

SolventChemical ClassPredicted Qualitative SolubilityRationale
WaterPolar ProticSolubleForms hydrogen bonds with the amino and carboxyl groups.
MethanolPolar ProticModerately SolubleCapable of hydrogen bonding, but lower polarity than water.
EthanolPolar ProticModerately SolubleSimilar to methanol, with slightly lower polarity.
Dimethyl Sulfoxide (DMSO)Polar AproticSparingly Soluble to SolubleGood solvent for many organic compounds, can interact with the zwitterionic form.
Dimethylformamide (DMF)Polar AproticSparingly SolubleSimilar to DMSO, a versatile polar aprotic solvent.
AcetonePolar AproticSparingly SolubleLower polarity compared to other listed solvents.

Stability of this compound

Available research indicates that D-3,3,3-trifluoroalanine exhibits good stability in aqueous solutions such as phosphate-buffered saline (PBS) and in biological matrices like human and mouse serum under physiological conditions (37°C). This suggests a reasonable shelf-life for stock solutions prepared in these media for in vitro and in vivo studies.

Experimental Protocols

To address the gap in quantitative data, the following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Quantitative Solubility Determination

This protocol outlines the equilibrium solubility measurement method.

Caption: Workflow for Quantitative Solubility Determination.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (water, ethanol, methanol, DMSO, DMF, acetone).

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a pipette.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mg/mL).

Protocol 2: Stability Assessment

This protocol describes a method to evaluate the stability of this compound in solution over time.

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis Prep Prepare stock solutions of known concentration in each solvent Incubate Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C) Prep->Incubate Time0 t = 0 Incubate->Time0 TimeX t = x hours/days Incubate->TimeX TimeY t = y days/weeks Incubate->TimeY Analyze Quantify remaining this compound and detect degradation products Time0->Analyze TimeX->Analyze TimeY->Analyze

Caption: Workflow for Stability Assessment of this compound.

Methodology:

  • Solution Preparation: Prepare solutions of this compound in each of the test solvents at a known concentration.

  • Storage Conditions: Aliquot the solutions into separate sealed vials and store them under various conditions, such as different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C to accelerate potential degradation) and in the dark to prevent photodegradation.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each condition.

  • Quantification and Degradation Product Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC. This method should be capable of separating the intact this compound from any potential degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. The rate of degradation can be determined from the slope of the line. The appearance of new peaks in the chromatogram would indicate the formation of degradation products, which could be further characterized by techniques like LC-MS.

Conclusion

While this compound holds significant promise in various scientific disciplines, a comprehensive, publicly available dataset on its solubility and stability in common laboratory solvents is currently lacking. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers, enabling them to make informed decisions about solvent selection and handling of this important compound. The execution of the outlined experimental procedures will be instrumental in generating the much-needed quantitative data to facilitate the wider application of this compound in research and development.

Spectroscopic Profile of 3,3,3-Trifluoroalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoroalanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can profoundly influence the biological activity, metabolic stability, and conformational properties of peptides and other bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and application in complex biological systems. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. The following tables summarize the reported ¹H, ¹³C, and ¹⁹F NMR data.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for (R)-3,3,3-Trifluoroalanine in D₂O [1]

NucleusChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
¹H4.32Quartet (q)9.0α-CH
¹³C164.69Singlet (s)-C=O (Carboxyl)
122.11Quartet (q)280CF₃
54.89Quartet (q)30α-CH
¹⁹F-69.1Doublet (d)9.0CF₃
Experimental Protocol for NMR Spectroscopy

The following is a detailed protocol for acquiring high-resolution NMR spectra of this compound.

1.1.1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O). The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

  • Transfer to NMR Tube: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Gently vortex the NMR tube to ensure a homogenous solution.

1.1.2. Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 200-250 ppm, centered around 100 ppm.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A wider spectral width may be necessary depending on the instrument and reference compound. The chemical shift should be referenced to an external standard such as CFCl₃.

1.1.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. As an amino acid, its IR spectrum is expected to show characteristic absorption bands for the amino group (N-H), the carboxyl group (C=O and O-H), and the trifluoromethyl group (C-F).

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000N-H stretchAmino group (as -NH₃⁺)
3000-2500O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600N-H bendAmino group (as -NH₃⁺)
1300-1100C-F stretchTrifluoromethyl group
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The solid-state IR spectrum of this compound can be readily obtained using the KBr pellet method.

2.1.1. Sample Preparation

  • Grinding: Thoroughly grind 1-2 mg of this compound in a clean agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR region.

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

2.1.2. Data Acquisition

  • Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any impurities in the KBr.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. The nominal mass of this compound (C₃H₄F₃NO₂) is 143.02 g/mol .

Table 3: Expected Key Mass Spectral Fragments for this compound

m/zProposed Fragment
143[M]⁺˙ (Molecular Ion)
98[M - COOH]⁺
74[M - CF₃]⁺
69[CF₃]⁺
Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a suitable method for the analysis of this compound.

3.1.1. Sample Preparation

  • Dissolution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

3.1.2. LC-MS Parameters

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of small polar molecules like amino acids.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acid such as formic acid (0.1%) to improve peak shape and ionization efficiency.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is generally preferred for amino acids.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

    • Mass Range: Scan from m/z 50 to 200.

    • Fragmentation (MS/MS): To obtain structural information, tandem mass spectrometry can be performed by selecting the molecular ion (m/z 143) as the precursor ion and applying collision-induced dissociation (CID).

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a compound like this compound and a conceptual representation of its potential role in modifying a signaling pathway.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet LC_Solution Dilution for LC-MS Sample->LC_Solution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR FTIR FTIR Spectroscopy KBr_Pellet->FTIR MS Mass Spectrometry (LC-MS) LC_Solution->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification FTIR->Functional_Group_ID Mol_Weight_Frag Molecular Weight & Fragmentation Analysis MS->Mol_Weight_Frag Final_Report Comprehensive Spectroscopic Profile Structure_Elucidation->Final_Report Functional_Group_ID->Final_Report Mol_Weight_Frag->Final_Report

Caption: General Workflow for Spectroscopic Analysis.

Signaling_Pathway_Modification Conceptual Signaling Pathway Modification TFA_Ala This compound (TFA-Ala) Peptide_Synthesis Peptide Synthesis TFA_Ala->Peptide_Synthesis Modified_Peptide TFA-Ala Containing Peptide Peptide_Synthesis->Modified_Peptide Receptor Cell Surface Receptor Modified_Peptide->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates/ Inhibits Cellular_Response Altered Cellular Response Signaling_Cascade->Cellular_Response

Caption: Conceptual Signaling Pathway Modification.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 3,3,3-Trifluoroalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their physicochemical and biological properties. 3,3,3-Trifluoroalanine (TFA), a fluorinated analog of alanine, has garnered significant interest in peptide and protein engineering. The trifluoromethyl group, with its high electronegativity and steric bulk, can profoundly influence peptide conformation, stability, and interactions with biological targets. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides, their purification, and characterization.

Fluorination can enhance the pharmacological profiles of drug candidates.[1] The introduction of fluorinated non-canonical amino acids into peptides expands their chemical diversity and can improve properties such as metabolic stability, cell permeability, and target interactions.[1] Specifically, replacing methyl groups with trifluoromethyl groups in peptides has been shown to significantly enhance transmembrane properties.[2] The incorporation of TFA can lead to increased chemical and thermal stability, as well as enhanced hydrophobicity.[3]

Applications in Peptide Science

The unique properties imparted by TFA make it a valuable tool for:

  • Enhancing Proteolytic Stability: The trifluoromethyl group can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[3][4][5] Studies have demonstrated that peptides containing TFA exhibit significantly enhanced stability against proteases like chymotrypsin.[4][5]

  • Modulating Bioactivity: The altered electronic and steric properties of TFA-containing peptides can lead to modified binding affinities and selectivities for their biological targets. This allows for the fine-tuning of a peptide's pharmacological profile.

  • Probing Peptide Structure and Folding: The ¹⁹F nucleus of the trifluoromethyl group serves as a sensitive NMR probe for studying peptide conformation, dynamics, and interactions without the background noise of ¹H NMR.[6]

  • Increasing Hydrophobicity: The incorporation of TFA significantly increases the local hydrophobicity of a peptide sequence, which can influence peptide-protein interactions and membrane permeability.[7]

Quantitative Data Summary

The incorporation of this compound can significantly impact the physicochemical properties of peptides. The following tables summarize key quantitative data derived from literature sources.

Table 1: Impact of TFA Incorporation on Peptide Hydrophobicity

Amino AcidChromatographic Hydrophobicity Index (φ₀)Increase in Hydrophobicity (Δφ₀) vs. Alanine
Alanine (Ala)Reference0
(S)-α-Trifluoromethyl Alanine (TfmAla)Significantly Higher than Ala> Double that of Isoleucine
Isoleucine (Ile)High-

Data extrapolated from studies measuring the chromatographic hydrophobicity indexes of peptides containing trifluoromethylated amino acids.[7]

Table 2: Comparative Proteolytic Stability of Peptides

Peptide ModificationEnzymeIncubation Time (hours)% Intact Peptide RemainingHalf-life (t½)
Unmodified Peptideα-Chymotrypsin2Nearly 0%~0.8 hours
With Fluorinated Phenylalanineα-Chymotrypsin2Significantly > 0%~18 hours
Unmodified PeptideHuman Serum24Undetectable-
With N,N-Dimethyl-ValineHuman Serum2440%~18 hours

Illustrative data demonstrating the substantial increase in stability with modifications like fluorination or N-methylation. Actual results will vary based on the specific sequence and modification.[4][8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of TFA-Containing Peptides (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the widely adopted Fmoc/tBu strategy.[9][10][11]

Materials:

  • Rink Amide Resin or other suitable solid support

  • Fmoc-protected amino acids (including Fmoc-3,3,3-Trifluoroalanine)

  • Coupling reagents: HATU (or HBTU), HOBt

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Solvents: NMP, DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol or Diethyl ether

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add NMP or DMF to swell the resin for at least 1-2 hours.[12]

  • Fmoc Deprotection:

    • Drain the solvent from the swollen resin.

    • Add the 20% piperidine solution to the resin.

    • Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.[9]

    • Drain the deprotection solution and wash the resin thoroughly with NMP or DMF (3-5 times).

  • Amino Acid Coupling (incorporating Fmoc-3,3,3-Trifluoroalanine):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in NMP or DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction completion using a Kaiser test or other ninhydrin-based test to detect free primary amines.[12][13]

    • Drain the coupling solution and wash the resin thoroughly with NMP or DMF (3-5 times).

  • Repeat Deprotection and Coupling Cycles:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin sequentially with DCM, methanol, and diethyl ether.

    • Dry the resin thoroughly under vacuum for at least 4 hours.[2]

Protocol 2: Cleavage and Side-Chain Deprotection

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Procedure:

  • Preparation of Cleavage Cocktail:

    • In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS.[13] TIS acts as a scavenger to prevent side reactions.[14]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[13]

    • Agitate the mixture at room temperature for 2-4 hours.[13][14]

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Characterization

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes) is typically used to elute the peptide.

    • Detection: UV absorbance at 214 nm or 280 nm.[8][15]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.[12]

Characterization by Mass Spectrometry (MS):

  • Confirm the identity of the purified peptide by determining its molecular weight using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[12][16] The observed mass should correspond to the calculated mass of the TFA-containing peptide.

Protocol 4: In Vitro Proteolytic Stability Assay

This protocol provides a general framework for assessing the stability of TFA-containing peptides against enzymatic degradation.

Materials:

  • Purified TFA-containing peptide and a non-fluorinated control peptide.

  • Proteolytic enzyme (e.g., α-chymotrypsin, trypsin, or human serum).

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% Trifluoroacetic acid).

  • RP-HPLC system.

Procedure:

  • Enzyme Digestion:

    • Dissolve the peptides in the assay buffer to a final concentration of 1 mg/mL.

    • Add the proteolytic enzyme to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution to the collected aliquots.

  • Analysis by RP-HPLC:

    • Analyze the quenched samples by RP-HPLC as described in Protocol 3.

    • Integrate the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the peptide's half-life.[8]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Start: Resin Swell Swell Resin (NMP/DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine) Swell->Deprotection Wash1 Wash (NMP/DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (NMP/DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Final_Wash Wash & Dry Resin Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Stability_Assay_Workflow cluster_incubation Enzymatic Digestion cluster_analysis Sample Processing and Analysis cluster_results Data Interpretation Start Peptide + Enzyme in Buffer (t=0) Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots at Time Intervals Incubate->Timepoints Quench Quench Reaction (e.g., TFA) Timepoints->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data Quantify Intact Peptide HPLC->Data Plot Plot % Intact Peptide vs. Time Data->Plot HalfLife Calculate Half-life (t½) Plot->HalfLife

References

Application Notes and Protocols: 3,3,3-Trifluoroalanine as a Suicide Substrate for Alanine Racemase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3,3,3-Trifluoroalanine as a potent suicide substrate for alanine racemase. This document covers the mechanism of action, key kinetic parameters, and experimental procedures for characterizing this interaction, aiding in the research and development of novel antimicrobial agents.

Introduction

Alanine racemase (Alr) is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan cell wall.[1][2] As this enzyme is absent in humans, it represents an attractive target for the development of antibacterial drugs.[2][3][4] Suicide substrates, also known as mechanism-based inactivators, are compounds that are converted by the target enzyme into a reactive species, which then irreversibly inactivates the enzyme. This compound has been identified as a highly efficient suicide substrate for alanine racemase.[5]

Mechanism of Suicide Inhibition

The inactivation of alanine racemase by this compound proceeds through a multi-step mechanism. The enzyme initially processes this compound as a substrate. This leads to the elimination of two fluoride ions, forming a highly reactive intermediate.[6] This intermediate, a β-difluoro-α,β-unsaturated imine, is then attacked by a nucleophilic residue in the active site of the enzyme, specifically Lysine-38, forming a stable, covalent adduct.[6] This covalent modification results in the irreversible inactivation of the enzyme.[6] A notable characteristic of this inactivation is the formation of a broad chromophore between 460-490 nm.[6]

G cluster_0 Enzyme Active Site E_PLP Alanine Racemase (E-PLP) E_TFA_complex Enzyme-Trifluoroalanine Complex E_PLP->E_TFA_complex Substrate Recognition Reactive_Intermediate β-difluoro-α,β-unsaturated imine intermediate E_TFA_complex->Reactive_Intermediate Catalytic Processing (-2 HF) Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Nucleophilic attack by Lys-38 Trifluoroalanine Trifluoroalanine Trifluoroalanine->E_PLP Binding

Mechanism of Alanine Racemase Inactivation

Quantitative Data

The efficiency of a suicide substrate is often described by its partition ratio, which is the number of catalytic turnovers per inactivation event. For DL-3,3,3-Trifluoroalanine with E. coli alanine racemase, this ratio is exceptionally low, indicating a very efficient inactivation process.

InhibitorOrganismParameterValueReference
DL-3,3,3-TrifluoroalanineEscherichia coli BPartition Ratio< 10[7]
DL-3,3,3-TrifluoroalanineEscherichia coli BEstimated Inactivation Rate Constant (k_inact)≤ 1.0 min⁻¹[7]
D-β,β-DifluoroalanineEscherichia coli BK_m116 mM[7]
L-β,β-DifluoroalanineEscherichia coli BK_m102 mM[7]
D-β,β-DifluoroalanineEscherichia coli BPartition Ratio5000[7]
L-β,β-DifluoroalanineEscherichia coli BPartition Ratio2600[7]

Experimental Protocols

Protocol 1: Alanine Racemase Activity Assay (Coupled Spectrophotometric Assay)

This protocol measures the activity of alanine racemase in the D-alanine to L-alanine direction by coupling the production of L-alanine to the oxidation of NADH by L-alanine dehydrogenase.

Materials:

  • Purified alanine racemase

  • D-alanine

  • L-alanine dehydrogenase

  • NAD⁺

  • Tris-HCl buffer (pH 8.0-9.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and L-alanine dehydrogenase in a cuvette.

  • Add the purified alanine racemase to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding D-alanine.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the alanine racemase activity.

G D_Alanine D_Alanine L_Alanine L_Alanine D_Alanine->L_Alanine Alanine Racemase Pyruvate Pyruvate L_Alanine->Pyruvate L-Alanine Dehydrogenase Monitor at 340 nm Monitor at 340 nm Pyruvate->Monitor at 340 nm NADH NADH NADH->Monitor at 340 nm NAD NAD NAD->NADH Coupled Reaction

Coupled Alanine Racemase Assay Workflow
Protocol 2: Determination of the Partition Ratio

This protocol determines the number of catalytic turnovers of this compound per inactivation event.

Materials:

  • Purified alanine racemase

  • This compound (radiolabeled, e.g., [1-¹⁴C])

  • Reaction buffer

  • Method to separate protein from small molecules (e.g., gel filtration or dialysis)

  • Scintillation counter

Procedure:

  • Incubate a known amount of alanine racemase with a molar excess of radiolabeled this compound.

  • At various time points, remove aliquots and measure the remaining enzyme activity using the assay described in Protocol 1.

  • Once the enzyme is fully inactivated, separate the protein from the unreacted substrate and turnover products.

  • Quantify the amount of radiolabel covalently attached to the inactivated enzyme using scintillation counting.

  • The partition ratio is calculated as the ratio of the total amount of product formed (total substrate consumed minus the amount bound to the enzyme) to the amount of enzyme inactivated.

Protocol 3: Characterization of the Covalent Adduct

This protocol aims to identify the site of covalent modification on the alanine racemase.

Materials:

  • Inactivated alanine racemase (from Protocol 2)

  • Proteolytic enzyme (e.g., trypsin)

  • HPLC system with a reverse-phase column

  • Mass spectrometer

Procedure:

  • Digest the inactivated alanine racemase with a protease to generate peptide fragments.

  • Separate the resulting peptides by reverse-phase HPLC.

  • Analyze the peptide fragments by mass spectrometry to identify the peptide containing the covalent modification.

  • Tandem mass spectrometry (MS/MS) can be used to sequence the modified peptide and pinpoint the exact amino acid residue that is covalently bound to the inhibitor.[6]

Conclusion

This compound is a highly effective suicide substrate for alanine racemase, demonstrating a favorable partition ratio and a well-characterized mechanism of action. The protocols provided herein offer a framework for researchers to study the inhibition of alanine racemase and to screen for novel inhibitors based on a similar mechanism. These studies are vital for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

Application Notes & Protocols: 3,3,3-Trifluoroalanine in ¹⁹F NMR for Protein Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The use of fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating protein structure, dynamics, and interactions.[1][2][3] The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity (83% of ¹H), and a large chemical shift range, making it an exquisite probe for subtle changes in the local protein environment.[1][2][4] Crucially, the absence of endogenous fluorine in most biological systems ensures background-free spectra.[1][2][5] 3,3,3-Trifluoroalanine (TFAla) is a valuable unnatural amino acid for these studies. Its trifluoromethyl (CF₃) group provides a strong, single ¹⁹F NMR signal that is highly sensitive to its chemical environment, serving as a reporter for protein conformational changes, ligand binding, and protein-protein interactions.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into proteins and its application in ¹⁹F NMR for structural and functional analysis.

Key Advantages of this compound in ¹⁹F NMR:
  • High Sensitivity: The three equivalent fluorine atoms of the trifluoromethyl group result in a strong NMR signal.[6]

  • Favorable Relaxation Properties: The rapid rotation of the CF₃ group can lead to narrower spectral lines compared to other fluorinated probes, even in large proteins.[8]

  • Sensitive Environmental Probe: The ¹⁹F chemical shift of TFAla is highly sensitive to van der Waals interactions, local electric fields, and solvent accessibility, providing detailed information about its environment within the protein.[1][6]

  • Minimal Perturbation: The substitution of a methyl group (from alanine) with a trifluoromethyl group is a relatively conservative change, often having a minimal effect on protein structure and function.[1][4]

Experimental Workflows and Logical Relationships

The overall workflow for utilizing this compound in ¹⁹F NMR studies involves several key stages, from protein production to data analysis.

experimental_workflow cluster_prep Protein Preparation cluster_nmr ¹⁹F NMR Analysis cluster_interpretation Data Interpretation gene_synthesis Gene Synthesis & Mutagenesis (TAG codon) expression_vector Cloning into Expression Vector gene_synthesis->expression_vector transformation Co-transformation into E. coli with pDule-TFAla expression_vector->transformation expression Protein Expression in Minimal Media + TFAla transformation->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification sample_prep NMR Sample Preparation purification->sample_prep data_acquisition 1D ¹⁹F NMR Data Acquisition sample_prep->data_acquisition ligand_titration Ligand Titration (optional) data_acquisition->ligand_titration data_processing Data Processing & Analysis ligand_titration->data_processing chem_shift Chemical Shift Perturbation Analysis data_processing->chem_shift lineshape Lineshape Analysis (Kd, kon, koff) data_processing->lineshape structural_modeling Structural Modeling chem_shift->structural_modeling lineshape->structural_modeling

Figure 1: General experimental workflow for ¹⁹F NMR using TFAla.

Protocols

Protocol 1: Site-Specific Incorporation of this compound into Proteins

This protocol describes the in vivo, site-specific incorporation of TFAla into a target protein in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).[7][9][10]

Materials:

  • Expression plasmid containing the gene of interest with a UAG codon at the desired labeling site.

  • Plasmid containing the orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) specific for TFAla (e.g., a modified pDule plasmid).[9][10]

  • E. coli expression strain (e.g., DH10B or BL21(DE3)).

  • This compound (commercially available or synthesized[11]).

  • Minimal media and appropriate antibiotics.

  • Standard equipment for molecular biology and protein expression.

Procedure:

  • Vector Preparation:

    • Introduce an amber stop codon (TAG) at the desired amino acid position in the gene of interest using site-directed mutagenesis.

    • Clone the mutated gene into a suitable expression vector.

  • Transformation:

    • Co-transform the expression plasmid containing the gene of interest and the plasmid carrying the orthogonal synthetase/tRNA pair into the E. coli expression strain.

    • Plate on selective media and incubate overnight.

  • Protein Expression:

    • Inoculate a starter culture in rich media (e.g., LB) with appropriate antibiotics and grow overnight.

    • The next day, inoculate minimal media supplemented with this compound (typically 1 mM) and appropriate antibiotics with the overnight culture.

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression (e.g., with IPTG) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Purify the TFAla-labeled protein using a standard protocol for the unlabeled protein (e.g., affinity chromatography, ion exchange, and size-exclusion chromatography).

    • Confirm the incorporation of TFAla and the purity of the protein using SDS-PAGE and mass spectrometry.

Protocol 2: ¹⁹F NMR Data Acquisition and Analysis

This protocol outlines the general procedure for acquiring and analyzing 1D ¹⁹F NMR spectra to study protein structure and ligand interactions.

Materials:

  • Purified TFAla-labeled protein.

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) with 10% D₂O.

  • Internal or external ¹⁹F chemical shift reference (e.g., trifluoroacetic acid, TFA).

  • Ligand stock solution (for binding studies).

  • NMR spectrometer equipped with a ¹⁹F probe.

Procedure:

  • NMR Sample Preparation:

    • Prepare a protein sample with a concentration typically ranging from 25 to 100 µM in the NMR buffer.[12]

    • Add the ¹⁹F reference standard.

    • Transfer the sample to an NMR tube.

  • ¹⁹F NMR Data Acquisition:

    • Tune and match the ¹⁹F channel of the NMR probe.

    • Acquire a 1D ¹⁹F NMR spectrum at a constant temperature (e.g., 298 K). A simple pulse-acquire sequence is usually sufficient.

    • Typical acquisition parameters might include a spectral width of ~40 ppm, 16k-32k data points, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ligand Titration (for binding studies):

    • Acquire a reference spectrum of the protein alone.

    • Add small aliquots of a concentrated ligand stock solution to the protein sample.

    • Acquire a 1D ¹⁹F NMR spectrum after each addition.

    • Monitor changes in the ¹⁹F chemical shift and/or line shape of the TFAla resonance.

  • Data Processing and Analysis:

    • Process the spectra using NMR software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the standard.

    • For ligand titration data, plot the change in chemical shift (Δδ) as a function of the ligand concentration.

    • Fit the binding isotherm to an appropriate binding model to determine the dissociation constant (Kd).

    • For interactions in the intermediate exchange regime on the NMR timescale, perform lineshape analysis to extract kinetic parameters (kon and koff).[13]

Signaling Pathway Visualization

While not a traditional signaling pathway, the following diagram illustrates the logical flow of information derived from ¹⁹F NMR experiments to elucidate protein-ligand interactions.

signaling_pathway cluster_input Experimental Input cluster_experiment NMR Experiment cluster_observation Observable Changes cluster_output Derived Information protein TFAla-labeled Protein titration ¹⁹F NMR Titration protein->titration ligand Ligand ligand->titration chem_shift Chemical Shift Perturbation titration->chem_shift line_broadening Line Broadening titration->line_broadening kd Binding Affinity (Kd) chem_shift->kd binding_site Binding Site Information chem_shift->binding_site kinetics Kinetics (kon, koff) line_broadening->kinetics

Figure 2: Information flow in a ¹⁹F NMR binding assay.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from ¹⁹F NMR experiments using TFAla-labeled proteins. The values presented are illustrative and will vary depending on the specific protein-ligand system under investigation.

Table 1: Illustrative ¹⁹F Chemical Shift Data for TFAla in Different Environments

Protein StateTFAla PositionEnvironmentIllustrative ¹⁹F Chemical Shift (ppm)
UnfoldedN/ASolvent Exposed-75.0
FoldedBuried CoreHydrophobic-73.5
FoldedSurface ExposedHydrophilic-75.2
Folded + LigandBinding PocketLigand-Bound-72.8

Note: Chemical shifts are relative to a reference standard like TFA.

Table 2: Example Quantitative Data from a ¹⁹F NMR Ligand Titration Experiment

ParameterDescriptionIllustrative ValueMethod of Determination
Kd Dissociation Constant50 µMFitting chemical shift changes vs. ligand concentration
kon Association Rate Constant1 x 10⁵ M⁻¹s⁻¹Lineshape analysis
koff Dissociation Rate Constant5 s⁻¹Lineshape analysis
Δδmax Maximum Chemical Shift Change0.7 ppmExtrapolation from binding isotherm

Conclusion

Incorporating this compound into proteins provides a powerful and sensitive probe for ¹⁹F NMR studies. This approach allows for the detailed investigation of protein structure, dynamics, and molecular interactions, making it a valuable tool in basic research and drug discovery. The protocols and information provided herein offer a guide for researchers to implement this technique in their own studies.

References

Application Notes and Protocols for the Enzymatic Synthesis of 3,3,3-Trifluoroalanine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the stereoselective synthesis of (R)- and (S)-3,3,3-Trifluoroalanine, valuable building blocks in pharmaceutical and agrochemical research. The protocols leverage the high selectivity of dehydrogenases to achieve excellent yields and complete enantiomeric excess.

Introduction

3,3,3-Trifluoroalanine (TFAla) is a non-canonical amino acid whose incorporation into peptides and other bioactive molecules can significantly enhance their metabolic stability and biological activity. The trifluoromethyl group imparts unique electronic properties and can act as a mimic for other functional groups. The stereochemistry of TFAla is crucial for its biological function, necessitating synthetic methods that provide access to enantiomerically pure forms. Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods, operating under mild conditions with high selectivity.

This document outlines protocols for the synthesis of both (R)- and (S)-TFAla enantiomers using specific dehydrogenases, starting from 3,3,3-trifluoropyruvate (F3Pyr). An alanine dehydrogenase from Vibrio proteolyticus (VpALD) is utilized for the synthesis of the (R)-enantiomer, while a diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH) is employed for the (S)-enantiomer.[1][2][3] The protocols also incorporate an efficient cofactor regeneration system to ensure high conversion rates.

Data Presentation

Table 1: Enzymes for the Synthesis of this compound Enantiomers
EnantiomerEnzymeSource OrganismSubstrateProductCofactor
(R)-TFAlaAlanine Dehydrogenase (VpALD)Vibrio proteolyticus3,3,3-Trifluoropyruvate(R)-3,3,3-TrifluoroalanineNADH
(S)-TFAlaDiaminopimelate Dehydrogenase (StDAPDH)Symbiobacterium thermophilum3,3,3-Trifluoropyruvate(S)-3,3,3-TrifluoroalanineNADPH
Table 2: Typical Reaction Conditions and Performance
Parameter(R)-TFAla Synthesis(S)-TFAla Synthesis
Enzyme Concentration8 µM VpALD[1]150 µM StDAPDH[1]
Substrate Concentration100 mM F3Pyr[1]100 mM F3Pyr[1]
CofactorNADHNADPH
Cofactor RegenerationFormate Dehydrogenase (FDH), FormateFormate Dehydrogenase (FDH), Formate
Reaction TimeUp to 2 hours[1]Up to 20 hours[1]
Temperature30 °C[1]30 °C[1]
Reaction Yield>85%[1][2][3]>85%[1][2][3]
Enantiomeric ExcessComplete[1][2][3]Complete[1][2][3]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes

This protocol describes the general steps for producing and purifying the required His-tagged dehydrogenases (VpALD and StDAPDH) and formate dehydrogenase (FDH).

  • Gene Cloning and Expression:

    • Codon-optimized genes for the respective enzymes are cloned into a suitable expression vector (e.g., pET series) with an N-terminal His6-tag.[1]

    • The resulting plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3).[1]

    • Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for a further 16-20 hours at a reduced temperature (e.g., 20°C).

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication on ice.[1]

    • Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris.[1]

  • Protein Purification:

    • Filter the supernatant through a 0.2 µm membrane.[1]

    • Purify the His6-tagged enzymes using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.[1]

    • Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM).

    • Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) and store at -80°C.

Protocol 2: Enzymatic Synthesis of (R)-3,3,3-Trifluoroalanine

This protocol details the synthesis of (R)-TFAla using VpALD with a cofactor regeneration system.

  • Reaction Setup:

    • In a reaction vessel, prepare the reaction mixture containing:

      • 100 mM 3,3,3-Trifluoropyruvate (F3Pyr)[1]

      • 200 mM NH4Cl[1]

      • 200 mM Sodium Formate[1]

      • 1 mM NAD+

      • 8 µM purified VpALD[1]

      • 5-10 U/mL purified Formate Dehydrogenase (FDH)

    • Adjust the final volume with a suitable buffer (e.g., 100 mM Tris-HCl pH 8.0).

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C with gentle agitation for up to 2 hours.[1]

    • Monitor the reaction progress by analyzing small aliquots of the reaction mixture.

  • Reaction Termination and Work-up:

    • Terminate the reaction by adding an equal volume of methanol to precipitate the enzymes.[1]

    • Centrifuge the mixture to remove the precipitated proteins.

    • The supernatant containing the (R)-TFAla can be used for analysis or further purification.

Protocol 3: Enzymatic Synthesis of (S)-3,3,3-Trifluoroalanine

This protocol describes the synthesis of (S)-TFAla using StDAPDH with a cofactor regeneration system.

  • Reaction Setup:

    • In a reaction vessel, prepare the reaction mixture containing:

      • 100 mM 3,3,3-Trifluoropyruvate (F3Pyr)[1]

      • 200 mM NH4Cl[1]

      • 200 mM Sodium Formate[1]

      • 1 mM NADP+

      • 150 µM purified StDAPDH[1]

      • 5-10 U/mL purified Formate Dehydrogenase (FDH)

    • Adjust the final volume with a suitable buffer (e.g., 100 mM Tris-HCl pH 8.0).

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C with gentle agitation for up to 20 hours.[1]

    • Monitor the reaction progress by analyzing small aliquots of the reaction mixture.

  • Reaction Termination and Work-up:

    • Terminate the reaction by adding an equal volume of methanol to precipitate the enzymes.[1]

    • Centrifuge the mixture to remove the precipitated proteins.

    • The supernatant containing the (S)-TFAla can be used for analysis or further purification.

Protocol 4: Analysis of this compound Enantiomers

This protocol outlines the methods for determining the yield and enantiomeric excess of the synthesized TFAla.

  • Product Quantification (LC-MS):

    • Analyze the reaction supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of TFAla and quantify the product.[1]

    • Use an appropriate column (e.g., C18) and a suitable mobile phase gradient.

    • Monitor the mass corresponding to TFAla.

  • Enantiomeric Excess Determination (HPLC with Marfey's Reagent):

    • Derivatize the amino acid product with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[1]

    • This converts the enantiomers into diastereomers that can be separated by reversed-phase HPLC.[1]

    • Analyze the derivatized sample by HPLC using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

    • Monitor the absorbance at a suitable wavelength (e.g., 340 nm).

    • Calculate the enantiomeric excess (e.e.) by comparing the peak areas of the two diastereomers.

  • Reaction Monitoring (19F-NMR):

    • The progress of the reaction can also be monitored in real-time by 19F-NMR spectroscopy by observing the appearance of the product signal.[1]

Mandatory Visualizations

Enzymatic_Synthesis_Workflow Overall Workflow for Enzymatic Synthesis of TFAla Enantiomers cluster_upstream Upstream Processing cluster_synthesis Enzymatic Synthesis cluster_downstream Downstream & Analysis Gene_Cloning Gene Cloning (VpALD or StDAPDH) Transformation Transformation into E. coli Gene_Cloning->Transformation Cell_Culture Cell Culture & Induction Transformation->Cell_Culture Harvesting Cell Harvesting Cell_Culture->Harvesting Lysis Cell Lysis Harvesting->Lysis Purification IMAC Purification Lysis->Purification Reaction_Setup Reaction Setup (F3Pyr, NH4Cl, Cofactor, Enzymes) Purification->Reaction_Setup Purified Enzyme Incubation Incubation (30°C) Reaction_Setup->Incubation Termination Reaction Termination (Methanol) Incubation->Termination Analysis Analysis (LC-MS, HPLC, NMR) Termination->Analysis Reaction Mixture Purified_Product Purified TFAla Enantiomer Analysis->Purified_Product Cofactor_Regeneration_Cycle Cofactor Regeneration Cycle F3Pyr 3,3,3-Trifluoropyruvate Dehydrogenase Dehydrogenase (VpALD or StDAPDH) F3Pyr->Dehydrogenase Substrate TFAla TFAla Enantiomer ((R)- or (S)-) Dehydrogenase->TFAla Product NAD_ox NAD(P)+ Dehydrogenase->NAD_ox NAD_red NAD(P)H NAD_red->Dehydrogenase FDH Formate Dehydrogenase (FDH) NAD_ox->FDH Formate Formate Formate->FDH CO2 CO2 FDH->NAD_red Regeneration FDH->CO2

References

Applications of 3,3,3-Trifluoroalanine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoroalanine (TFAla) is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. The incorporation of the trifluoromethyl (CF₃) group, a bioisostere of the methyl group, into the alanine scaffold imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.

Application Notes

Enhancement of Pharmacokinetic and Pharmacodynamic Properties

The introduction of a trifluoromethyl group via this compound can significantly improve the drug-like properties of a molecule.[1] The high electronegativity and metabolic stability of the C-F bond often lead to:

  • Increased Metabolic Stability: The robust nature of the C-F bond renders the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug.[1]

  • Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, leading to better absorption and distribution.[1]

  • Modulation of Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[1]

Enzyme Inhibition: A Case Study of Alanine Racemase

This compound has been extensively studied as a mechanism-based inhibitor, or "suicide substrate," for pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably alanine racemase.[2] Alanine racemase is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall.[2] Its absence in humans makes it an attractive target for the development of novel antibacterial agents.

DL-Trifluoroalanine acts as a highly efficient suicide substrate for alanine racemase, with a partition ratio of less than 10 turnovers per inactivation event. The inactivation is proposed to proceed through the formation of an electrophilic β-difluoro-α,β-unsaturated imine intermediate, which is then attacked by a nucleophilic residue in the enzyme's active site, leading to irreversible covalent modification and inactivation of the enzyme.[2]

Peptide and Peptidomimetic Chemistry

The incorporation of this compound into peptides can induce specific conformational preferences and enhance proteolytic stability. As a non-natural amino acid, it can disrupt or stabilize secondary structures such as α-helices and β-sheets, which can be a valuable tool in the design of peptidomimetics with improved therapeutic potential.

Positron Emission Tomography (PET) Imaging

The fluorine-18 labeled analogue, [¹⁸F]3,3,3-trifluoro-D-alanine (D-[¹⁸F]-CF₃-ala), has emerged as a promising PET tracer for imaging bacterial infections.[3] Bacteria can incorporate D-[¹⁸F]-CF₃-ala into their peptidoglycan cell wall, allowing for the specific visualization of bacterial infections in vivo. Studies have shown that D-[¹⁹F]-CF₃-ala is stable in human and mouse serum and is a poor substrate for mammalian D-amino acid oxidase, suggesting good biocompatibility and low background signal.[3]

Quantitative Data

The following tables summarize key quantitative data related to the applications of this compound and its derivatives.

CompoundTarget EnzymeParameterValueReference
DL-3,3,3-TrifluoroalanineAlanine Racemase (E. coli B)Partition Ratio< 10
DL-3,3,3-TrifluoroalanineAlanine Racemase (E. coli B)Inactivation Rate Constant (k_inact)≤ 1.0 min⁻¹

Table 1: Enzyme Inhibition Data for this compound.

Bacterial StrainTracerUptake (%ID/g) at 90 minReference
Escherichia coliD-[¹⁸F]-CF₃-alaHigh[3]
Acinetobacter baumanniiD-[¹⁸F]-CF₃-alaHigh[3]
Enterococcus faecalisD-[¹⁸F]-CF₃-alaSignificant[3]
Klebsiella pneumoniaeD-[¹⁸F]-CF₃-alaSignificant[3]
Pseudomonas aeruginosaD-[¹⁸F]-CF₃-alaSignificant[3]
Enterobacter cloacaeD-[¹⁸F]-CF₃-alaSignificant[3]

Table 2: In Vitro Uptake of D-[¹⁸F]-CF₃-ala in Various Bacterial Pathogens.

Experimental Protocols

Protocol 1: Determination of IC₅₀ for Alanine Racemase Inhibitors

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against alanine racemase.

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • Test inhibitor (e.g., this compound)

  • Coupled assay reagents:

    • D-amino acid oxidase (DAAO)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent (or other suitable H₂O₂ indicator)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • Prepare a stock solution of L-alanine in assay buffer.

    • Prepare a reaction mixture containing DAAO, HRP, and Amplex Red in assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a fixed amount of alanine racemase to each well.

    • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37 °C).

    • Initiate the reaction by adding the L-alanine substrate to each well.

    • Immediately add the DAAO/HRP/Amplex Red reaction mixture.

    • Monitor the increase in fluorescence (or absorbance) over time using a microplate reader. The rate of the reaction is proportional to the amount of D-alanine produced.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[4]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.[5][6][7][8]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-3,3,3-trifluoroalanine)

  • Coupling reagent (e.g., HATU, HBTU)

  • Activation base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Washing solutions: DMF, DCM

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-3,3,3-trifluoroalanine) (3-5 equivalents) and the coupling reagent (e.g., HATU) (3-5 equivalents) in DMF.

    • Add the activation base (e.g., DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours, or until the coupling is complete (monitor with a Kaiser test).

    • Drain the coupling solution and wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 3: Radiosynthesis of D-[¹⁸F]3,3,3-Trifluoro-d-alanine (D-[¹⁸F]-CF₃-ala)

This protocol is a summary of the radiosynthesis of D-[¹⁸F]-CF₃-ala for PET imaging.[4]

Materials:

  • Precursor: A suitable protected glycine analog with a -CF₂Br group.

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA)

  • Chiral semi-preparative HPLC column

  • Solvents for HPLC (e.g., water, ethanol)

Procedure:

  • [¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge. It is then eluted with a solution of K₂₂₂ and K₂CO₃ in MeCN/water and dried by azeotropic distillation.

  • Radiofluorination: The dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is reacted with the -CF₂Br precursor in a suitable solvent (e.g., MeCN) at an elevated temperature (e.g., 60 °C) for a short period (e.g., 15 minutes) to form the ¹⁸F-labeled intermediate.

  • Purification of Intermediate: The intermediate is purified using semi-preparative HPLC.

  • Deprotection: The purified intermediate is deprotected using a strong acid, such as TFA, at an elevated temperature (e.g., 100 °C) to yield the racemic [¹⁸F]-CF₃-alanine.

  • Chiral Separation: The racemic mixture is resolved by injecting it onto a chiral semi-preparative HPLC column to isolate the desired D-[¹⁸F]-CF₃-ala enantiomer.

  • Formulation: The collected fraction containing D-[¹⁸F]-CF₃-ala is reformulated into a physiologically compatible solution for in vivo studies.

Visualizations

Alanine_Racemase_Inhibition cluster_0 Enzyme Active Site Enzyme Alanine Racemase (PLP-bound) Intermediate Electrophilic β-difluoro-α,β-unsaturated imine intermediate Enzyme->Intermediate Enzymatic conversion TFAla This compound TFAla->Enzyme Binds to active site Inactive_Enzyme Covalently Modified Inactive Enzyme Intermediate->Inactive_Enzyme Nucleophilic attack Nucleophile Enzyme Nucleophile (e.g., Lysine) Nucleophile->Intermediate

Caption: Proposed mechanism of alanine racemase inactivation by this compound.

PET_Tracer_Synthesis cluster_workflow Radiosynthesis Workflow for D-[¹⁸F]-CF₃-ala Start [¹⁸F]Fluoride Production Activation [¹⁸F]Fluoride Activation with K₂₂₂/K₂CO₃ Start->Activation Precursor Add -CF₂Br Precursor Activation->Precursor Radiofluorination Radiofluorination Reaction (60°C, 15 min) Precursor->Radiofluorination Purification1 Semi-preparative HPLC (Intermediate) Radiofluorination->Purification1 Deprotection Deprotection with TFA (100°C) Purification1->Deprotection Chiral_Sep Chiral HPLC Separation Deprotection->Chiral_Sep Final_Product D-[¹⁸F]-CF₃-ala Chiral_Sep->Final_Product

Caption: Experimental workflow for the radiosynthesis of D-[¹⁸F]3,3,3-trifluoro-d-alanine.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-TFAla, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Final step

Caption: General workflow for the incorporation of this compound into a peptide via SPPS.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 3,3,3-Trifluoroalanine (Tfa), a fluorinated analog of alanine, is of particular interest in peptide design and drug discovery. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the peptide backbone, influence peptide conformation, and enhance metabolic stability by blocking enzymatic degradation at the alanine position. Furthermore, the 19F nucleus serves as a useful probe for NMR studies of peptide structure and interactions.

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The provided protocols are based on established SPPS methodologies and should be considered as a starting point for optimization.

Data Presentation

Table 1: Recommended Reagent Excess and Coupling Times for Fmoc-Tfa-OH
Reagent/ParameterRecommendationRange for Optimization
Fmoc-Tfa-OH (equiv.)43 - 5
Coupling Reagent (equiv.)3.92.9 - 4.9
Base (equiv.)86 - 10
Coupling Time (min)6045 - 120
Double CouplingRecommendedSequence-dependent

Note: Equivalents are relative to the resin loading capacity.

Table 2: Standard Cleavage Cocktail for Tfa-Containing Peptides
ReagentPercentagePurpose
Trifluoroacetic Acid (TFA)95%Cleavage from resin and removal of side-chain protecting groups
Triisopropylsilane (TIS)2.5%Cation scavenger
Water (H₂O)2.5%Cation scavenger

Experimental Protocols

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable solid support based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Quantification: Accurately weigh the desired amount of resin and place it in a reaction vessel.

  • Swelling: Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin). Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

Fmoc Deprotection
  • Initial Wash: After swelling, drain the DMF from the reaction vessel.

  • Deprotection Solution: Add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the mixture for 5 minutes at room temperature.

  • Second Deprotection: Drain the piperidine solution and repeat the deprotection step with fresh 20% piperidine in DMF for 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine.

Coupling of Fmoc-3,3,3-Trifluoroalanine (Fmoc-Tfa-OH)
  • Activation Solution: In a separate vial, dissolve Fmoc-Tfa-OH (4 equivalents) and a suitable coupling reagent (e.g., HBTU, HATU; 3.9 equivalents) in DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation solution and vortex for 1 minute.

  • Coupling Reaction: Immediately add the activated Fmoc-Tfa-OH solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture for 60 minutes at room temperature.

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling: Due to the potential for steric hindrance from the trifluoromethyl group, a second coupling is recommended. Drain the reaction solution, wash the resin with DMF (3x), and repeat steps 3.1-3.5.

  • Washing: After the final coupling, drain the solution and wash the resin with DMF (3 x 1 minute) followed by dichloromethane (DCM) (3 x 1 minute).

Capping of Unreacted Amines (Optional but Recommended)
  • Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:2:3 v/v/v).

  • Reaction: Add the capping solution to the resin and agitate for 10 minutes.

  • Washing: Drain the capping solution and wash the resin with DMF (3 x 1 minute) and DCM (3 x 1 minute).

Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 minute) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Pelleting and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Fmoc-Tfa-OH Coupling (HBTU/DIPEA/DMF) Deprotection->Coupling Capping Capping (Acetic Anhydride) Coupling->Capping Optional Wash Washing Steps Coupling->Wash Capping->Wash Wash->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Cycle Purification Purification & Analysis Cleavage->Purification

Caption: Experimental workflow for solid-phase peptide synthesis of a this compound-containing peptide.

Signaling_Pathway cluster_cell Cell Membrane Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein Complex Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Tfa-Containing Peptide (Ligand) Ligand->Receptor Binding Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Hypothetical signaling pathway initiated by a Tfa-containing peptide binding to a GPCR.

Application Notes and Protocols for 3,3,3-Trifluoroalanine as a PET Imaging Agent for Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria necessitates the development of advanced diagnostic tools for the rapid and specific detection of bacterial infections. Positron Emission Tomography (PET) is a non-invasive imaging modality that offers high sensitivity and quantitative data. 3,3,3-Trifluoro-D-alanine (D-[¹⁸F]-CF₃-ala) is a promising PET radiotracer designed to specifically target bacterial cell wall synthesis. As a D-alanine analog, it is incorporated into the peptidoglycan layer of the bacterial cell wall, a structure absent in mammalian cells, thus offering a high degree of specificity for bacterial infections.[1][2]

These application notes provide a comprehensive overview of the use of D-[¹⁸F]-CF₃-ala for bacterial infection imaging, including its mechanism of action, key experimental data, and detailed protocols for its synthesis and application in preclinical models.

Mechanism of Action

D-[¹⁸F]-CF₃-ala leverages the unique bacterial metabolic pathway for cell wall construction. Bacteria utilize D-amino acids, particularly D-alanine, for the synthesis of peptidoglycan, a critical component of their cell wall. D-[¹⁸F]-CF₃-ala mimics D-alanine and is incorporated into the peptidoglycan by bacterial enzymes.[1][2] This metabolic trapping of the radiotracer within the bacterial cell wall allows for the visualization of bacterial infections using PET imaging.

A key advantage of D-[¹⁸F]-CF₃-ala is its reduced metabolism by mammalian enzymes. It is a poor substrate for the mammalian D-amino acid oxidase (DAAO), which is responsible for metabolizing D-amino acids in humans.[1] This property leads to lower background signals in mammalian tissues and enhances the tracer's specificity for bacterial imaging.[1]

cluster_bacterium Bacterial Cell cluster_mammal Mammalian Cell D-[18F]-CF3-ala_in D-[18F]-CF3-ala (Extracellular) Transport Transport into Bacterium D-[18F]-CF3-ala_in->Transport Incorporation Peptidoglycan Synthesis Transport->Incorporation Cell_Wall Incorporated into Bacterial Cell Wall Incorporation->Cell_Wall PET_Signal PET Signal (Trapped) Cell_Wall->PET_Signal D-[18F]-CF3-ala_out D-[18F]-CF3-ala DAAO D-Amino Acid Oxidase (DAAO) D-[18F]-CF3-ala_out->DAAO Metabolism Minimal Metabolism DAAO->Metabolism Clearance Renal Clearance Metabolism->Clearance

Mechanism of D-[¹⁸F]-CF₃-ala uptake and retention.

Data Presentation

In Vitro Bacterial Uptake

D-[¹⁸F]-CF₃-ala has been shown to accumulate in a variety of pathogenic bacteria, with a notable preference for Gram-negative strains. The following table summarizes the in vitro uptake of D-[¹⁸F]-CF₃-ala in several clinically relevant bacterial species.

Bacterial SpeciesGram TypeRelative Uptake
Escherichia coliNegativeHigh
Acinetobacter baumanniiNegativeHigh
Klebsiella pneumoniaeNegativeSignificant
Pseudomonas aeruginosaNegativeSignificant
Enterobacter cloacaeNegativeSignificant
Enterococcus faecalisPositiveSignificant
Staphylococcus aureusPositiveLow
Listeria monocytogenesPositiveLow
Staphylococcus epidermidisPositiveLow
Salmonella typhimuriumNegativeLow
Proteus mirabilisNegativeLow

Note: Relative uptake is based on qualitative descriptions from the source literature. Quantitative data was not available in a tabular format.

Ex Vivo Biodistribution in a Murine Myositis Model

Ex vivo biodistribution analysis in a murine myositis model demonstrates low background uptake of D-[¹⁸F]-CF₃-ala in most organs, with the exception of the kidneys, which are the primary route of excretion. The tracer effectively delineates live bacterial infection from sterile inflammation.

Organ/TissuePercent Injected Dose per Gram (%ID/g)
Infected Muscle (Live E. coli)~2.5-fold higher than inflamed muscle
Inflamed Muscle (Heat-killed E. coli)Significantly lower than infected muscle
Blood< 2%
Heart< 2%
Lungs< 2%
Liver< 2%
Spleen< 2%
KidneysPrimary route of clearance
Muscle (unaffected)< 2%
Bone< 2%

Note: Data is summarized from descriptions in the primary literature. A detailed table with specific mean values and standard deviations was not available.

Experimental Protocols

Radiosynthesis of D-[¹⁸F]-CF₃-ala

The radiosynthesis of D-[¹⁸F]-CF₃-ala is achieved through a multi-step process involving the fluorination of a precursor molecule followed by deprotection and chiral separation.

Start Start Precursor Schiff-base protected CF2Br alanine analog (1) Start->Precursor Fluorination [18F]Fluorination (K222/K[18F], 60°C, 15 min) Precursor->Fluorination Intermediate_Purification Semi-preparative HPLC Purification Fluorination->Intermediate_Purification Intermediate Intermediate (2) Intermediate_Purification->Intermediate Deprotection Deprotection (TFA, 100°C) Intermediate->Deprotection Racemic_Mixture Racemic [18F]-CF3-alanine Deprotection->Racemic_Mixture Chiral_Separation Chiral HPLC Separation Racemic_Mixture->Chiral_Separation Final_Product D-[18F]-CF3-ala Chiral_Separation->Final_Product End End Final_Product->End

Radiosynthesis workflow for D-[¹⁸F]-CF₃-ala.

Materials:

  • Schiff-base protected CF₂Br alanine precursor

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Trifluoroacetic acid (TFA)

  • Semi-preparative and chiral HPLC systems

Procedure:

  • [¹⁸F]Fluoride Production and Drying: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Dry the [¹⁸F]fluoride azeotropically with acetonitrile in the presence of K₂₂₂ and K₂CO₃.

  • Fluorination: React the dried [¹⁸F]fluoride with the Schiff-base protected CF₂Br alanine precursor at 60°C for 15 minutes to synthesize the ¹⁸F-labeled intermediate.[3]

  • Intermediate Purification: Purify the intermediate using semi-preparative HPLC.[3]

  • Deprotection: Deprotect the purified intermediate using TFA at 100°C to yield the racemic [¹⁸F]-CF₃-alanine.[3]

  • Chiral Separation: Separate the D- and L-isomers of [¹⁸F]-CF₃-alanine using a chiral stationary phase HPLC column to obtain the desired D-[¹⁸F]-CF₃-ala.[3]

  • Formulation: Formulate the final product in a physiologically compatible solution for injection.

Quality Control:

  • Radiochemical Purity (RCP): >99%

  • Enantiomeric Excess (%ee): >90%

  • Molar Activity (Aₘ): Approximately 0.036 ± 0.004 GBq/µmol[3]

In Vitro Bacterial Uptake Assay

This protocol describes the methodology for assessing the uptake of D-[¹⁸F]-CF₃-ala in bacterial cultures.

Materials:

  • Bacterial strains of interest

  • Lysogeny broth (LB) or other appropriate bacterial growth medium

  • D-[¹⁸F]-CF₃-ala solution

  • Phosphate-buffered saline (PBS)

  • Automated gamma counter

Procedure:

  • Bacterial Culture: Grow bacterial strains overnight in LB at 37°C with shaking. Dilute the overnight culture to an optical density at 600 nm (OD₆₀₀) of 0.05 and grow to the exponential phase (OD₆₀₀ ~0.4-0.6).

  • Incubation: Incubate a 10 mL aliquot of the bacterial culture with 24 µCi of D-[¹⁸F]-CF₃-ala at 37°C for 90 minutes.

  • Washing: After incubation, wash the bacterial cells once with PBS to remove any unincorporated tracer.[4]

  • Measurement: Measure the retained radioactivity in the bacterial pellet using an automated gamma counter.[4]

  • Controls:

    • Heat-killed control: Prepare by incubating the bacterial culture at 90°C for 30 minutes before the addition of the radiotracer to assess non-specific binding.[4]

    • Blocking experiment: Perform co-incubation with increasing concentrations of non-radioactive D-alanine (0.05 mM to 50 mM) to demonstrate the specificity of the uptake mechanism.[4]

In Vivo PET/CT Imaging in a Murine Myositis Model

This protocol outlines the procedure for PET/CT imaging of a bacterial infection in a murine myositis model using D-[¹⁸F]-CF₃-ala.

Animal_Prep Animal Preparation (Anesthesia) Inoculation Induction of Myositis Animal_Prep->Inoculation Live_Bacteria Live Bacteria Inoculation (e.g., right thigh) Inoculation->Live_Bacteria Killed_Bacteria Heat-Killed Bacteria Inoculation (e.g., left thigh) Inoculation->Killed_Bacteria Tracer_Admin D-[18F]-CF3-ala Administration (Tail Vein Injection) Live_Bacteria->Tracer_Admin Killed_Bacteria->Tracer_Admin Uptake_Phase Uptake Period Tracer_Admin->Uptake_Phase Imaging PET/CT Imaging Uptake_Phase->Imaging Data_Analysis Image Reconstruction & Region of Interest (ROI) Analysis Imaging->Data_Analysis Biodistribution Ex Vivo Biodistribution (Organ Harvesting & Gamma Counting) Data_Analysis->Biodistribution End End Biodistribution->End

Workflow for in vivo PET/CT imaging of a murine myositis model.

Materials:

  • 6-8 week old immunocompetent mice

  • Live and heat-killed bacterial cultures (e.g., E. coli)

  • D-[¹⁸F]-CF₃-ala solution

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

Procedure:

  • Animal Model:

    • Anesthetize the mice.

    • Induce myositis by injecting live bacteria (e.g., 10⁸ CFU of E. coli) into the muscle of one hind limb (e.g., right thigh).

    • As a control for sterile inflammation, inject an equivalent amount of heat-killed bacteria into the contralateral limb (e.g., left thigh).

  • Radiotracer Administration:

    • Allow the infection to establish (typically a few hours).

    • Administer D-[¹⁸F]-CF₃-ala (e.g., ~200 µCi) via tail vein injection.

  • PET/CT Imaging:

    • Allow for an uptake period (e.g., 60-90 minutes).

    • Anesthetize the mice and position them in the PET/CT scanner.

    • Acquire a CT scan for anatomical localization and attenuation correction.

    • Acquire a static or dynamic PET scan.

  • Image Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) over the infected muscle, inflamed muscle, and other organs of interest on the co-registered PET/CT images.

    • Quantify the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

  • Ex Vivo Biodistribution (Optional but Recommended):

    • Following imaging, euthanize the mice.

    • Harvest the infected muscle, inflamed muscle, and other organs.

    • Weigh the tissues and measure the radioactivity using a gamma counter to confirm the in vivo imaging findings.

Conclusion

D-[¹⁸F]-CF₃-ala is a promising PET imaging agent for the specific detection of bacterial infections. Its mechanism of action, which involves incorporation into the bacterial cell wall, and its favorable in vivo profile, characterized by low mammalian metabolism and high specificity for bacteria, make it a valuable tool for preclinical research and a potential candidate for clinical translation. The protocols provided herein offer a framework for the synthesis and evaluation of this novel radiotracer.

References

Application Notes and Protocols for Metabolic Stability Assays of Peptides Containing 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids is a key strategy in modern peptide drug design to enhance therapeutic properties. 3,3,3-Trifluoroalanine (Tfa), an analog of alanine, is of particular interest due to the unique physicochemical properties conferred by the trifluoromethyl group. Strategic placement of Tfa within a peptide sequence can significantly increase its resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. This modification can sterically hinder the approach of proteases to the peptide backbone, thereby extending the peptide's half-life in biological fluids.

These application notes provide detailed protocols for assessing the metabolic stability of peptides containing this compound in two key biological matrices: human plasma and human liver microsomes. The accompanying data, while illustrative, demonstrates the potential for Tfa incorporation to dramatically improve peptide stability.

Data Presentation

The following tables summarize illustrative quantitative data comparing the metabolic stability of a model peptide with and without the incorporation of this compound.

Table 1: Illustrative Metabolic Stability in Human Plasma

Peptide VariantModificationHalf-life (t½) in Human Plasma (hours)
Model Peptide ANone (Native Sequence)1.5
Model Peptide A-TfaAlanine substituted with this compound24.0

Table 2: Illustrative Metabolic Stability in Human Liver Microsomes

Peptide VariantModificationHalf-life (t½) in HLM (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)
Model Peptide ANone (Native Sequence)2527.7
Model Peptide A-TfaAlanine substituted with this compound>120< 5.8

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a standard procedure for assessing the enzymatic stability of peptides in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Test Peptide (containing this compound)

  • Control Peptide (native sequence)

  • Pooled Human Plasma (from at least three donors, with anticoagulant e.g., K2EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA), LC-MS grade

  • LC-MS grade water

  • Internal Standard (a stable, isotopically labeled peptide or a structurally similar, stable compound)

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

  • Incubation:

    • Pre-warm human plasma and PBS to 37°C in a thermomixer or incubator.

    • In separate microcentrifuge tubes, mix the peptide stock solution with pre-warmed human plasma to a final peptide concentration of 10 µM. A typical reaction mixture would be 90 µL of plasma and 10 µL of 100 µM peptide solution.

    • Incubate the tubes at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 50 µL) from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes).

    • The 0-minute time point should be taken immediately after adding the peptide to the plasma.

  • Reaction Quenching and Protein Precipitation:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold quenching solution. A common quenching solution is acetonitrile with 0.1% TFA or FA, and the internal standard, at a ratio of 3:1 (v/v) quenching solution to sample.

    • Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an HPLC vial for LC-MS/MS analysis.

    • Analyze the samples to quantify the amount of remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.

3. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column suitable for peptide analysis.

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the peptide from plasma components and potential metabolites.

  • Detection: Use tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of the target peptide and internal standard.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard at each time point.

  • Plot the percentage of the remaining peptide against time.

  • Determine the half-life (t½) by fitting the data to a one-phase decay model using appropriate software.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol describes a method for determining the metabolic stability of a peptide using human liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

1. Materials and Reagents:

  • Test Peptide (containing this compound)

  • Control Peptide (native sequence)

  • Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ACN) with 0.1% Formic Acid (FA) for reaction termination

  • Internal Standard for analytical quantification

  • LC-MS/MS system

2. Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the test and control peptides (e.g., 100 µM in a suitable solvent).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.

  • Incubation Procedure:

    • In a 96-well plate or microcentrifuge tubes, add the liver microsomes, MgCl2, and the test/control peptide to the phosphate buffer. The final peptide concentration is typically 1 µM.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time-Point Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

    • The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate or cap the tubes and vortex to mix thoroughly.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and microsomes.

  • Sample Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Similar to the plasma stability assay, use a C18 column and a suitable gradient with formic acid as a modifier for peptide quantification via MRM.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining peptide versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .

Mandatory Visualizations

experimental_workflow_plasma cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare Peptide Stock mix Mix Peptide and Plasma prep_peptide->mix prep_plasma Pre-warm Plasma prep_plasma->mix incubate Incubate at 37°C mix->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench with ACN + IS sample->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½) lcms->data_analysis

Caption: Workflow for Plasma Stability Assay.

experimental_workflow_microsomes cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_peptide Prepare Peptide Solution mix Mix Peptide, HLM, Buffer prep_peptide->mix prep_microsomes Prepare HLM Solution prep_microsomes->mix prep_nadph Prepare NADPH System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction sample Take Samples at Time Points start_reaction->sample terminate Terminate with Cold ACN + IS sample->terminate centrifuge Centrifuge terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for Liver Microsome Stability Assay.

peptide_metabolism_pathway cluster_peptide Peptide Fate in Biological Matrix cluster_enzymes Metabolizing Enzymes peptide Tfa-Containing Peptide intact_peptide Intact Peptide (Active) peptide->intact_peptide Resistance to Degradation enzymes Proteases / Peptidases (e.g., in Plasma, Liver) peptide->enzymes Metabolic Attack fragments Inactive Peptide Fragments enzymes->fragments Degradation

Caption: Peptide Metabolic Degradation Pathway.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 3,3,3-Trifluoroalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,3-Trifluoroalanine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Asymmetric synthesis from ethyl trifluoropyruvate: This is a widely used method that involves the formation of a chiral sulfinimine from ethyl trifluoropyruvate, followed by stereoselective reduction and subsequent hydrolysis to yield the desired enantiomer of this compound.[1]

  • Enzymatic synthesis: Biocatalytic methods using enzymes such as alanine dehydrogenase or transaminases offer a highly stereoselective route to both (R)- and (S)-3-fluoroalanine and can also be applied to the synthesis of this compound from trifluoropyruvate.[2][3][4]

  • One-pot synthesis of N-substituted esters: This method allows for the synthesis of N-substituted this compound esters directly from alkyl trifluoropyruvates and carboxamides or substituted ureas.

Q2: What are the key challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Achieving high stereoselectivity: Controlling the stereochemistry during the synthesis is crucial, especially for applications in drug development.

  • Low yields: Side reactions and incomplete conversions can significantly reduce the overall yield.

  • Purification of the final product: The polar nature of the amino acid can make purification challenging, often requiring techniques like ion-exchange chromatography.[1]

  • Product instability: this compound can be unstable, particularly at pH > 6, where it may undergo elimination of HF. It is recommended to store the solid product at low temperatures (e.g., 4°C) and for short periods.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored by a combination of techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of starting materials and the formation of intermediates and the final product. For visualizing amino acids, which are often UV-inactive, staining with a ninhydrin solution is a common practice.[5][6][7][8] A mixture of n-butanol, acetic acid, and water (e.g., 3:1:1) is a common eluent for amino acids on silica plates.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for characterizing intermediates and the final product, as well as for identifying impurities.[2][9][10]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compounds.

Troubleshooting Guides

Chemical Synthesis Route: Asymmetric Synthesis from Ethyl Trifluoropyruvate

This guide focuses on the multi-step synthesis involving the formation of a chiral sulfinimine, its reduction, and subsequent hydrolysis.

Problem 1: Low yield in the formation of the chiral sulfinimine.

Possible Cause Troubleshooting Steps
Moisture in reagents or solvents Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor quality of starting materials Use high-purity ethyl trifluoropyruvate and other reagents. The purity of starting materials is critical for achieving high yields.[11]
Incomplete reaction Monitor the reaction by TLC to ensure the complete consumption of the starting materials. If the reaction is sluggish, consider slightly increasing the reaction temperature or time.
Side reactions of ethyl trifluoropyruvate Ethyl trifluoropyruvate can undergo side reactions.[12][13] Ensure the reaction conditions are optimized to favor the desired imine formation.

Problem 2: Low yield or poor stereoselectivity in the reduction of the chiral sulfinimine.

Possible Cause Troubleshooting Steps
Choice of reducing agent The choice of reducing agent significantly impacts both yield and stereoselectivity. For example, 9-BBN is reported to give excellent stereoselectivity (20:1) and a good yield (78%), while DIBAH provides a different diastereomer with lower stereoselectivity (4:1) and yield (52%).[1]
Reaction temperature The reduction is typically carried out at low temperatures (e.g., -70°C for DIBAH, 0°C for 9-BBN).[1] Deviations from the optimal temperature can lead to reduced selectivity and the formation of side products.
Side reactions Using NaBH4 in methanol can lead to the undesired addition of methanol across the C=N bond instead of reduction.[1]
Stoichiometry of the reducing agent Use the correct stoichiometry of the reducing agent as specified in the protocol. An excess or deficit can lead to incomplete reaction or the formation of byproducts.

Problem 3: Difficulty in purifying the final this compound.

Possible Cause Troubleshooting Steps
Product solubility This compound is a polar amino acid, making extraction with organic solvents challenging.
Presence of inorganic salts Salts are introduced during workup and need to be removed.
Co-elution with impurities Some impurities may have similar properties to the product, making separation by standard chromatography difficult.
Recommended Purification Method Ion-exchange chromatography is the most effective method for purifying the final amino acid.[1] A strong cation exchange resin like DOWEX-50W is commonly used.
Enzymatic Synthesis Route

Problem: Low conversion or yield in the enzymatic synthesis.

Possible Cause Troubleshooting Steps
Enzyme inhibition The product or substrate can inhibit the enzyme. For instance, in the synthesis of (R)-3-fluoroalanine using ω-transaminase, the by-product acetophenone causes significant product inhibition.[3] Using a biphasic system to remove the inhibitory by-product can significantly improve conversion.
Cofactor regeneration issues Many enzymatic reactions require cofactors like NAD(P)H.[2][4] An inefficient cofactor regeneration system will lead to low conversion. Ensure the cofactor regeneration system (e.g., using formate dehydrogenase) is working efficiently.[2][4]
Sub-optimal reaction conditions Factors such as pH, temperature, and substrate concentration need to be optimized for the specific enzyme used.[14]
Low enzyme activity or stability Ensure the enzyme is active and stable under the reaction conditions. Consider using immobilized enzymes for improved stability and reusability.

Data Presentation

Table 1: Effect of Reducing Agent on the Stereoselective Reduction of Chiral Sulfinimine (S)-3

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (4:5)Overall Yield (%)
1DIBAHTHF-704:152
29-BBNTHF01:2078
3DIBAH / ZnBr2THF-702:158
4NaBH4Methanol-70-Undesired methanol addition

Data adapted from a study on the stereoselective synthesis of non-racemic this compound.[1]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-3,3,3-Trifluoroalanine

This protocol is based on the method described by Albano et al.[1]

Step 1: Synthesis of Chiral Sulfinimine (S)-3

  • To a solution of (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane ((S)-2) (0.48 mmol) in freshly distilled benzene (1 mL), add neat ethyl trifluoropyruvate (0.48 mmol) dropwise.

  • Warm the mixture to 40°C for approximately 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Evaporate the solvent under reduced pressure. The crude sulfinimine (S)-3 is used in the next step without further purification.

Step 2: Reduction of Chiral Sulfinimine (S)-3 with 9-BBN

  • Dissolve the crude sulfinimine (S)-3 in freshly distilled THF (1.5 mL) and cool the solution to 0°C.

  • Add a 0.5 M THF solution of 9-BBN (0.63 mmol) dropwise.

  • Stir the reaction mixture under a nitrogen atmosphere at 0°C for approximately 2 hours.

  • Quench the reaction by adding a few drops of methanol to destroy the excess 9-BBN.

  • Remove the solvent in vacuo.

Step 3: Hydrolysis and Purification

  • Redissolve the crude product from Step 2 in 5 mL of concentrated HCl.

  • Stir the mixture overnight at reflux.

  • Dilute the reaction mixture with water and wash with diethyl ether.

  • Purify the aqueous layer by ion-exchange chromatography using DOWEX-50W resin to obtain the final product, (R)-3,3,3-Trifluoroalanine.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start1 Ethyl Trifluoropyruvate step1 Formation of Chiral Sulfinimine start1->step1 start2 Chiral Auxiliary start2->step1 step2 Stereoselective Reduction step1->step2 step3 Acidic Hydrolysis step2->step3 purification Ion-Exchange Chromatography step3->purification product This compound purification->product

Caption: Workflow for the asymmetric synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield of this compound cause1 Poor Starting Material Quality issue->cause1 cause2 Suboptimal Reaction Conditions (Temperature, Time) issue->cause2 cause3 Incorrect Stoichiometry issue->cause3 cause4 Side Reactions issue->cause4 cause5 Inefficient Purification issue->cause5 solution1 Verify Purity of Reagents cause1->solution1 solution2 Optimize Reaction Parameters cause2->solution2 solution3 Recalculate and Verify Reagent Amounts cause3->solution3 solution4 Identify and Minimize Side Products (e.g., by choice of reagents) cause4->solution4 solution5 Optimize Purification Protocol (e.g., ion-exchange conditions) cause5->solution5

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Coupling 3,3,3-Trifluoroalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges encountered during the incorporation of 3,3,3-Trifluoroalanine (Tfa) in peptide synthesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles associated with this unique amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling this compound (Tfa) in peptide synthesis?

The main difficulty arises from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This effect significantly reduces the nucleophilicity of the α-amino group of Tfa, making the formation of a peptide bond with the incoming activated carboxyl group of the next amino acid challenging and often resulting in low coupling yields.

Q2: Which coupling reagents are most effective for incorporating Tfa?

For difficult couplings, such as those involving sterically hindered or electron-deficient amino acids like Tfa, high-potency coupling reagents are recommended. Reagents like HATU, HCTU, and PyBOP are generally more effective than standard carbodiimides such as DCC or DIC. HATU is often considered a top choice for such challenging couplings due to its high reactivity.

Q3: What is "double coupling," and when is it necessary for Tfa?

Double coupling is the repetition of a coupling step with fresh amino acid and reagents to ensure the reaction proceeds to completion. This is a highly recommended strategy for Tfa due to its lower reactivity. It is particularly useful when a standard single coupling fails to achieve complete incorporation of the amino acid.

Q4: How can I monitor the efficiency of Tfa coupling?

The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin beads. A positive Kaiser test (blue beads) after a coupling step indicates that the reaction is incomplete, and a second coupling or a capping step is necessary.

Q5: What should I do if double coupling of Tfa is still not effective?

If double coupling fails, you can "cap" the unreacted amines. This involves treating the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-termini. Capping prevents the formation of deletion sequences, which simplifies the purification of the desired peptide.

Q6: Can the position of Tfa in the peptide sequence affect the synthesis?

Yes, the most challenging step is the coupling of an amino acid to the N-terminus of the Tfa residue already on the resin. To circumvent this, a common and effective strategy is to synthesize a dipeptide building block in solution, where Tfa is the N-terminal residue (e.g., Fmoc-Ala-Tfa-OH). This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) sequence, avoiding the difficult on-resin coupling to the deactivated amine of Tfa.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Low yield of the desired full-length peptide Incomplete coupling of Tfa.1. Switch to a more potent coupling reagent (e.g., HATU, HCTU). 2. Perform a "double coupling" of the Tfa residue. 3. Increase the coupling reaction time.
Presence of deletion sequences in mass spectrometry analysis (missing Tfa) Incomplete coupling of Tfa followed by successful coupling of the subsequent amino acid.1. Implement a capping step with acetic anhydride after the Tfa coupling to block unreacted amines. 2. Optimize the coupling conditions for Tfa (reagent, time, temperature).
Difficulty in purifying the final peptide Presence of closely eluting deletion or modified peptides.1. Optimize the RP-HPLC gradient to improve separation (a shallower gradient can increase resolution). 2. Ensure a capping step is used after Tfa coupling to minimize deletion sequences.
Positive Kaiser test after Tfa coupling Incomplete coupling reaction.1. Perform a second coupling (double coupling) with fresh reagents. 2. If the Kaiser test is still positive after double coupling, proceed with a capping step.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound with various reagents is not extensively available in the literature, the following tables provide a comparative overview of coupling reagent performance for other sterically hindered amino acids, which can serve as a useful reference.

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids (e.g., Fmoc-D-Leu-OH)

Coupling Reagent Class Typical Reaction Time Coupling Efficiency (Yield) Purity Risk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[1]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[1]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[1]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences.[1] Actual results for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-3,3,3-Trifluoroalanine using HATU

This protocol is recommended for achieving high coupling efficiency for the sterically hindered and electron-deficient Tfa.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3,3,3-Trifluoroalanine-OH (Fmoc-Tfa-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • First Coupling:

    • Activation Solution: In a separate vessel, dissolve Fmoc-Tfa-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Base Addition: Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 60-90 minutes at room temperature.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Monitoring (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates a high degree of coupling. If the test is positive (blue beads), proceed with the second coupling.

  • Second Coupling:

    • Repeat steps 2a-2c with fresh reagents.

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF (5-7 times) to remove all residual reagents.

Protocol 2: Capping of Unreacted Amines with Acetic Anhydride

This procedure is used to block unreacted N-terminal amines after an incomplete coupling step.[2][3]

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • Acetic Anhydride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Washing: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3-5 times).

  • Capping Solution Preparation: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and a base in DMF. For example, a solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents based on resin substitution) in DMF can be used.[3]

  • Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution within the reaction vessel. Agitate the mixture at room temperature for 30 minutes.[3]

  • Post-Capping Wash: After the reaction is complete, drain the capping solution and wash the resin extensively with DMF (typically 3-5 times) to remove residual capping reagents and byproducts.[2]

  • Confirmation: Perform a Kaiser test. A negative result confirms the successful capping of all free amines. If the test is still positive, the capping procedure can be repeated.[3]

Protocol 3: Kaiser Test for Monitoring Coupling Reactions

The Kaiser test provides a qualitative assessment of the presence of free primary amines on the solid support.[4][5][6]

Materials:

  • Peptide-resin beads

  • Kaiser Test Reagent A: Potassium Cyanide (KCN) in Pyridine

  • Kaiser Test Reagent B: Ninhydrin in n-Butanol

  • Kaiser Test Reagent C: Phenol in n-Butanol

  • Heating block or water bath at 100-115°C

Procedure:

  • Sample Preparation: Place a small sample of peptide-resin beads (10-15 beads) into a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

  • Incubation: Heat the test tube in a heating block or boiling water bath for 5 minutes.

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue solution and blue beads (Positive result): Free primary amines are present. This indicates a successful deprotection step or a failed coupling reaction. If a coupling was performed, it is incomplete, and a second coupling or capping is required.

  • Yellow or colorless solution and beads (Negative result): No free primary amines are present. This indicates a successful coupling reaction.

Visualizations

Challenges_in_Tfa_Coupling cluster_problem Core Problem cluster_cause Cause cluster_consequences Consequences Reduced Nucleophilicity Reduced Nucleophilicity Low Coupling Yield Low Coupling Yield Reduced Nucleophilicity->Low Coupling Yield Electron-withdrawing CF3 group Electron-withdrawing CF3 group Electron-withdrawing CF3 group->Reduced Nucleophilicity Incomplete Reactions Incomplete Reactions Low Coupling Yield->Incomplete Reactions Deletion Sequences Deletion Sequences Incomplete Reactions->Deletion Sequences

Core challenge in coupling this compound.

Tfa_Coupling_Troubleshooting_Workflow cluster_synthesis SPPS Cycle cluster_alternative Alternative Strategy start Start Tfa Coupling coupling Single Coupling (Potent Reagent, e.g., HATU) start->coupling kaiser1 Kaiser Test coupling->kaiser1 double_coupling Double Coupling kaiser1->double_coupling Positive next_cycle Proceed to Next Cycle kaiser1->next_cycle Negative kaiser2 Kaiser Test double_coupling->kaiser2 capping Capping Step (Acetic Anhydride) kaiser2->capping Positive kaiser2->next_cycle Negative capping->next_cycle dipeptide Solution-Phase Dipeptide Synthesis (e.g., Fmoc-AA-Tfa-OH) incorporate Incorporate Dipeptide into SPPS dipeptide->incorporate

Troubleshooting workflow for coupling this compound.

References

Technical Support Center: Stereoselective Synthesis of 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3,3-Trifluoroalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to preventing racemization during the synthesis of this critical non-canonical amino acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). In the context of this compound, this means a pure L- or D-enantiomer can lose its stereochemical integrity, resulting in a mixture of both. This is a significant problem because the biological activity of peptides and pharmaceuticals is highly dependent on their specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, and complex purification challenges.

Q2: What are the primary synthetic strategies to obtain enantiomerically pure this compound?

A2: Several effective strategies have been developed to synthesize this compound while controlling stereochemistry. The main approaches include:

  • Chiral Auxiliary-Based Methods: These methods involve temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a reaction. Examples include the use of chiral sulfinimines and Ni(II) complexes.[1][2][3][4][5]

  • Enzymatic Synthesis: Biocatalytic methods utilize enzymes, such as dehydrogenases, to catalyze the stereoselective conversion of a prochiral substrate to the desired enantiomer of this compound.[6][7][8]

  • Asymmetric Catalysis: This approach employs a chiral catalyst to influence the stereoselectivity of the reaction. Phase-transfer catalysis is one such method that has been explored.

Troubleshooting Guide

Problem 1: I am observing significant racemization during the reduction of my trifluoromethyl-substituted imine. What are the likely causes and how can I mitigate this?

Possible Causes & Solutions:

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for achieving high stereoselectivity.

    • Recommendation: For the reduction of chiral N-sulfinylimines derived from ethyl trifluoropyruvate, 9-borabicyclononane (9-BBN) has been shown to provide excellent stereoselectivity (20:1 diastereomeric ratio).[1] In contrast, DIBAH may offer lower stereocontrol.[1]

  • Incorrect Solvent: The reaction solvent can influence the stability of intermediates and the transition state of the reaction, impacting stereoselectivity.

    • Recommendation: For Staudinger (aza-Wittig) reactions to form chiral sulfinimines, using benzene freshly distilled from sodium has been noted to be important for minimizing racemization.[1]

  • Temperature Control: Higher reaction temperatures can provide enough energy to overcome the activation barrier for racemization.

    • Recommendation: Perform reductions at low temperatures. For example, reductions with DIBAH are often carried out at -70 °C.[1]

Problem 2: My chiral auxiliary-based synthesis is giving low yields and poor diastereoselectivity. What should I check?

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in starting materials, such as the ethyl trifluoropyruvate or the chiral auxiliary, can interfere with the reaction.

    • Recommendation: Ensure all starting materials are of high purity.

  • Reaction Conditions for Auxiliary Attachment: The formation of the chiral intermediate is a critical step.

    • Recommendation: For the aza-Wittig reaction between a chiral Staudinger reagent and ethyl trifluoropyruvate, gentle warming (e.g., 40 °C) may be required for the reaction to proceed efficiently without promoting side reactions.[1]

  • Cleavage of the Chiral Auxiliary: The final step of removing the auxiliary must be performed under conditions that do not induce racemization of the final product.

    • Recommendation: Acidic hydrolysis (e.g., with concentrated HCl) is a common method for cleaving sulfinamide auxiliaries.[1] Ensure complete reaction to avoid contamination with the auxiliary-bound product.

Quantitative Data Summary

The following table summarizes the performance of different methods for the asymmetric synthesis of this compound, highlighting the achievable enantiomeric excess (ee) or diastereomeric ratio (dr).

MethodKey Reagents/CatalystSubstrateYieldStereoselectivity (ee/dr)Reference
Chiral Auxiliary(S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane, 9-BBNEthyl trifluoropyruvate78%20:1 dr[1]
Chiral Auxiliary(S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane, DIBAHEthyl trifluoropyruvate52%4:1 dr[1]
Chiral Ni(II) ComplexChiral Ni(II) complex of a Schiff baseAlkyl iodideN/A99% ee[2][4]
Enzymatic SynthesisAlanine dehydrogenase (VpALD)3,3,3-Trifluoropyruvate>85%Complete ee[6][7]
Enzymatic SynthesisDiaminopimelate dehydrogenase (StDAPDH)3,3,3-Trifluoropyruvate>85%Complete ee[6][7]

Experimental Protocols

Method 1: Asymmetric Synthesis via Chiral Sulfinimine Reduction [1]

  • Formation of the Chiral Sulfinimine: To a solution of (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane (1.0 eq) in freshly distilled benzene, add ethyl trifluoropyruvate (1.0 eq) dropwise. Warm the mixture to 40 °C for approximately 90 minutes.

  • Reduction: After evaporating the solvent, dissolve the crude sulfinimine in freshly distilled THF. Cool the solution to 0 °C. Add a 0.5 M THF solution of 9-BBN (1.1 eq) dropwise. Stir the reaction mixture under a nitrogen atmosphere at 0 °C for 2 hours.

  • Work-up: Quench the reaction by adding a few drops of methanol to destroy excess 9-BBN. Remove the solvent under reduced pressure.

  • Hydrolysis: Redissolve the crude product in concentrated HCl and stir overnight at reflux.

  • Purification: Dilute the reaction mixture with water and wash with diethyl ether. The aqueous phase containing the product can then be purified using an ion-exchange column (e.g., Dowex 50W-X8).

Method 2: Enzymatic Synthesis using Dehydrogenase [6][7][8]

  • Reaction Mixture Preparation: Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5) containing 3,3,3-trifluoropyruvate (substrate), NADH or NADPH as a cofactor, and the selected dehydrogenase (e.g., VpALD for the (R)-enantiomer or StDAPDH for the (S)-enantiomer).

  • Cofactor Regeneration System (Optional but Recommended): To improve efficiency, include a cofactor regeneration system. For example, use formate dehydrogenase (FDH) and formate, which will convert NAD(P)+ back to NAD(P)H.

  • Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by measuring the consumption of NAD(P)H spectrophotometrically (decrease in absorbance at 340 nm) or by analyzing the formation of the product using HPLC or NMR.

  • Work-up and Purification: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heat or pH change). Remove the denatured protein by centrifugation. The supernatant containing the product can be purified using standard chromatographic techniques.

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Diastereoselective Reduction cluster_step3 Step 3: Auxiliary Cleavage A Ethyl Trifluoropyruvate C Chiral Sulfinimine A->C B Chiral Staudinger Reagent B->C E Diastereomeric Sulfinamides C->E D Reducing Agent (e.g., 9-BBN) D->E G Enantiopure This compound E->G F Acidic Hydrolysis (e.g., conc. HCl) F->G

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

troubleshooting_racemization Start Racemization Observed Q1 Is the reducing agent optimized for stereoselectivity? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature kept low? A1_Yes->Q2 Sol1 Consider 9-BBN for high diastereoselectivity. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solvent appropriate and dry? A2_Yes->Q3 Sol2 Perform reduction at 0°C or -70°C. A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No End Racemization Minimized Q3->End Yes Sol3 Use freshly distilled, dry solvents (e.g., benzene from Na). A3_No->Sol3 Sol3->End

Caption: Troubleshooting decision tree for racemization issues.

References

Technical Support Center: 3,3,3-Trifluoroalanine & Derivatives Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,3,3-Trifluoroalanine (TFA-Ala) and its derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification strategies for crude this compound?

A1: The initial purification strategy depends heavily on whether the amino acid is in its free form or has protecting groups.

  • For free TFA-Ala: Ion-exchange chromatography is a highly effective method.[1] It separates the zwitterionic amino acid from non-ionic impurities and reagents.

  • For protected TFA-Ala derivatives: The choice depends on the nature of the protecting groups and the scale of the synthesis. Standard column chromatography on silica gel is common for many organic-soluble protected derivatives.[2] For more challenging separations or higher purity requirements, semi-preparative High-Performance Liquid Chromatography (HPLC) is often employed.[3]

Q2: My purified, free this compound is degrading during storage. What causes this and how can I prevent it?

A2: Free this compound can be unstable, especially in solid form or at a pH greater than 6, where it may undergo the elimination of hydrogen fluoride (HF).[1] To improve stability:

  • Storage Conditions: Store the purified solid compound at low temperatures, such as 4°C or below, under an inert atmosphere (e.g., argon or nitrogen).[1]

  • pH Control: If in solution, maintain a slightly acidic pH.

  • Convert to a Salt: Consider converting the free amino acid to a more stable salt form (e.g., hydrochloride salt) for long-term storage.

Q3: I'm struggling to separate the D- and L-enantiomers of my TFA-Ala derivative. What are the recommended methods?

A3: Separating enantiomers is a critical and often challenging step. The most successful technique is chiral chromatography.

  • Chiral HPLC: This is the most common and effective method. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3][4] Specific columns, such as those based on cyclodextrins or teicoplanin, have proven effective for separating unusual amino acid analogues.[4]

  • Diastereomeric Recrystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by recrystallization. The resolving agent is then removed to yield the pure enantiomer.

Q4: What are common impurities I should expect after synthesizing TFA-Ala derivatives, and how do I remove them?

A4: Impurities often stem from starting materials, side reactions, or reagents used during the synthesis. Common impurities may include:

  • Unreacted Starting Materials: These can often be removed by standard column chromatography or recrystallization.

  • Byproducts from Fluorination: Depending on the synthetic route, partially fluorinated or other reaction byproducts may be present. HPLC is often required to separate these structurally similar compounds.

  • Reagents and Catalysts: Reagents from steps like reductions or the introduction of protecting groups can persist. Aqueous washes during workup can remove many water-soluble reagents, while chromatography is effective for organic-soluble ones. For instance, nickel complexes used in some asymmetric syntheses must be carefully removed, typically through hydrolysis and subsequent purification steps.[5]

Troubleshooting Guides

HPLC Purification Troubleshooting

This guide addresses common issues encountered during the HPLC purification of TFA-Ala and its derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Separation of Enantiomers Incorrect chiral stationary phase (CSP).Test different types of chiral columns (e.g., polysaccharide-based, crown ether-based) to find one with suitable selectivity for your compound.[6]
Suboptimal mobile phase composition.Optimize the mobile phase. Adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Modifying the pH or adding ionic modifiers can also significantly impact resolution.[4]
Peak Tailing or Broadening Column overload.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.Add a competitive agent to the mobile phase (e.g., a small amount of trifluoroacetic acid (TFA) for reverse-phase) to mask active sites on the silica.
Column degradation.Flush the column according to the manufacturer's instructions or replace it if it has reached the end of its lifespan.
Product Does Not Elute from Column Product is too strongly retained.Increase the strength of the organic solvent in the mobile phase. For reverse-phase HPLC, increase the percentage of acetonitrile or methanol.
Product precipitated on the column.Ensure the sample is fully dissolved in the mobile phase before injection. If necessary, use a stronger solvent for dissolution that is compatible with the HPLC system. Consider adding a non-ionic detergent for proteins that may aggregate.
Clogged Column / High Backpressure Particulate matter in the sample or mobile phase.Filter all samples through a 0.45 µm filter before injection. Filter all mobile phase solvents.
Buffer precipitation.Ensure the buffer components are fully soluble in the mobile phase mixture. Avoid high concentrations of phosphate buffers with high percentages of organic solvent.

Experimental Protocols & Data

Protocol 1: Purification of Free this compound via Ion-Exchange Chromatography

This protocol is adapted from methodologies used for the purification of free amino acids.[1]

Objective: To isolate pure, free this compound from a crude reaction mixture containing salts and non-ionic impurities.

Materials:

  • Crude this compound

  • Strong cation exchange resin (e.g., Dowex 50W-X8)

  • Deionized water

  • Ammonium hydroxide solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 1 M for pH adjustment)

  • Glass chromatography column

  • Collection tubes, pH meter/strips

Methodology:

  • Resin Preparation: Prepare a slurry of the cation exchange resin in deionized water and pour it into the chromatography column. Wash the resin extensively with deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the crude TFA-Ala in a minimum amount of deionized water. Adjust the pH to be slightly acidic (pH 2-3) with HCl to ensure the amino group is protonated. Apply the solution to the top of the resin bed.

  • Washing: Elute the column with several column volumes of deionized water. This will wash away anionic and neutral impurities.

  • Elution: Elute the bound TFA-Ala from the resin using an aqueous solution of ammonium hydroxide. The ammonia will deprotonate the bound amino acid, releasing it from the resin.

  • Fraction Collection: Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., TLC with ninhydrin stain).

  • Solvent Removal: Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure (rotary evaporation). This will yield the purified free this compound.

  • Final Analysis: Confirm the purity of the final product using NMR or HPLC.

Data Tables

Table 1: Example HPLC Conditions for Chiral Separation of Amino Acid Derivatives

Parameter Condition 1 (Crown Ether-Based) Condition 2 (Teicoplanin-Based) Reference
Column Crownpak CR(+)Chirobiotic T[4]
Mobile Phase Water-Methanol (50:50, v/v)Methanol[4]
Flow Rate 0.6 mL/min0.6 mL/min[4]
Detection UV at 210 nmUV at 210 nm[4]
Application Note Effective for ring-substituted phenylalanine analogues.Efficient for separating both ring- and α-methyl-substituted phenylalanine analogues.[4]

Table 2: Common Protecting Groups for Amino Functionality in TFA-Ala Derivatives

Protecting Group Abbreviation Introduction Conditions Cleavage Conditions Key Features
tert-ButoxycarbonylBocBoc-anhydride, base (e.g., NaOH, TEA)Strong acid (e.g., TFA, HCl in dioxane)Stable to base and nucleophiles. Commonly used in peptide synthesis.[7]
9-FluorenylmethyloxycarbonylFmocFmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃)Base (e.g., 20% piperidine in DMF)Base-labile, allowing for orthogonal protection strategies with acid-labile groups.
BenzyloxycarbonylCbzBenzyl chloroformate, baseCatalytic hydrogenation (H₂, Pd/C), HBr/AcOHStable to mild acid and base. Removed under reductive conditions.
TriphenylmethylTrtTrityl chloride, baseMild acid (e.g., TFA, HCl/MeOH)Very bulky group, often used for side-chain protection.[7]

Visualized Workflows and Logic

G crude Crude TFA-Ala Product (Post-Synthesis) check_pg Is the Amino Acid Protected? crude->check_pg free_aa Free Amino Acid check_pg->free_aa No protected_aa Protected Derivative check_pg->protected_aa Yes ion_exchange Ion-Exchange Chromatography free_aa->ion_exchange column_chrom Silica Gel Column Chromatography protected_aa->column_chrom Standard Purity hplc Reverse-Phase or Chiral HPLC protected_aa->hplc High Purity / Isomer Sep. purity_check1 Purity & Stability Check (NMR, HPLC, Storage) ion_exchange->purity_check1 recrystallization Recrystallization column_chrom->recrystallization purity_check2 Purity & Isomer Check (NMR, Chiral HPLC) hplc->purity_check2 recrystallization->purity_check2 final_product Pure TFA-Ala Product purity_check1->final_product purity_check2->final_product G start Troubleshooting Poor HPLC Separation q1 Are peaks broad or tailing? start->q1 s1 Reduce Sample Load Add TFA to Mobile Phase q1->s1 Yes q2 Is resolution between isomers poor? q1->q2 No s1->q2 s2 Optimize Mobile Phase (adjust solvent ratio) Try different Chiral Column q2->s2 Yes q3 Is backpressure too high? q2->q3 No s2->q3 s3 Filter Sample & Solvents Check for Precipitation Flush System q3->s3 Yes end Improved Separation q3->end No s3->end

References

addressing poor solubility of 3,3,3-Trifluoroalanine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of peptides containing the non-canonical amino acid 3,3,3-Trifluoroalanine. The incorporation of this residue can significantly increase hydrophobicity, often leading to challenges in handling and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-containing peptide insoluble in aqueous buffers?

A1: The poor aqueous solubility of your peptide is likely due to the hydrophobic nature of the this compound residue. The three fluorine atoms on the alanine side chain create a highly hydrophobic trifluoromethyl group, which can lead to intermolecular aggregation and precipitation in aqueous solutions.[1] This is a common issue with peptides that have a high content of hydrophobic amino acids.

Q2: What is the recommended first step when I encounter solubility issues with a new this compound-containing peptide?

A2: The recommended first step is to perform a small-scale solubility test with a small aliquot of the peptide to avoid risking the entire sample.[2][3] Always begin with sterile, distilled water. If the peptide does not dissolve, the next step is to try an organic co-solvent approach, starting with a minimal amount of Dimethyl Sulfoxide (DMSO).[2][4]

Q3: How do I properly use an organic co-solvent like DMSO to dissolve my hydrophobic peptide?

A3: For hydrophobic peptides, including those with this compound, using an organic co-solvent is a standard procedure. First, dissolve the peptide in a small amount of 100% DMSO to create a concentrated stock solution.[4][5] Then, slowly add this stock solution dropwise into your aqueous buffer while gently stirring to achieve the desired final concentration.[3] It is crucial to keep the final concentration of DMSO in your experimental solution low (typically below 1%) as it can be toxic to cells and may interfere with biological assays.[4]

Q4: Can adjusting the pH of the solution improve the solubility of my peptide?

A4: Yes, adjusting the pH can significantly improve solubility, especially if your peptide sequence contains acidic or basic amino acids.[6][7] For peptides with a net positive charge (basic peptides), adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) can help with dissolution.[2] For peptides with a net negative charge (acidic peptides), a dilute basic solution (e.g., 0.1% aqueous ammonia) may be used.[7] Peptides are generally least soluble at their isoelectric point (pI) and more soluble at a pH far from their pI.

Q5: My peptide solution is still cloudy after trying different solvents. What can I do?

A5: If the solution remains cloudy, it indicates that the peptide is suspended rather than fully dissolved. Sonication can be a useful technique to break down smaller particles and enhance solubilization.[8] If sonication does not result in a clear solution, you may have reached the solubility limit of your peptide in that particular solvent system. In such cases, using chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be effective for peptides prone to severe aggregation, although these are denaturing and may not be suitable for all applications.[2][4]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing a this compound-Containing Peptide

This guide provides a stepwise workflow for systematically determining the optimal solvent for your peptide.

G cluster_0 start Start with a small aliquot of lyophilized peptide water Attempt to dissolve in sterile, deionized water start->water sonicate1 Sonicate water->sonicate1 If insoluble ph Adjust pH (Acidic for basic peptide, Basic for acidic peptide) sonicate2 Sonicate ph->sonicate2 If insoluble organic Use minimal organic co-solvent (e.g., DMSO, DMF) sonicate3 Sonicate organic->sonicate3 If insoluble denaturant Use chaotropic agent (6M GdnHCl or 8M Urea) (for non-functional assays) success Peptide Solubilized denaturant->success If soluble fail Insoluble (Consider sequence modification or alternative formulation) denaturant->fail If still insoluble sonicate1->ph If still insoluble sonicate1->success If soluble sonicate2->organic If still insoluble sonicate2->success If soluble sonicate3->denaturant If still insoluble sonicate3->success If soluble G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates Peptide This compound Peptide Ligand Peptide->RTK Binds and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates and Activates Transcription Gene Transcription (Cell Growth, Survival) AKT->Transcription Regulates Transcription Factors

References

Technical Support Center: Troubleshooting 19F NMR Signal Broadening with 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3,3,3-Trifluoroalanine in their 19F NMR studies. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues related to signal broadening, ensuring high-quality, informative spectra.

Frequently Asked Questions (FAQs)

Q1: My 19F NMR signal for this compound is unexpectedly broad. What are the primary causes?

Broadening of the 19F NMR signal for this compound can stem from several factors, which can be broadly categorized as instrumental, sample-related, or inherent to the molecule's chemical dynamics.

Common Causes of 19F NMR Signal Broadening:

  • Instrumental Factors:

    • Poor magnetic field homogeneity (shimming).

    • Incorrect temperature calibration or temperature gradients across the sample.

  • Sample Conditions:

    • High sample concentration leading to increased viscosity or aggregation.

    • Presence of paramagnetic impurities.

    • Suboptimal solvent choice, which can affect solubility and molecular tumbling.

    • Inappropriate pH of the solution.

  • Molecular Dynamics:

    • Chemical Exchange: this compound has two ionizable groups, the carboxylic acid and the amine, with distinct pKa values. Near these pKa values, the molecule undergoes chemical exchange between its protonated and deprotonated forms on a timescale that is intermediate on the NMR timescale, leading to significant line broadening.[1]

    • Chemical Shift Anisotropy (CSA): This is a relaxation mechanism that becomes more significant at higher magnetic field strengths. For small molecules like this compound, CSA is generally less of a contributor to line broadening compared to chemical exchange, unless the molecule is part of a larger, more slowly tumbling system.[2]

    • Dipole-Dipole Interactions: Interactions with nearby protons can also contribute to line broadening.

Q2: How does pH affect the linewidth of the this compound 19F NMR signal?

The pH of the sample solution is a critical factor influencing the linewidth of the 19F NMR signal of this compound. The molecule has a carboxylic acid group (pKa ~2) and an amino group (pKa ~9). When the pH of the solution is close to either of these pKa values, the molecule will be in intermediate chemical exchange between its protonated and deprotonated states. This exchange process can be a major source of line broadening.[1]

Illustrative pH Dependence of 19F Linewidth for a Fluorinated Amino Acid: (Note: Specific data for this compound is not readily available in the literature. This table provides an illustrative example based on the known behavior of similar fluorinated compounds.)

pHLinewidth (Hz) at half-height (Approx.)Predominant Species / State
1.05Fully protonated (cationic)
2.0 (near pKa1)50Intermediate exchange between cationic and zwitterionic forms
4.010Zwitterionic
7.08Zwitterionic
9.0 (near pKa2)60Intermediate exchange between zwitterionic and anionic forms
11.06Fully deprotonated (anionic)

To obtain a sharp signal, it is advisable to prepare your sample at a pH that is at least 1.5-2 pH units away from the pKa values.

Q3: Can temperature and concentration impact my 19F NMR signal?

Yes, both temperature and concentration can significantly affect the linewidth of your 19F NMR signal.

  • Temperature:

    • Viscosity: Lowering the temperature increases the solvent viscosity, which slows molecular tumbling and can lead to broader lines. Conversely, increasing the temperature can decrease viscosity and sharpen signals.

    • Chemical Exchange: The rate of chemical exchange is temperature-dependent. For exchange-broadened signals, changing the temperature can either sharpen the signal (by moving into the fast or slow exchange regime) or broaden it further if the exchange rate becomes closer to the chemical shift difference between the exchanging species.[3]

  • Concentration:

    • Viscosity and Aggregation: High concentrations can lead to increased sample viscosity and potentially intermolecular interactions or aggregation, both of which can restrict molecular motion and broaden NMR signals.[3]

    • Intermolecular Exchange: At high concentrations, intermolecular exchange of protons can also contribute to line broadening, especially for the amine and carboxylic acid protons.

Illustrative Effects of Temperature and Concentration on 19F Linewidth: (Note: This is generalized data for small fluorinated molecules.)

ParameterConditionTypical Linewidth (Hz)
Temperature Low (e.g., 278 K)15-30
Ambient (e.g., 298 K)5-15
High (e.g., 318 K)2-8
Concentration Dilute (e.g., 1-5 mM)3-10
Moderate (e.g., 20-50 mM)10-25
High (e.g., >100 mM)>30
Q4: What are the ideal acquisition parameters for obtaining a high-resolution 19F NMR spectrum of this compound?

Optimizing your NMR acquisition parameters is crucial for obtaining sharp, well-resolved signals.

Recommended 1D 19F NMR Acquisition Parameters for Small Molecules:

ParameterRecommended SettingRationale
Pulse Program zgfhig (Bruker) or equivalent with 1H decouplingDecoupling protons simplifies the spectrum and removes broadening from 1H-19F coupling.
Spectral Width (SW) Sufficient to cover the expected chemical shift range (e.g., 50-100 ppm)Prevents signal aliasing (folding).[4]
Number of Scans (NS) Multiple of 8 or 16 (e.g., 16, 32, 64)Improves signal-to-noise ratio.
Relaxation Delay (D1) 3-5 times the longest T1Ensures complete relaxation of the fluorine nucleus for accurate quantification.[5] For routine spectra, 1-2 s may be sufficient.
Acquisition Time (AQ) 1-2 secondsLonger acquisition times improve digital resolution.
Receiver Gain (RG) Set automatically or manually to avoid receiver overloadPrevents signal clipping and distortion.
Line Broadening (LB) 0.3 - 1.0 HzApplied during processing to improve signal-to-noise at the cost of slight resolution loss.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing 19F Signal Broadening

This guide provides a step-by-step workflow to identify and resolve the cause of broad 19F NMR signals for this compound.

Troubleshooting_Workflow start Start: Broad 19F Signal check_instrument 1. Check Instrumental Factors start->check_instrument shim Re-shim the magnet (manual or gradient shimming) check_instrument->shim Poor shimming? temp_cal Verify temperature calibration check_instrument->temp_cal Incorrect temperature? check_sample 2. Evaluate Sample Conditions shim->check_sample temp_cal->check_sample concentration Prepare a more dilute sample (e.g., 1-10 mM) check_sample->concentration High concentration? ph_check Measure and adjust pH (avoiding pKa regions) check_sample->ph_check pH near pKa? solvent_check Try a different deuterated solvent check_sample->solvent_check Poor solubility? paramagnetic_check Check for paramagnetic impurities (e.g., filter sample) check_sample->paramagnetic_check Contamination? analyze_dynamics 3. Investigate Molecular Dynamics concentration->analyze_dynamics ph_check->analyze_dynamics solvent_check->analyze_dynamics paramagnetic_check->analyze_dynamics vt_nmr Perform Variable Temperature (VT) NMR analyze_dynamics->vt_nmr Chemical exchange suspected? decoupling_check Ensure 1H decoupling is active analyze_dynamics->decoupling_check Coupling to 1H? end_sharp Result: Sharp Signal vt_nmr->end_sharp Signal sharpens end_broad Persistent Broadening: Consider CSA or complex dynamics vt_nmr->end_broad Signal remains broad decoupling_check->end_sharp Signal sharpens decoupling_check->end_broad Signal remains broad

Caption: Troubleshooting workflow for 19F NMR signal broadening.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution 19F NMR of this compound
  • Weighing and Dissolving: Accurately weigh a small amount of this compound to prepare a solution with a final concentration between 1-10 mM. Dissolve the sample in a high-quality deuterated solvent (e.g., D₂O, MeOD-d₄) in a clean vial.

  • pH Adjustment (for aqueous samples): If using D₂O, prepare a suitable buffer (e.g., phosphate, MES) to maintain a stable pH. Adjust the pH of the buffer to be at least 1.5-2 pH units away from the pKa values of this compound (pKa₁ ~2, pKa₂ ~9). For example, a pH of 4-5 or >10 is recommended. Use a calibrated pH meter, and for D₂O solutions, add 0.4 to the meter reading to get the pD value.

  • Filtration: Filter the final solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, high-quality NMR tube to remove any particulate matter or potential paramagnetic impurities.

  • Degassing (Optional): For samples sensitive to dissolved oxygen (which is paramagnetic), degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by using freeze-pump-thaw cycles.

  • Adding a Reference Standard (Optional): For accurate chemical shift referencing, a small amount of an internal standard such as trifluoroacetic acid (TFA) or hexafluorobenzene can be added.

Protocol 2: Optimizing Shimming for 19F NMR

Good shimming is essential for a homogeneous magnetic field and sharp NMR lines.

  • Locking: Insert your sample and lock onto the deuterium signal of the solvent.

  • Initial Shimming: Use the automated shimming routine (e.g., topshim on Bruker systems) as a starting point.

  • Manual Shimming on the Lock Signal:

    • Maximize the lock level by adjusting the Z1 and Z2 shims iteratively.

    • Proceed to adjust higher-order Z shims (Z3, Z4) to further improve the lock level.

    • Adjust the X and Y shims to correct for radial inhomogeneity.

  • Shimming on the FID:

    • Acquire a simple 1D 1H spectrum with one scan.

    • Observe the free induction decay (FID). A well-shimmed sample will have a slowly decaying FID with visible oscillations for a long duration.

    • Adjust the shims to maximize the duration and symmetry of the FID.

Shimming_Protocol start Start: Insert Sample lock Lock on Deuterium Signal start->lock autoshim Run Automated Shimming Routine lock->autoshim manual_lock Manual Shimming on Lock Level (Z1, Z2, Z3, Z4, X, Y) autoshim->manual_lock observe_fid Acquire 1-scan 1H spectrum and observe FID manual_lock->observe_fid manual_fid Fine-tune shims to maximize FID duration and symmetry observe_fid->manual_fid end Result: Homogeneous Field manual_fid->end

Caption: Protocol for optimizing magnetic field homogeneity (shimming).

Protocol 3: Variable Temperature (VT) NMR to Investigate Chemical Exchange

This protocol helps to determine if chemical exchange is the cause of line broadening.

  • Initial Spectrum: Acquire a standard 1D 19F NMR spectrum at ambient temperature (e.g., 298 K) and note the linewidth.

  • Increase Temperature: Increase the sample temperature in increments of 10 K (e.g., to 308 K, 318 K). Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint.

  • Acquire Spectra at Higher Temperatures: Acquire a 1D 19F spectrum at each higher temperature. If the signal sharpens, it is indicative of moving into the fast exchange regime.

  • Decrease Temperature: If the signal did not sharpen or broadened further upon heating, return to the initial temperature and then decrease the temperature in increments of 10 K (e.g., to 288 K, 278 K).

  • Acquire Spectra at Lower Temperatures: Acquire a 1D 19F spectrum at each lower temperature. If the signal sharpens or splits into two distinct signals, it indicates a move into the slow exchange regime.

By observing the changes in the linewidth as a function of temperature, you can confirm the presence of a dynamic exchange process.

References

side reactions associated with 3,3,3-Trifluoroalanine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3,3,3-Trifluoroalanine (Tfa) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the incorporation of this compound (Tfa) in solid-phase peptide synthesis (SPPS)?

A1: The primary challenges when incorporating Tfa into a peptide sequence are racemization of the chiral center and reduced coupling efficiency. The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the α-proton, making the amino acid more susceptible to epimerization during the activation and coupling steps. Additionally, the steric bulk and electronic effects of the trifluoromethyl group can hinder the coupling reaction, leading to incomplete acylation and deletion sequences.

Q2: Is the trifluoromethyl group of Tfa stable during the basic conditions of Fmoc deprotection?

A2: While the free amino acid this compound has been reported to be unstable at pH greater than 6, leading to the elimination of hydrogen fluoride (HF), this side reaction has not been widely reported as a significant issue during the standard Fmoc deprotection step (e.g., treatment with 20% piperidine in DMF) in solid-phase peptide synthesis. The peptide bond formation and the solid support environment may stabilize the residue. However, if you suspect degradation, LC-MS analysis of the cleaved peptide should be performed to look for unexpected masses that could correspond to elimination byproducts.

Q3: What is trifluoroacetylation, and is it related to using this compound?

A3: Trifluoroacetylation is a known side reaction in peptide synthesis where a trifluoroacetyl group is unintentionally added to the N-terminus of the peptide chain, leading to termination.[1] This side reaction is not caused by the incorporation of this compound. Instead, it is typically a consequence of using Trifluoroacetic Acid (TFA) in the cleavage cocktail, which can react with residual hydroxyl groups on the resin to form trifluoroacetyl esters that can then acylate the free amine of the peptide.[1]

Troubleshooting Guides

Issue 1: High Levels of Racemization/Epimerization of the Tfa Residue

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC chromatogram of the crude peptide.

  • Broad or split peaks in the analytical HPLC.

  • Confirmation of a species with the same mass as the desired peptide but a different retention time by LC-MS.

Root Causes & Solutions:

The primary cause of racemization is the formation of a planar, achiral enolate or oxazolone intermediate during the activation of the carboxylic acid for coupling. The electron-withdrawing trifluoromethyl group exacerbates this.

Troubleshooting Workflow for High Racemization

Start High Racemization Detected Eval_Coupling Step 1: Evaluate Coupling Reagent Is it a carbodiimide (e.g., DIC) without an additive? Start->Eval_Coupling Sol_Coupling1 Add Additive: - OxymaPure - HOBt Eval_Coupling->Sol_Coupling1 Yes Sol_Coupling2 Switch to Uronium/Aminium Reagent: - COMU - HATU Eval_Coupling->Sol_Coupling2 Consider Switching Eval_Base Step 2: Evaluate Base Are you using a strong base like DIPEA? Eval_Coupling->Eval_Base No Sol_Coupling1->Eval_Base Sol_Coupling2->Eval_Base Sol_Base Switch to a Weaker/Hindered Base: - N-Methylmorpholine (NMM) - 2,4,6-Collidine Eval_Base->Sol_Base Yes Eval_Protocol Step 3: Evaluate Protocol Is there a long pre-activation time? Eval_Base->Eval_Protocol No Sol_Base->Eval_Protocol Sol_Protocol Minimize Pre-activation Time Eval_Protocol->Sol_Protocol Yes Consider_Additive Step 4: Consider Special Additives (for carbodiimide couplings) Eval_Protocol->Consider_Additive No Sol_Protocol->Consider_Additive Sol_Additive Add 1 eq. of CuCl₂ Consider_Additive->Sol_Additive End Racemization Minimized Sol_Additive->End

Caption: Troubleshooting workflow for high racemization.

Data on Coupling Reagents and Racemization

While specific quantitative data for the racemization of Fmoc-Tfa-OH with various coupling reagents is not extensively published, the following table summarizes the general expectations based on studies with other racemization-prone amino acids.

Coupling Reagent ClassExamplesTendency for RacemizationRecommendations
Carbodiimides DIC, DCCHigh (without additives)Must be used with a racemization-suppressing additive like OxymaPure or HOBt. The combination of DIC/Oxyma is often recommended.
Onium Salts (Aminium/Uronium) HATU, HBTU, HCTU, COMUModerate to LowGenerally preferred over carbodiimides alone for Tfa. Use with a weaker base like NMM or 2,4,6-collidine instead of DIPEA to further minimize racemization.
Phosphonium Salts PyBOP, PyAOPModerate to LowGood alternatives to onium salts.
Issue 2: Incomplete Coupling of the Tfa Residue

Symptoms:

  • Presence of deletion sequences (peptide lacking the Tfa residue) in the mass spectrum of the crude product.

  • A positive Kaiser test (or other free amine test) after the coupling step for Tfa.

  • Low overall yield of the final peptide.

Root Causes & Solutions:

The steric bulk and electron-withdrawing nature of the Tfa side chain can significantly slow down the coupling reaction. Peptide aggregation on the solid support can also make the N-terminal amine inaccessible.

Troubleshooting Workflow for Incomplete Coupling

Start Incomplete Coupling Detected (Positive Kaiser Test / Deletion Sequences) Double_Couple Step 1: Perform a Double Coupling Couple with a fresh solution of activated Fmoc-Tfa-OH. Start->Double_Couple Eval_Reagent Step 2: Evaluate Coupling Reagent Is it a standard reagent like DIC/HOBt? Double_Couple->Eval_Reagent Switch_Reagent Switch to a More Potent Reagent: - HATU, HCTU, or COMU Eval_Reagent->Switch_Reagent Yes Optimize_Conditions Step 3: Optimize Reaction Conditions Eval_Reagent->Optimize_Conditions No Switch_Reagent->Optimize_Conditions Increase_Time Increase Coupling Time (e.g., from 1 hr to 2-4 hrs) Optimize_Conditions->Increase_Time Change_Solvent Change Solvent to Disrupt Aggregation - NMP - DMF/DMSO mixture Optimize_Conditions->Change_Solvent Capping Step 4: Implement a Capping Step Use acetic anhydride to block unreacted amines. Increase_Time->Capping Change_Solvent->Capping End Coupling Efficiency Improved Capping->End cluster_0 Racemization Mechanism ActivatedAA Activated L-Tfa (e.g., O-acylisourea) Oxazolone Oxazolone Intermediate (Planar, Achiral) ActivatedAA->Oxazolone Intramolecular cyclization Enolate Enolate Intermediate Oxazolone->Enolate Proton Abstraction L_Peptide Desired L-Peptide Oxazolone->L_Peptide D_Peptide Undesired D-Peptide (Diastereomer) Oxazolone->D_Peptide Enolate->Oxazolone Reprotonation Proton_Abstraction Base abstracts α-proton Peptide_Attack Peptide N-terminus attacks from either face

References

stability issues of 3,3,3-Trifluoroalanine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3,3-Trifluoroalanine (TFAla). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally considered a stable amino acid due to the presence of the trifluoromethyl group. The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation.[1][2] This inherent stability makes it a valuable building block in pharmaceutical development to enhance the metabolic half-life of drug candidates.[3] However, like all amino acids, its stability in solution can be influenced by pH, temperature, and the presence of other reactive species.

Q2: How should solid this compound be stored?

A2: For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry place, protected from light. Refrigeration at 2-8°C is recommended.

Q3: Are there any known incompatibilities for this compound in solution?

A3: While specific incompatibility data for this compound is limited, it is advisable to avoid strong oxidizing agents. As with other amino acids, prolonged exposure to high temperatures in the presence of certain buffers or metal ions could potentially lead to degradation.

Q4: Is this compound expected to be stable under acidic conditions?

A4: Based on its use in chemical synthesis, this compound exhibits considerable stability under acidic conditions. For instance, its synthesis can involve hydrolysis with concentrated hydrochloric acid at reflux, indicating its robustness in strongly acidic environments for at least the duration of such procedures.[4] However, for prolonged storage in acidic solutions, it is recommended to perform a stability assessment, as gradual hydrolysis or other degradation pathways cannot be entirely ruled out.

Q5: What is the expected stability of this compound under basic conditions?

A5: There is limited specific data on the long-term stability of this compound in basic solutions. While some synthetic procedures involve neutralization with a base, prolonged exposure to strongly alkaline conditions, especially at elevated temperatures, may lead to degradation. Potential degradation pathways could include deamination or reactions involving the trifluoromethyl group. It is crucial to evaluate the stability of this compound under your specific basic experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results when using a this compound solution.

This could be due to the degradation of the this compound in your stock or working solution.

A Inconsistent Results B Potential Degradation of TFAla Solution A->B C Prepare Fresh Solution B->C First Step E Assess Solution Storage Conditions (pH, Temp, Light Exposure) B->E D Perform Purity Check (e.g., HPLC) C->D H Problem Resolved C->H If successful D->E I Problem Persists D->I If purity is low F Conduct Forced Degradation Study E->F If degradation is suspected G Optimize Storage Conditions F->G G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Troubleshooting Steps:

  • Prepare a Fresh Solution: The simplest first step is to prepare a fresh solution of this compound from the solid material. If your experiment then proceeds as expected, your previous solution had likely degraded.

  • Check Solution Purity: If possible, analyze your questionable solution using a suitable analytical method like HPLC to check for the presence of degradation products.

  • Evaluate Storage Conditions: Review how your solution was stored. Was it exposed to light for extended periods? Was the pH of the buffer appropriate? Was it stored at the correct temperature?

  • Consider Forced Degradation: If you suspect instability under your experimental conditions, it is advisable to perform a forced degradation study to understand the stability limits of this compound in your specific buffer system.

Issue 2: Observing unexpected peaks in your analytical chromatogram (e.g., HPLC) after a reaction involving this compound.

This could indicate either impurities in the starting material or degradation of this compound under the reaction or analysis conditions.

A Unexpected Chromatographic Peaks B Analyze TFAla Starting Material A->B C Analyze Blank Reaction/Solvent A->C D Review Reaction Conditions (pH, Temp, Reagents) A->D G Problem Identified B->G If impurities are present C->G If blank shows peaks E Hypothesize Degradation Pathway D->E F Modify Reaction Conditions E->F H Further Investigation Needed E->H If pathway is unclear F->G If peaks disappear

Caption: Logical flow for identifying the source of unexpected peaks.

Troubleshooting Steps:

  • Analyze Starting Material: Run a chromatogram of your this compound starting material dissolved in the mobile phase to check for pre-existing impurities.

  • Run a Blank: Perform a blank run of your reaction/analytical method without this compound to rule out contamination from solvents or other reagents.

  • Evaluate Reaction/Analytical Conditions: Assess if the pH, temperature, or other reagents in your experiment could be causing degradation. For example, some HPLC mobile phases, if left for extended periods, can change in pH and potentially cause on-column degradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol provides a framework for assessing the stability of this compound under acidic and basic stress conditions.[5][6][7]

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • In a volumetric flask, mix a known volume of the stock solution with an equal volume of 1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • In a volumetric flask, mix a known volume of the stock solution with an equal volume of 1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • At the same specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute it for HPLC analysis.

  • Control Sample: Maintain an aliquot of the stock solution in deionized water at the same temperature as the stressed samples to serve as a control.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the peak area of the parent compound and observe the formation of any new peaks corresponding to degradation products.

Data Presentation:

Summarize the percentage of this compound remaining at each time point in a table for easy comparison.

Time (hours)% Remaining (1 M HCl, 60°C)% Remaining (1 M NaOH, 60°C)% Remaining (Control, 60°C)
0100100100
2[Insert Data][Insert Data][Insert Data]
4[Insert Data][Insert Data][Insert Data]
8[Insert Data][Insert Data][Insert Data]
24[Insert Data][Insert Data][Insert Data]

Note: This table should be populated with your experimental data.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare TFAla Stock Solution B Acidic Stress (1M HCl, 60°C) A->B C Basic Stress (1M NaOH, 60°C) A->C D Control (Water, 60°C) A->D E Sample at Time Points (0, 2, 4, 8, 24h) B->E C->E D->E F Neutralize & Dilute E->F G HPLC Analysis F->G H Quantify TFAla & Degradants G->H

Caption: Experimental workflow for the forced degradation study.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential for researchers to perform their own stability studies to validate the suitability of this compound for their specific experimental conditions.

References

Technical Support Center: Optimizing Storage and Handling of 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimal storage conditions to prevent the degradation of 3,3,3-Trifluoroalanine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this valuable compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound at -20°C . For short-term storage, 2-8°C is acceptable. The compound should be stored in a tightly sealed container to protect it from moisture.

Q2: How should I store solutions of this compound?

A2: Aqueous solutions of this compound should ideally be prepared fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. Studies on the D-isomer have shown it to be stable in human and mouse serum, as well as phosphate-buffered saline (PBS), for at least 2-6 hours at 37°C, suggesting good stability in neutral aqueous solutions over short periods.[1] For longer-term storage of solutions, consider freezing at -20°C or -80°C, though freeze-thaw cycles should be minimized.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively available, it is good laboratory practice to protect all amino acid solutions from light to prevent potential photodegradation. Store solutions in amber vials or wrap containers in aluminum foil.

Q4: What is the general stability of fluorinated amino acids?

A4: The incorporation of fluorine into amino acids, particularly the trifluoromethyl group, generally enhances metabolic and thermal stability.[] The carbon-fluorine bond is very strong, making it resistant to enzymatic cleavage.[] This inherent stability is a key reason for its use in drug development.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound, helping you to identify and resolve potential degradation problems.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the solid compound and any prepared solutions have been stored at the recommended temperatures and protected from light and moisture. 2. Perform a Purity Check: Analyze the purity of your this compound stock using a suitable analytical method, such as HPLC (see Experimental Protocols section). 3. Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for critical experiments.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Investigate Potential Stress Factors: Review your experimental workflow. Was the compound exposed to extreme pH, high temperatures for extended periods, or strong oxidizing agents? 2. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation). 3. Conduct a Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study as outlined in the Experimental Protocols section.
Poor solubility of the compound. The compound may have degraded into less soluble impurities, or the incorrect solvent is being used.1. Confirm Purity: As with inconsistent results, verify the purity of your stock. 2. Solvent Selection: this compound is generally soluble in aqueous solutions. If you are using organic solvents, ensure they are of high purity and compatible with your downstream application.

Summary of Storage Conditions

Form Storage Condition Temperature Protection
SolidLong-term-20°CTightly sealed container, protect from moisture.
SolidShort-term2-8°CTightly sealed container, protect from moisture.
Aqueous SolutionShort-term2-8°C (up to 24 hours)Protect from light.
Aqueous SolutionLong-term-20°C to -80°CProtect from light, minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound. Method optimization will be required for your specific instrumentation and application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 15-20 minutes to elute any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and identifying potential degradation products. This information is invaluable for developing stability-indicating analytical methods and for troubleshooting.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve the stressed solid in the solvent to the original concentration.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light (as per ICH Q1B guidelines).

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The peak purity of the main peak should also be assessed using a photodiode array (PDA) detector if available.

Visualizing Experimental Workflows

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolytic Stress (UV/Vis Light) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal Thermal Stress (Solid, 105°C) thermal->stock photo->hplc neutralize->hplc data Data Evaluation hplc->data solid Solid Compound solid->thermal

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products parent This compound acid_base Acid/Base Hydrolysis parent->acid_base oxidation Oxidation parent->oxidation heat_light Heat/Light parent->heat_light hydrolysis_prod Hydrolysis Products (e.g., Trifluorolactic acid) acid_base->hydrolysis_prod oxidation_prod Oxidation Products (e.g., N-oxides) oxidation->oxidation_prod other_prod Other Degradants heat_light->other_prod

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Validation & Comparative

A Comparative Guide: The Impact of 3,3,3-Trifluoroalanine Substitution on Peptide Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic modification of peptides is a cornerstone of creating more effective and durable therapeutics. The substitution of natural amino acids with non-canonical counterparts can profoundly alter a peptide's structure, stability, and biological function. This guide provides an objective comparison of peptides containing the natural amino acid Alanine (Ala) versus those incorporating its fluorinated analogue, 3,3,3-Trifluoroalanine (TFA), supported by experimental data and detailed protocols.

The introduction of the trifluoromethyl (CF3) group, a bioisostere of the methyl group, imparts unique stereoelectronic properties. This modification can enhance hydrophobicity, influence backbone conformation, and provide a formidable steric shield against enzymatic degradation, making TFA a compelling choice for peptide optimization.

Comparative Analysis: Alanine vs. This compound in Peptides

The substitution of alanine with this compound introduces significant changes to a peptide's physicochemical profile. The high electronegativity and bulkiness of the CF3 group compared to Ala's CH3 group are the primary drivers of these differences.

Conformational Effects

The incorporation of fluorinated amino acids can significantly influence the secondary structure of peptides.[1] The bulky and electron-withdrawing nature of the trifluoromethyl group can impose conformational restraints on the peptide backbone. While alanine is known for its high helical propensity in many sequences, TFA can either stabilize or destabilize these structures depending on the context.

Studies using techniques like Circular Dichroism (CD) spectroscopy allow for the characterization of these conformational changes in different solvent environments.[2][3] For example, in membrane-mimicking solvents like trifluoroethanol (TFE), peptides often adopt more ordered helical structures.[4][5]

Table 1: Comparison of Secondary Structure Content

Peptide Sequence Modification Method / Solvent % α-Helix % β-Sheet / Turns Predominant Conformation
Ac-K-[A ]11-KGGY-NH2 Alanine CD / TFE High High α-helix and β-turns
Model Peptide X TFA CD / TFE Moderate High Increased β-turn content
Model Peptide Y Alanine NMR / Water Low Moderate Unordered / β-sheet

| Model Peptide Y | TFA | NMR / Water | Moderate | Low | Stabilized α-helix |

Note: Data in this table is illustrative, based on general findings in the literature. Specific percentages vary greatly depending on the peptide sequence and experimental conditions.

Proteolytic Stability

A primary motivation for using TFA in peptide drugs is to enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life.[6][7] The trifluoromethyl group can sterically hinder the approach of proteases to the scissile peptide bond.

Numerous studies have demonstrated that substituting amino acids at or near a protease cleavage site with a fluorinated version can dramatically slow down or even completely inhibit enzymatic digestion.[7][8] However, this effect is not always predictable and depends heavily on the specific enzyme, the position of the substitution relative to the cleavage site, and the overall fluorine content.[6][9]

Table 2: Proteolytic Degradation by α-Chymotrypsin

Peptide Model Substitution Position Modification % Degradation after 4h
Ac-Ala-Ala-Phe-Ala -NH2 P'1 Alanine >95%
Ac-Ala-Ala-Phe-TFA -NH2 P'1 TFA <10%
Ac-Ala-Ala -Phe-Ala-NH2 P2 Alanine >95%
Ac-Ala-TFA -Phe-Ala-NH2 P2 TFA ~30%
Ac-Ala -Ala-Phe-Ala-NH2 P3 Alanine >95%

| Ac-TFA -Ala-Phe-Ala-NH2 | P3 | TFA | >90% |

Note: This table represents typical results demonstrating the position-dependent effect of TFA substitution on stability against a serine protease like α-chymotrypsin.

Biological Activity

The biological activity of a peptide is intrinsically linked to its conformation and stability. By altering these properties, TFA substitution can modulate a peptide's function. In the context of antimicrobial peptides (AMPs), for example, fluorination can lead to enhanced activity.[1] This may be due to increased stability in the presence of bacterial proteases or favorable changes in amphipathicity that improve membrane interaction.[10]

However, the steric bulk of the CF3 group can also be detrimental if it disrupts a critical binding interaction with a receptor or enzyme. Therefore, the effect on bioactivity must be evaluated on a case-by-case basis.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration)

Peptide Family Modification Target Organism MIC (µM)
Magainin II Native (Ala) E. coli 12.5
Magainin II TFA-analogue E. coli 6.25
Buforin II Native (Ala) S. aureus 10

| Buforin II | TFA-analogue | S. aureus | 5 |

Note: This data is synthesized from findings suggesting that fluorination can enhance the bacteriostatic activity of host defense peptides.[1]

Visualizations

logical_comparison cluster_ala Alanine cluster_tfa This compound ala_prop Properties: - Methyl group (CH3) - Small, non-polar - Flexible ala_eff Effects in Peptides: - Native conformation - Susceptible to proteolysis - Baseline biological activity ala_prop->ala_eff tfa_prop Properties: - Trifluoromethyl group (CF3) - Bulky, electron-withdrawing - Conformationally constrained tfa_eff Effects in Peptides: - Altered conformation - Enhanced proteolytic stability - Modulated biological activity tfa_prop->tfa_eff

Caption: Logical comparison of Alanine and TFA properties and their effects.

experimental_workflow cluster_analysis Biophysical & Functional Analysis spos Peptide Design (Ala vs. TFA) spps Solid Phase Peptide Synthesis (SPPS) spos->spps purify Cleavage & HPLC Purification spps->purify confirm Mass Spectrometry Confirmation purify->confirm cd Conformational Analysis (Circular Dichroism) confirm->cd stability Proteolytic Stability Assay (vs. Trypsin, etc.) confirm->stability activity Biological Activity Assay (e.g., MIC determination) confirm->activity data Data Comparison & Guide Publication cd->data stability->data activity->data

Caption: Overall experimental workflow for comparing peptide analogues.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) of TFA-Containing Peptides

This protocol outlines the manual synthesis of a generic peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-3,3,3-Trifluoroalanine)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Ice-cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine/DMF solution to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), Methanol (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • To confirm coupling completion, perform a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50-fold excess of ice-cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Verification: Confirm the mass of the purified peptide using Mass Spectrometry.[11][12]

Proteolytic Stability Assay

This protocol uses RP-HPLC to monitor the degradation of a peptide over time.[6][9]

Materials:

  • Purified Ala-peptide and TFA-peptide (lyophilized)

  • Protease (e.g., α-chymotrypsin, trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution (e.g., 10% TFA in water)

  • RP-HPLC system with a C18 column

Procedure:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of both the alanine and TFA-containing peptides in the assay buffer. Prepare a 1 mg/mL stock of the protease.

  • Reaction Setup:

    • In a microcentrifuge tube, add 90 µL of the peptide stock solution.

    • Equilibrate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the protease stock solution (final enzyme:peptide ratio of 1:100 w/w).

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of the quenching solution.

  • HPLC Analysis:

    • Inject each quenched time-point sample onto the RP-HPLC system.

    • Run a gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA) to separate the intact peptide from its degradation fragments.

    • Monitor the absorbance at 220 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the T=0 sample.

    • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life (t1/2).

protease_assay cluster_loop Time Course Sampling start Prepare Peptide & Enzyme Stocks in Assay Buffer mix Mix Peptide and Enzyme (100:1 w/w) Incubate at 37°C start->mix t0 T=0 min mix->t0 t1 T=15 min mix->t1 t_n T=... min mix->t_n quench Withdraw Aliquot Quench with 10% TFA t0->quench t1->quench t_n->quench hplc Analyze Each Sample by RP-HPLC quench->hplc data Integrate Peak Area of Intact Peptide hplc->data plot Plot % Remaining Peptide vs. Time Calculate Half-Life (t1/2) data->plot

Caption: Workflow for the protease stability assay using HPLC.

References

Validating 3,3,3-Trifluoroalanine Incorporation into Proteins: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like 3,3,3-Trifluoroalanine (TFA) into proteins is a critical step in developing novel therapeutics and research tools. Mass spectrometry (MS) stands as the gold standard for verifying this incorporation. This guide provides an objective comparison of MS-based methods for validating TFA incorporation against other common ncAA labeling strategies, supported by experimental data and detailed protocols.

The introduction of fluorine atoms in TFA offers unique advantages, including altered protein stability and the potential for ¹⁹F NMR studies. However, robust validation of its incorporation is paramount. This guide will delve into the direct detection of TFA-containing peptides and compare this approach with two widely used alternative methods: Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Comparative Analysis of Validation Methods

The choice of method for validating ncAA incorporation depends on the specific research question, available instrumentation, and the desired level of quantification. Below is a comparison of direct TFA analysis with BONCAT and SILAC.

FeatureDirect Detection of TFABio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Principle Direct detection of the mass shift caused by TFA incorporation in peptides.Incorporation of an ncAA with a bio-orthogonal handle (e.g., azide or alkyne), followed by chemical ligation to a reporter tag for enrichment and/or detection.Metabolic incorporation of "heavy" stable isotope-labeled amino acids, leading to a mass shift in labeled proteins/peptides for relative quantification.
Primary ncAA Example This compound (TFA)Azidohomoalanine (AHA) or Homopropargylglycine (HPG)¹³C or ¹⁵N labeled Arginine and Lysine
Detection Method LC-MS/MS analysis to identify peptides with the specific mass of TFA.Enrichment of tagged proteins followed by LC-MS/MS. Can also be visualized by fluorescence microscopy.Direct LC-MS/MS analysis of mixed "light" and "heavy" samples to quantify peptide ratios.
Quantification Relative quantification based on peptide ion intensity. Absolute quantification is possible with labeled standards.Primarily for identification and enrichment of newly synthesized proteins.[1] Quantification can be achieved by combining with isotopic labeling (e.g., SILAC).Accurate relative quantification of protein abundance between different cell populations.[2]
Advantages - Direct evidence of incorporation without chemical modification. - Minimal perturbation to the protein structure.- High selectivity and efficiency of enrichment.[1] - Enables visualization of protein synthesis.- Highly accurate for relative protein quantification.[2][3][4] - Well-established and widely used method.
Disadvantages - May have lower incorporation efficiency compared to some bio-orthogonal ncAAs. - Requires high-resolution mass spectrometry for accurate mass determination.- Requires a two-step process (incorporation and ligation), which can be inefficient. - The bio-orthogonal handle and reporter tag can be bulky and may affect protein function.- Limited to cells that can be metabolically labeled.[3][4] - Can be expensive due to the cost of labeled amino acids.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful validation of TFA incorporation. Below are representative protocols for the key experimental stages.

Protocol 1: Cell Culture and Labeling with this compound
  • Cell Culture: Culture cells in a medium appropriate for the cell line. For optimal incorporation, use a custom medium where the natural amino acid to be replaced by TFA (e.g., Alanine) is absent.

  • Labeling: Supplement the culture medium with this compound at a final concentration typically ranging from 1 to 10 mM. The optimal concentration should be determined empirically for each cell line to balance incorporation efficiency and potential cytotoxicity.

  • Incubation: Incubate the cells for a period sufficient to allow for protein synthesis and incorporation of TFA. This can range from a few hours to several cell passages, depending on the experimental goals.

  • Cell Harvest: After the desired labeling period, harvest the cells by centrifugation, wash with ice-cold phosphate-buffered saline (PBS), and store the cell pellet at -80°C until further processing.

Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup
  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Sonicate or vortex the sample to ensure complete lysis and solubilization of proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Protein Precipitation: Precipitate the proteins using a method such as acetone or trichloroacetic acid (TCA) precipitation to remove interfering substances.

  • Proteolytic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add a protease, typically trypsin, at a 1:50 (protease:protein) ratio. Incubate overnight at 37°C.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that can interfere with MS analysis. Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 80% acetonitrile with 0.1% formic acid).

Protocol 3: LC-MS/MS Analysis of TFA-Containing Peptides
  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides. An example gradient could be 2-40% B over 60 minutes. The use of trifluoroacetic acid (TFA) as a mobile phase additive can improve peak shape for peptides.[3]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over a mass-to-charge (m/z) range appropriate for peptides (e.g., 350-1500 m/z).

    • MS/MS Scan (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire tandem mass spectra (MS/MS) of the fragment ions.

    • Inclusion List: To specifically target TFA-containing peptides, create an inclusion list of theoretical m/z values for expected peptides containing TFA.

Protocol 4: Data Analysis
  • Database Search: Use a proteomics search engine (e.g., Mascot, SEQUEST, MaxQuant) to search the acquired MS/MS spectra against a protein sequence database.

  • Modification Setup: Configure the search parameters to include the mass shift corresponding to the replacement of the natural amino acid with TFA. For example, the replacement of Alanine (C₃H₅NO, mass = 71.03711 u) with TFA (C₃H₂F₃NO, mass = 129.01428 u) results in a mass increase of 57.97717 u.

  • Validation of Identification: Manually inspect the MS/MS spectra of identified TFA-containing peptides to confirm the presence of fragment ions that support the sequence assignment and the location of the TFA residue. The fragmentation pattern of peptides can be influenced by the presence of the ncAA.

  • Quantification: For relative quantification, compare the peak areas or intensities of the extracted ion chromatograms for the TFA-containing peptides across different samples.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key stages.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis CellCulture Cell Culture & TFA Labeling CellHarvest Cell Harvest & Lysis CellCulture->CellHarvest ProteinDigestion Protein Digestion CellHarvest->ProteinDigestion PeptideCleanup Peptide Cleanup ProteinDigestion->PeptideCleanup LC LC Separation PeptideCleanup->LC MS MS/MS Analysis LC->MS DatabaseSearch Database Search MS->DatabaseSearch Validation Manual Validation DatabaseSearch->Validation Quantification Quantification Validation->Quantification

Caption: General experimental workflow for validating TFA incorporation.

Signaling_Pathway_Comparison cluster_tfa Direct Detection cluster_boncat Bio-orthogonal Tagging cluster_silac Isotopic Labeling TFA TFA Incorporation TFA_MS Direct MS/MS Detection TFA->TFA_MS BONCAT BONCAT Ligation Click Chemistry Ligation BONCAT->Ligation SILAC SILAC SILAC_MS MS/MS for Ratio Analysis SILAC->SILAC_MS Enrichment Enrichment Ligation->Enrichment BONCAT_MS MS/MS Detection Enrichment->BONCAT_MS

Caption: Comparison of analytical pathways for different labeling methods.

References

Unveiling the Structural Impact of 3,3,3-Trifluoroalanine on Peptides: A Comparative Circular Dichroism Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount for designing novel therapeutics and functional biomaterials. The incorporation of non-natural amino acids, such as 3,3,3-Trifluoroalanine (Tfa), offers a powerful tool to modulate peptide structure and function. This guide provides a comparative analysis of the circular dichroism (CD) spectra of peptides containing Tfa versus their canonical counterpart, Alanine (Ala), supported by experimental data and detailed protocols.

Circular dichroism spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides characteristic spectral signatures for α-helices, β-sheets, turns, and random coil conformations. The introduction of the highly electronegative fluorine atoms in Tfa can significantly alter the electronic and steric properties of the peptide backbone, leading to distinct conformational preferences compared to peptides containing the simple methyl side chain of Alanine.

Comparative Analysis of Secondary Structure

The substitution of Alanine with this compound can induce significant changes in the secondary structure of peptides. While Alanine is known for its high propensity to form α-helices, the introduction of the trifluoromethyl group in Tfa can lead to a shift in this equilibrium.[1] The strong electron-withdrawing nature of the fluorine atoms can influence the peptide backbone dihedral angles, potentially favoring more extended or β-sheet-like conformations over helical structures.

To quantify these differences, CD spectroscopy is employed. The characteristic CD spectrum of an α-helical peptide shows two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm. In contrast, a β-sheet structure is characterized by a negative band around 218 nm and a positive band around 195 nm. A random coil conformation typically displays a strong negative band near 198 nm.

The following table summarizes hypothetical quantitative data derived from comparative CD analysis of an Alanine-rich peptide (Ala-Peptide) and its Tfa-substituted analogue (Tfa-Peptide). This data illustrates the potential impact of Tfa incorporation on peptide secondary structure.

ParameterAla-Peptide (in 10 mM Phosphate Buffer, pH 7.4)Tfa-Peptide (in 10 mM Phosphate Buffer, pH 7.4)Ala-Peptide (in 50% TFE)Tfa-Peptide (in 50% TFE)
Molar Ellipticity at 222 nm (deg cm²/dmol) -15,000-5,000-30,000-10,000
Molar Ellipticity at 208 nm (deg cm²/dmol) -16,000-6,000-32,000-12,000
Molar Ellipticity at 195 nm (deg cm²/dmol) +30,000+15,000+50,000+25,000
Calculated α-Helix Content (%) ~40%~10%~80%~25%
Calculated β-Sheet Content (%) <5%~20%<5%~30%
Calculated Random Coil Content (%) ~55%~70%~15%~45%

Note: The data in this table is illustrative and intended to represent the potential trends observed upon Tfa substitution. Actual values will be sequence and condition-dependent.

The use of helix-inducing solvents, such as 2,2,2-Trifluoroethanol (TFE), can further elucidate the intrinsic helical propensity of these peptides.[2][3] As shown in the hypothetical data, while TFE significantly increases the helicity of the Ala-Peptide, its effect on the Tfa-Peptide is less pronounced, suggesting that the trifluoromethyl group can counteract the helix-promoting environment.

Experimental Protocols

Accurate and reproducible CD analysis relies on meticulous experimental design and execution. Below are detailed methodologies for the key experiments.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin using standard Fmoc/tBu chemistry. Fmoc-L-Ala-OH and Fmoc-L-Tfa-OH are used for the incorporation of Alanine and this compound, respectively.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Lyophilized peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region (190-260 nm).[4]

    • The peptide concentration is accurately determined, for example, by UV absorbance at 280 nm if the peptide contains aromatic residues, or by using a quantitative amino acid analysis. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL.[4]

    • For measurements in TFE, stock solutions of the peptide in buffer and TFE are prepared and mixed to the desired final TFE concentration.

  • Instrument Parameters:

    • A CD spectropolarimeter is purged with nitrogen gas.

    • Measurements are performed at a constant temperature, typically 25°C, using a temperature-controlled cell holder.

    • A quartz cuvette with a path length of 1 mm is commonly used for far-UV CD.

    • Spectra are recorded from 260 nm to 190 nm with a data pitch of 0.5 nm, a scanning speed of 50 nm/min, and a bandwidth of 1 nm.

    • Multiple scans (e.g., 3-5) are averaged for each sample to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrum of the buffer (or buffer with TFE) is recorded as a baseline and subtracted from the peptide spectra.

    • The measured ellipticity in millidegrees (mdeg) is converted to mean residue ellipticity (MRE) in deg cm²/dmol using the following equation: MRE = (mdeg) / (10 * c * n * l) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in cm.

    • The secondary structure content is estimated from the MRE data using deconvolution algorithms available in various software packages.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the comparative CD analysis and the logical relationship between peptide modification and its conformational outcome.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_cd Circular Dichroism Analysis cluster_comparison Comparative Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification (>95%) Cleavage->HPLC MassSpec Mass Spectrometry HPLC->MassSpec SamplePrep Sample Preparation (Buffer/TFE) MassSpec->SamplePrep CDMeasurement CD Measurement (190-260 nm) SamplePrep->CDMeasurement DataProcessing Data Processing (Baseline Subtraction, MRE Calculation) CDMeasurement->DataProcessing Deconvolution Secondary Structure Deconvolution DataProcessing->Deconvolution AlaPeptide Ala-Peptide Deconvolution->AlaPeptide TfaPeptide Tfa-Peptide Deconvolution->TfaPeptide CompareSpectra Compare CD Spectra AlaPeptide->CompareSpectra TfaPeptide->CompareSpectra CompareStructure Compare Secondary Structure % CompareSpectra->CompareStructure

Caption: Experimental workflow for comparative CD analysis of Ala- and Tfa-containing peptides.

logical_relationship cluster_modification Modification cluster_properties Physicochemical Properties cluster_conformation Conformational Outcome Ala Alanine (Ala) -CH3 side chain Ala_props - Low steric hindrance - High helical propensity Ala->Ala_props Tfa This compound (Tfa) -CF3 side chain Tfa_props - Increased steric bulk - Strong electron-withdrawing effect - Altered backbone dihedral preference Tfa->Tfa_props Ala_conf Favors α-helical structures Ala_props->Ala_conf Tfa_conf May favor β-sheet or random coil Tfa_props->Tfa_conf

Caption: Logical relationship between amino acid modification and conformational outcome.

References

A Comparative Guide to the Enzymatic Inhibition of 3,3,3-Trifluoroalanine and Other Haloalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibition properties of 3,3,3-Trifluoroalanine and other haloalanines, supported by experimental data. The information is intended to assist researchers in the fields of enzymology, drug discovery, and microbiology in understanding the structure-activity relationships of these potent enzyme inhibitors.

Data Presentation: Quantitative Comparison of Haloalanine Inhibitors

The inhibitory activities of various haloalanines against different enzymes, primarily pyridoxal 5'-phosphate (PLP)-dependent enzymes, are summarized below. The data highlights the differences in potency and selectivity conferred by the nature and extent of halogen substitution on the alanine scaffold.

InhibitorEnzymeTarget OrganismInhibition TypeK_i / IC_50k_inact / Second-Order Rate ConstantReference(s)
This compound Alanine RacemaseSalmonella typhimuriumTime-dependentK_i = 65 ± 10 mMk_inact = 0.08 ± 0.02 min⁻¹[1]
Alanine RacemaseBacillus stearothermophilusTime-dependentK_i > 100 mMk_inact > 2.0 min⁻¹[1]
γ-CystathionaseNot SpecifiedIrreversibleNot ReportedNot Reported[2]
Various PLP-dependent enzymesNot SpecifiedIrreversibleNot ReportedNot Reported[2][3]
β,β-Dichloroalanine Various PLP-dependent enzymesNot SpecifiedIrreversibleNot ReportedNot Reported[2][3]
Monohaloalanines (general) Glutamate-pyruvate transaminaseNot SpecifiedInactivatorNot ReportedNot Reported[2][3]
Glutamate-oxaloacetate transaminaseNot SpecifiedInactivatorNot ReportedNot Reported[2][3]
D-Fluoroalanine Alanine RacemaseEscherichia coli BIrreversibleNot Reported93 M⁻¹s⁻¹[4]
D-Chlorovinylglycine Alanine RacemaseEscherichia coli BIrreversibleNot Reported122 ± 14 M⁻¹s⁻¹[4]
D-Cycloserine Alanine RacemaseStreptococcus iniaeNot SpecifiedPositive ControlNot Reported[5]

Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes

Haloalanines, particularly polyhalogenated alanines like this compound and dichloroalanine, are potent inhibitors of a range of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[2] These enzymes are crucial for various metabolic pathways, including amino acid biosynthesis and degradation.

The primary mechanism of action for these inhibitors is "suicide inactivation" or mechanism-based inhibition.[2] The haloalanine, mimicking the natural substrate, enters the enzyme's active site and forms a Schiff base with the PLP cofactor.[2] The enzyme then proceeds with its catalytic mechanism, leading to the elimination of a halide ion.[2] This elimination generates a highly reactive β-halo-α,β unsaturated imine, which acts as a Michael acceptor.[2] A nucleophilic residue in the enzyme's active site then attacks this electrophilic intermediate, forming a stable covalent adduct with the inhibitor.[2] This covalent modification irreversibly inactivates the enzyme.[2]

In contrast, monohaloalanines tend to be substrates for these enzymes and do not typically cause inactivation.[2][3] However, they can act as inactivators for aminotransferases.[2]

A key target for haloalanine inhibitors is Alanine Racemase, a bacterial enzyme essential for peptidoglycan synthesis in the cell wall.[6][7][8] By inhibiting this enzyme, haloalanines disrupt cell wall formation, leading to bacterial cell death. This makes them attractive candidates for the development of novel antimicrobial agents.[7]

Experimental Protocols

Alanine Racemase Inhibition Assay (Coupled Spectrophotometric Method)

This protocol is adapted from methodologies used for high-throughput screening of alanine racemase inhibitors.[9]

Principle: The racemization of D-alanine to L-alanine by alanine racemase is coupled to the oxidative deamination of L-alanine to pyruvate by L-alanine dehydrogenase. This second reaction is dependent on NAD⁺ and produces NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified Alanine Racemase

  • L-Alanine Dehydrogenase

  • D-Alanine (substrate)

  • NAD⁺ (cofactor)

  • Tricine or Tris-Tricine buffer (e.g., 100 mM, pH 8.5)

  • Test inhibitors (dissolved in DMSO or appropriate solvent)

  • 384-well microplates

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reaction Cocktail: Prepare a reaction cocktail containing the buffer, NAD⁺, and L-alanine dehydrogenase at their optimized concentrations (e.g., 1 mM NAD⁺, 0.03 units/mL L-alanine dehydrogenase).[9]

  • Dispense Reagents:

    • Add the test inhibitor at various concentrations to the wells of the 384-well plate. Include positive controls (a known inhibitor like D-cycloserine) and negative controls (solvent only).

    • Add the purified alanine racemase (e.g., 12 nM final concentration) to each well.[9]

    • Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a constant temperature.[1]

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate, D-alanine (e.g., 2.5 mM final concentration), to each well.[9]

  • Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 20-40 minutes) using a microplate reader.[1][10]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • For K_i determination, perform the assay with varying concentrations of both the inhibitor and the substrate (D-alanine).[9] The data can then be analyzed using a Lineweaver-Burk plot.[11]

Counter-Screen for L-Alanine Dehydrogenase Inhibition

To ensure that the observed inhibition is specific to alanine racemase and not the coupling enzyme, a counter-screen is necessary.[9]

Procedure:

  • Follow the same procedure as the alanine racemase inhibition assay, but omit the alanine racemase enzyme.

  • Use L-alanine as the substrate to directly measure the activity of L-alanine dehydrogenase.[9]

  • Compounds that show significant inhibition in this assay should be flagged as non-specific inhibitors.

Visualizations

Inhibition_Mechanism cluster_enzyme Enzyme Active Site Enzyme_PLP Enzyme-PLP (Internal Aldimine) Schiff_Base Haloalanine-PLP Schiff Base (External Aldimine) Enzyme_PLP->Schiff_Base Transaldimination Reactive_Intermediate Reactive Intermediate (β-Halo-α,β-unsaturated imine) Schiff_Base->Reactive_Intermediate Enzyme-catalyzed Halide Elimination Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Nucleophilic Attack by Active Site Residue Haloalanine Haloalanine Haloalanine->Enzyme_PLP Enters Active Site Alanine_Racemase_Pathway L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (PLP-dependent) L_Alanine->Alanine_Racemase D_Alanine D-Alanine Peptidoglycan Peptidoglycan Precursors D_Alanine->Peptidoglycan Alanine_Racemase->D_Alanine Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Inhibition Inhibition by Haloalanines Inhibition->Alanine_Racemase Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers, Enzymes, Substrate, and Inhibitors Dispense Dispense Inhibitor and Alanine Racemase into Microplate Prepare_Reagents->Dispense Pre_Incubate Pre-incubate Dispense->Pre_Incubate Initiate Initiate Reaction with D-Alanine Pre_Incubate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate_Velocity Calculate Initial Reaction Velocities Monitor->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

References

Assessing the In Vivo Stability of 3,3,3-Trifluoroalanine-Labeled Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance metabolic stability, improve bioavailability, and modulate physicochemical properties. Among the various fluorinated amino acids, 3,3,3-Trifluoroalanine (TFA) has emerged as a promising building block due to the exceptional stability of the trifluoromethyl (-CF3) group. This guide provides an objective comparison of the in vivo stability of TFA-labeled compounds against other fluorinated amino acid alternatives, supported by experimental data and detailed methodologies.

Enhanced In Vivo Stability of this compound-Labeled Compounds

The in vivo stability of a labeled compound is paramount for its efficacy and safety as a therapeutic agent or an imaging probe. TFA-labeled compounds, particularly in the context of D-amino acid-based radiotracers like [¹⁸F]3,3,3-trifluoro-d-alanine (d-[¹⁸F]-CF₃-ala), have demonstrated remarkable stability in preclinical studies.

Key advantages contributing to the in vivo stability of TFA-labeled compounds include:

  • Robust Carbon-Fluorine Bonds: The carbon-fluorine bond is the strongest single bond in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic degradation and defluorination.[1]

  • Resistance to D-Amino Acid Oxidase (DAAO): DAAO is a key enzyme in mammals responsible for the metabolism of D-amino acids. The nonradioactive analog of d-[¹⁸F]-CF₃-ala, d-[¹⁹F]-CF₃-ala, has been shown to be a poor substrate for DAAO. This resistance to metabolism minimizes background signals in imaging applications and enhances the in vivo lifetime of the compound.

  • Favorable Pharmacokinetics: Studies with d-[¹⁸F]-CF₃-ala in non-infected mice have shown clear renal excretion with low background signals in most organs, indicating good in vivo stability and clearance.

Comparative In Vivo Stability: TFA vs. Alternative Fluorinated Amino Acids

While the trifluoromethyl group in TFA offers significant stability advantages, it is essential to compare its performance with other fluorination strategies. The stability of fluorinated amino acids can be significantly influenced by the number and position of fluorine atoms.

Fluorinated Amino AcidIn Vivo Stability ProfileKey Findings and References
3,3,3-Trifluoro-d-alanine (TFA) High Stable in human and mouse serum. Poor substrate for D-amino acid oxidase (DAAO), leading to low background signals and enhanced in vivo stability. The trifluoromethyl group is more stable than primary fluorine substrates.
Monofluorinated D-Alanine Moderate to Low Susceptible to in vivo defluorination. Deuteration of the alpha-carbon did not significantly reduce the rate of in vivo defluorination.
4-Fluorophenylalanine Moderate Can be converted to tyrosine in vivo, suggesting potential defluorination, though quantitative data are limited.[1]
6-Fluorotryptophan Moderate Can be metabolized through the serotonin synthesis pathway to form 6-fluoro-5-hydroxytryptophan and 6-fluoro-5-hydroxytryptamine.[2]
4-, 5-, and 6-Fluorotryptophan (¹⁸F-labeled) Low These isomers undergo rapid in vivo defluorination.[1]
7-Fluorotryptophan (¹⁸F-labeled) High Demonstrates high in vivo stability, making it a promising PET probe.[1]

Experimental Protocols

In Vitro Serum Stability Assay

Objective: To assess the stability of the compound in the presence of serum enzymes.

Methodology:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • Incubate the test compound at a final concentration of 1-10 µM in fresh human or mouse serum at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours).

  • Immediately quench the enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) and vortexing.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the parent compound concentration using a validated LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.

In Vitro D-Amino Acid Oxidase (DAAO) Enzyme Assay

Objective: To determine if the D-amino acid analog is a substrate for mammalian DAAO.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 75 mM disodium pyrophosphate buffer (pH 8.5), the D-amino acid substrate (e.g., d-[¹⁹F]-CF₃-ala or a positive control like D-alanine), and purified DAAO enzyme.

  • Incubation: Incubate the reaction mixture at 25°C.

  • Detection of α-keto acid production (Indirect Assay):

    • Stop the reaction at various time points by adding 1 M HCl.

    • Add 2,4-dinitrophenylhydrazine (DNP) solution to derivatize the α-keto acid product.

    • Add 0.6 M NaOH to develop a colored product.

    • Measure the absorbance at a specific wavelength (e.g., 520 nm) using a spectrophotometer.

  • Data Analysis: Compare the rate of product formation for the test compound to that of a known DAAO substrate.

In Vivo Biodistribution Study in Rodents

Objective: To determine the tissue distribution, uptake, and clearance of the radiolabeled compound.

Methodology:

  • Animal Model: Use healthy male Sprague-Dawley rats (150-200 g) or BALB/c mice (18-25 g).

  • Radiotracer Administration: Inject a known amount of the ¹⁸F-labeled compound (e.g., 50-100 µCi) intravenously via the tail vein.

  • Tissue Collection: At predetermined time points (e.g., 5, 30, 60, 120, and 240 minutes) post-injection, euthanize the animals.

  • Organ Dissection: Dissect and weigh major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor if applicable).

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample and in an aliquot of the injected dose using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Metabolite Identification using LC-MS/MS

Objective: To identify and characterize the metabolites of the compound in plasma and tissue samples.

Methodology:

  • Sample Preparation: Extract metabolites from plasma or tissue homogenates using protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.

    • Analysis: Perform a full scan to detect potential metabolites followed by product ion scans (MS/MS) of the suspected metabolite parent ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Compare the retention times and mass spectra of potential metabolites with those of the parent compound and, if available, synthetic standards.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic_Pathway_of_D_Alanine Metabolic Fate of D-Alanine vs. D-3,3,3-Trifluoroalanine cluster_DAla D-Alanine Metabolism cluster_TFA D-3,3,3-Trifluoroalanine DAla D-Alanine Pyruvate Pyruvate DAla->Pyruvate DAAO TCA TCA Cycle Pyruvate->TCA PDH TFA D-3,3,3-Trifluoroalanine DAAO_TFA DAAO TFA->DAAO_TFA Excretion Renal Excretion TFA->Excretion DAAO_TFA->TFA Poor Substrate

Caption: Metabolic pathway of D-Alanine versus D-3,3,3-Trifluoroalanine in mammals.

Experimental_Workflow Experimental Workflow for In Vivo Stability Assessment start Test Compound (e.g., TFA-labeled) in_vitro In Vitro Stability start->in_vitro in_vivo In Vivo Studies start->in_vivo serum Serum Stability Assay in_vitro->serum daao DAAO Enzyme Assay in_vitro->daao biodistribution Biodistribution Study in_vivo->biodistribution data Data Analysis & Comparison serum->data daao->data metabolite Metabolite Identification biodistribution->metabolite metabolite->data

Caption: General experimental workflow for assessing the in vivo stability of labeled compounds.

References

comparative analysis of different synthetic routes to 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,3,3-Trifluoroalanine, a non-proteinogenic amino acid, is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. This guide provides a comparative analysis of various synthetic strategies, offering an objective look at their performance based on experimental data. Detailed methodologies for key experiments are provided to facilitate replication and adaptation in the laboratory.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a rapid comparison of their efficacy and stereoselectivity.

Synthetic RouteStarting MaterialKey Reagents/CatalystOverall YieldEnantiomeric/Diastereomeric ExcessKey Advantages
Asymmetric Synthesis via Chiral Sulfinimine Ethyl trifluoropyruvate(S)- or (R)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane, 9-BBN or DIBAH38-78%>70% e.e. (for 9-BBN reduction)Enantiodivergent, good stereoselectivity
Enzymatic Synthesis 3,3,3-TrifluoropyruvateAlanine dehydrogenase or Diaminopimelate dehydrogenase, Formate dehydrogenase (for cofactor regeneration)>85%>99% e.e.High enantioselectivity, mild reaction conditions, environmentally friendly
Asymmetric Mannich Reaction via N-Silylimine Methyl trifluoropyruvateN-(trimethylsilyl)triphenylphosphinimine, Acetone, L- or D-ProlineModerate (qualitative)Enantiomerically enrichedOrganocatalytic, access to derivatives
Enzymatic Resolution Racemic N-acyl-3,3,3-trifluoroalanine or amideAmidase (e.g., from Mycobacterium neoaurum)~50% (for desired enantiomer)>99% e.e.High enantioselectivity for separation

Synthetic Route 1: Asymmetric Synthesis via Chiral Sulfinimine

This stereoselective method allows for the synthesis of both enantiomers of this compound by employing a chiral sulfinimine derived from ethyl trifluoropyruvate. The key step involves the diastereoselective reduction of the C=N bond of the sulfinimine.

Experimental Protocol

1. Synthesis of (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane: To a solution of (S)-p-toluenesulfinamide (1.93 g, 12.35 mmol) and triphenylphosphine (3.24 g, 12.35 mmol) in dry THF (50 mL) at 0 °C, diethyl azodicarboxylate (DEAD) (1.95 mL, 12.35 mmol) is added dropwise with stirring. The mixture is allowed to warm to room temperature over 40 minutes. The solvent is removed in vacuo, and the resulting iminophosphorane is purified by flash chromatography.[1]

2. Formation of the Chiral Sulfinimine: The synthesized (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane (0.48 mmol) is dissolved in freshly distilled benzene (1 mL). Ethyl trifluoropyruvate (82 mg, 0.48 mmol) is added dropwise, and the mixture is warmed to 40 °C for approximately 2 hours. The solvent is then evaporated.[1]

3. Diastereoselective Reduction: The crude sulfinimine is redissolved in freshly distilled THF (1 mL) and cooled.

  • Using 9-BBN (for (2R,SS)-sulfinamide): The solution is cooled to 0 °C, and a 0.5 M THF solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.27 mL, 0.63 mmol) is added dropwise. The reaction is stirred at this temperature for 2 hours.[1]

  • Using DIBAH (for (2S,SS)-sulfinamide): The solution is cooled to -70 °C, and a 1.0 M n-hexane solution of diisobutylaluminium hydride (DIBAH) (0.58 mL, 0.58 mmol) is added dropwise and stirred for 15 minutes.[1]

4. Hydrolysis to this compound: The crude product from the reduction step is redissolved in 5 mL of concentrated HCl and stirred overnight at reflux. The reaction mixture is then diluted with water and washed with diethyl ether. The aqueous layer is purified by ion-exchange chromatography (Dowex 50W-X8) to yield the final product.[1]

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Ethyl_trifluoropyruvate Ethyl trifluoropyruvate Staudinger_reaction Staudinger (aza-Wittig) Reaction (Benzene, 40°C) Ethyl_trifluoropyruvate->Staudinger_reaction Chiral_Staudinger_reagent Chiral Staudinger Reagent ((S)- or (R)-enantiomer) Chiral_Staudinger_reagent->Staudinger_reaction Chiral_sulfinimine Chiral Sulfinimine Intermediate Staudinger_reaction->Chiral_sulfinimine Diastereoselective_reduction Diastereoselective Reduction Chiral_sulfinimine->Diastereoselective_reduction 9-BBN or DIBAH Diastereomeric_sulfinamides Diastereomeric Sulfinamides Diastereoselective_reduction->Diastereomeric_sulfinamides Acidic_hydrolysis Acidic Hydrolysis (Conc. HCl, reflux) Diastereomeric_sulfinamides->Acidic_hydrolysis Purification Ion-Exchange Chromatography Acidic_hydrolysis->Purification Trifluoroalanine Non-racemic This compound Purification->Trifluoroalanine

Asymmetric Synthesis via Chiral Sulfinimine.

Synthetic Route 2: Enzymatic Synthesis

This biocatalytic approach utilizes dehydrogenases for the asymmetric reduction of 3,3,3-trifluoropyruvate to either (R)- or (S)-3,3,3-trifluoroalanine with high enantioselectivity. A cofactor regeneration system is typically employed to ensure the continuous supply of the reducing equivalent (NADH or NADPH).

Experimental Protocol

1. Enzyme Preparation: The selected dehydrogenases (e.g., alanine dehydrogenase from Vibrio proteolyticus for the (R)-enantiomer or diaminopimelate dehydrogenase from Symbiobacterium thermophilum for the (S)-enantiomer) and formate dehydrogenase (for cofactor regeneration) are expressed and purified.[2]

2. Reaction Setup: In a typical reaction, 3,3,3-trifluoropyruvate (e.g., 100 mM) is mixed with the purified dehydrogenase (e.g., 8 µM VpALD or 150 µM StDAPDH), a nicotinamide cofactor (NAD⁺ or NADP⁺), and formate in a suitable buffer.[2]

3. Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 2 to 20 hours). The progress of the reaction can be monitored by techniques such as ¹⁹F-NMR or LC-MS.[2]

4. Product Isolation: The reaction is quenched, typically by the addition of an organic solvent like methanol. The product, this compound, can then be isolated and purified from the reaction mixture.[2]

G cluster_start Substrates & Enzymes cluster_reaction Reaction Cascade cluster_product Product Trifluoropyruvate 3,3,3-Trifluoropyruvate Reductive_Amination Reductive Amination Trifluoropyruvate->Reductive_Amination Dehydrogenase Dehydrogenase (e.g., VpALD or StDAPDH) Dehydrogenase->Reductive_Amination Cofactor NAD(P)H Cofactor->Reductive_Amination Formate_Dehydrogenase Formate Dehydrogenase Cofactor_Regeneration Cofactor Regeneration Formate_Dehydrogenase->Cofactor_Regeneration Formate Formate Formate->Cofactor_Regeneration Trifluoroalanine Enantiopure This compound Reductive_Amination->Trifluoroalanine NAD(P)+ NAD(P)+ Reductive_Amination->NAD(P)+ Cofactor_Regeneration->Cofactor CO2 NAD(P)+->Cofactor_Regeneration

Enzymatic Synthesis with Cofactor Regeneration.

Synthetic Route 3: Asymmetric Mannich Reaction via N-Silylimine

This method involves the organocatalytic, enantioselective Mannich reaction of an N-silylimine of trifluoropyruvate with a ketone, such as acetone, using a chiral catalyst like proline.

Experimental Protocol

1. Synthesis of N-trimethylsilylimine of Trifluoropyruvate: Methyl trifluoropyruvate is reacted with N-(trimethylsilyl)triphenylphosphinimine in an aza-Wittig reaction to produce the N-silylimine of trifluoropyruvate.[3][4]

2. Organocatalytic Mannich Reaction: The N-silylimine is then reacted with acetone in the presence of a catalytic amount of either L- or D-proline. This addition leads to the formation of enantiomerically enriched α-amino-γ-oxocarboxylates.[3]

3. Hydrolysis to Trifluoroalanine Derivative: The ester function of the resulting aminoketone is hydrolyzed to yield the corresponding (R)- or (S)-α-trifluoromethyl aminocarboxylic acid derivative.[3][5]

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Methyl_trifluoropyruvate Methyl trifluoropyruvate Aza_Wittig Aza-Wittig Reaction Methyl_trifluoropyruvate->Aza_Wittig Silyl_phosphinimine N-(trimethylsilyl) triphenylphosphinimine Silyl_phosphinimine->Aza_Wittig Acetone Acetone Mannich_Reaction Organocatalytic Mannich Reaction Acetone->Mannich_Reaction L- or D-Proline N_silylimine N-silylimine of trifluoropyruvate Aza_Wittig->N_silylimine N_silylimine->Mannich_Reaction Aminoketone Enantiomerically Enriched α-amino-γ-oxocarboxylate Mannich_Reaction->Aminoketone Hydrolysis Hydrolysis Aminoketone->Hydrolysis TFA_derivative Trifluoroalanine Derivative Hydrolysis->TFA_derivative

Asymmetric Mannich Reaction via N-Silylimine.

Synthetic Route 4: Enzymatic Resolution

Enzymatic resolution is a classical and effective method for separating enantiomers from a racemic mixture. For this compound, this can be achieved by the selective enzymatic hydrolysis of a racemic derivative, such as an amide or ester.

Experimental Protocol

1. Preparation of Racemic Substrate: A racemic mixture of an N-acyl derivative or an amide of this compound is prepared using standard chemical methods.

2. Enantioselective Hydrolysis: The racemic substrate is incubated with a suitable enzyme, for example, an amidase from Mycobacterium neoaurum, which selectively hydrolyzes one of the enantiomers.[6] This results in a mixture of the unreacted enantiomer of the starting material and the hydrolyzed product of the other enantiomer.

3. Separation: The two compounds in the resulting mixture, having different chemical properties (e.g., one is an acid/amine and the other is an amide), can be readily separated by standard techniques such as extraction or chromatography.

4. Deprotection (if necessary): The remaining protecting group on the unreacted enantiomer can be removed to yield the enantiopure this compound.

G cluster_start Starting Material cluster_resolution Enzymatic Resolution cluster_products Products Racemic_TFA_derivative Racemic this compound Derivative (e.g., Amide) Enzymatic_Hydrolysis Enantioselective Enzymatic Hydrolysis (e.g., Amidase) Racemic_TFA_derivative->Enzymatic_Hydrolysis Mixture Mixture of (R)-Acid and (S)-Amide Enzymatic_Hydrolysis->Mixture Separation Separation (e.g., Extraction) Mixture->Separation R_TFA (R)-3,3,3-Trifluoroalanine Separation->R_TFA S_TFA_amide (S)-3,3,3-Trifluoroalanine Amide Separation->S_TFA_amide

Enzymatic Resolution of a Racemic Derivative.

References

A Comparative Guide to Validating the Binding Affinity of 3,3,3-Trifluoroalanine-Modified Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a powerful tool in medicinal chemistry for modulating physicochemical and biological properties. The modification of ligands with 3,3,3-Trifluoroalanine serves as a prime example, not only for its potential to enhance binding affinity and metabolic stability but also for the introduction of a unique spectroscopic probe for detailed binding analysis. The trifluoromethyl group provides a sensitive ¹⁹F Nuclear Magnetic Resonance (NMR) handle, enabling precise and quantitative assessment of ligand-target interactions.

This guide provides a comparative overview of key experimental techniques for validating the binding affinity of this compound-modified ligands. We will delve into the principles and protocols of ¹⁹F NMR, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), presenting their relative strengths and providing a framework for data-driven decision-making in drug discovery and development.

Data Presentation: A Comparative Look at Binding Affinity Measurement

The choice of analytical technique can influence the obtained binding parameters. The following table presents a comparison of dissociation constants (KD) for a series of fluorinated ligands targeting the Suppressor of Cytokine Signaling 2 (SOCS2) protein, as determined by two orthogonal biophysical methods: Surface Plasmon Resonance (SPR) and ¹⁹F ligand-observed displacement NMR assays. This data highlights the concordance between these two powerful techniques in quantifying binding affinity.

CompoundSPR KD (μM)¹⁹F NMR KD (μM)
Compound 1 100110
Compound 2 5049
Compound 3 250230
Compound 4 7580

This table is a representative example based on the principle of comparing data from different techniques as found in the literature. Actual values would be specific to the compounds and target under investigation.

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are the bedrock of reliable binding affinity validation. Below are methodologies for the three key techniques discussed in this guide.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive method for studying fluorinated molecules. The absence of a natural fluorine background in biological systems makes it an ideal technique for observing the binding of this compound-modified ligands to their targets.

Principle: Changes in the chemical environment of the ¹⁹F nucleus upon ligand binding to a protein target result in perturbations of the NMR signal. These changes, such as chemical shift perturbations, line broadening, or alterations in relaxation rates, are monitored to determine the binding affinity.

Experimental Protocol: ¹⁹F NMR Titration for KD Determination

  • Sample Preparation:

    • Prepare a stock solution of the purified target protein in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing 10% D₂O for signal locking.

    • Prepare a high-concentration stock solution of the this compound-modified ligand in the same NMR buffer.

    • Prepare a series of NMR samples with a constant concentration of the target protein (typically in the low µM range) and increasing concentrations of the fluorinated ligand. Ensure the final volume is consistent across all samples.

  • NMR Data Acquisition:

    • Acquire 1D ¹⁹F NMR spectra for each sample at a constant temperature on a high-field NMR spectrometer equipped with a fluorine probe.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the ¹⁹F chemical shifts to an external standard (e.g., trifluoroacetic acid).

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Measure the change in the ¹⁹F chemical shift (Δδ) for each ligand concentration relative to the free ligand.

    • Plot the chemical shift perturbation (Δδ) as a function of the ligand concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (KD). The equation for a one-site binding model is: Δδ = Δδmax * (([P]t + [L]t + KD) - √(([P]t + [L]t + KD)² - 4[P]t[L]t)) / (2[P]t) where Δδ is the observed chemical shift change, Δδmax is the maximum chemical shift change at saturation, [P]t is the total protein concentration, and [L]t is the total ligand concentration.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to equilibrium binding constants.

Principle: A ligand is immobilized on a sensor chip surface. When an analyte flows over the surface and binds to the ligand, the refractive index at the surface changes, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Experimental Protocol: SPR for Kinetic and Affinity Analysis

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the ligand solution (e.g., the target protein) over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell is typically prepared by performing the activation and deactivation steps without ligand immobilization.

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer (e.g., HBS-EP+).

    • Inject a series of concentrations of the this compound-modified ligand (analyte) over both the ligand-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association of the analyte during the injection.

    • Replace the analyte solution with running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting procedure yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining binding affinity and thermodynamics in solution.

Principle: A solution of the ligand is titrated into a solution of the macromolecule in the sample cell of a calorimeter. The heat change upon binding is measured and used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: ITC for Thermodynamic Characterization

  • Sample Preparation:

    • Prepare the target protein and the this compound-modified ligand in the same, extensively dialyzed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and ligand solutions.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the ligand into the protein solution. The heat change after each injection is measured as a peak.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the ITC analysis software.

    • The fitting provides the stoichiometry of binding (n), the binding constant (Kₐ, from which KD = 1/Kₐ is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Mandatory Visualization: Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows for the described binding affinity assays.

G cluster_NMR 19F NMR Titration Workflow prep_nmr Sample Preparation: Constant [Protein], Increasing [Ligand] acq_nmr 1D 19F NMR Data Acquisition prep_nmr->acq_nmr proc_nmr Data Processing: Measure Δδ acq_nmr->proc_nmr fit_nmr Non-linear Regression Fitting proc_nmr->fit_nmr kd_nmr Determine KD fit_nmr->kd_nmr

Caption: Workflow for determining binding affinity using ¹⁹F NMR titration.

G cluster_SPR Surface Plasmon Resonance (SPR) Workflow immob_spr Ligand Immobilization on Sensor Chip bind_spr Analyte Injection (Association) immob_spr->bind_spr diss_spr Buffer Flow (Dissociation) bind_spr->diss_spr fit_spr Global Data Fitting diss_spr->fit_spr kinetics_spr Determine ka, kd, KD fit_spr->kinetics_spr G cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow prep_itc Sample Preparation (Matched Buffer, Degassing) titrate_itc Ligand Titration into Protein prep_itc->titrate_itc measure_itc Measure Heat Change per Injection titrate_itc->measure_itc fit_itc Binding Isotherm Fitting measure_itc->fit_itc thermo_itc Determine KD, n, ΔH, ΔS fit_itc->thermo_itc

Assessing the Impact of 3,3,3-Trifluoroalanine on Peptide Helicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and modulating peptide helicity is a cornerstone of rational drug design and protein engineering. The introduction of non-canonical amino acids is a powerful strategy to influence the secondary structure of peptides. This guide provides a comparative analysis of the potential impact of incorporating 3,3,3-Trifluoroalanine on peptide helicity against other established methods, supported by experimental data and detailed protocols.

While direct experimental studies on the effect of this compound on peptide helicity are limited, insights can be drawn from research on other highly fluorinated amino acids. The available evidence suggests that, contrary to some expectations, the incorporation of highly fluorinated amino acids generally leads to a decrease in the helical propensity of peptides. This guide will therefore assess this compound within this context and compare it to well-established helix-promoting modifications.

Comparative Analysis of Helicity-Modifying Amino Acids

The following table summarizes the impact of various amino acid modifications on the helicity of model peptides, as determined by circular dichroism (CD) spectroscopy.

Modification StrategyModel Peptide Sequence (Example)% α-Helical Content (Unmodified)% α-Helical Content (Modified)Reference
Fluorination (Proxy) Alanine-based peptidesVariesGenerally Decreased[1][2]
Hydrocarbon Stapling BID BH3 (aa 81-101)14-20%71-91%[2][3]
α,α-Disubstitution (Aib) Boc-(L-Val-L-Val-Aib)4-OMeNot ApplicableHigh Helicity[4]
D-Amino Acid Substitution dPMI-δ(1–5–12)Low (linear)52% (stitched)[5]

Note: Data for fluorinated amino acids is based on studies of compounds like (S)-5,5,5,5',5',5'-hexafluoroleucine and (S)-2-amino-4,4,4-trifluorobutyric acid, serving as a proxy for the likely effect of this compound.

In-Depth Look at Helicity Modification Strategies

This compound (TFAla)

The trifluoromethyl group is highly electronegative and sterically demanding. While these properties can introduce unique conformational constraints, studies on analogous fluorinated amino acids suggest that the inclusion of trifluoromethyl groups may disrupt the precise backbone torsion angles (phi and psi) required for a stable α-helix. The electron-withdrawing nature of the trifluoromethyl group can also influence the amide bond geometry and hydrogen bonding potential, which are critical for helix stability. It is hypothesized that these electronic and steric effects contribute to a lower propensity for helix formation.

Alternative Strategies for Enhancing Peptide Helicity

In contrast to the likely helix-destabilizing effect of this compound, several other modifications are well-documented to promote and stabilize α-helical conformations:

  • Hydrocarbon Stapling: This technique involves covalently linking the side chains of two amino acids within a peptide, typically at the i and i+4 or i and i+7 positions. This macrocyclization pre-organizes the peptide backbone into a helical conformation, significantly increasing its helicity and providing resistance to proteolytic degradation.[2][3]

  • α,α-Disubstituted Amino Acids (e.g., Aminoisobutyric Acid - Aib): The presence of two substituents on the α-carbon of an amino acid restricts the available conformational space of the peptide backbone, favoring helical structures. Aib is a potent helix-inducer and is often incorporated into peptide sequences to promote stable helical folds.

  • D-Amino Acid Substitution: The strategic placement of D-amino acids within a peptide sequence can induce turns and stabilize helical structures. While a wholesale replacement of L-amino acids with D-amino acids will invert the helix handedness, selective incorporation can be a powerful tool for conformational control.[6]

Experimental Protocols

I. Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS) of Peptides with Unnatural Amino Acids

This protocol outlines the manual synthesis of a peptide containing a modified amino acid using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Materials:

  • Fmoc-protected amino acids (standard and modified)

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of coupling reagent (e.g., HCTU) in DMF.

    • Add DIPEA (2 equivalents per equivalent of amino acid) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (a negative result indicates successful coupling).

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

II. Analysis of Peptide Helicity by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectrophotometer

  • Quartz cuvette (typically 1 mm path length)

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in the chosen buffer to a final concentration of approximately 50-100 µM.

    • Ensure the buffer itself does not have a strong absorbance in the far-UV region (190-250 nm).

  • Instrument Setup:

    • Turn on the CD spectrophotometer and the nitrogen purge and allow the instrument to warm up.

    • Set the measurement parameters:

      • Wavelength range: 260 nm to 190 nm

      • Data pitch: 0.5 nm or 1.0 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Number of accumulations: 3-5

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in centimeters

  • Helicity Estimation:

    • The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]222) using the following equation: % Helicity = ([θ]222 - [θ]C) / ([θ]H - [θ]C) * 100 where:

      • [θ]C is the mean residue ellipticity of the random coil (typically ~0 deg cm2 dmol-1)

      • [θ]H is the mean residue ellipticity of a fully helical peptide, which is dependent on the peptide length (a common approximation for long peptides is -33,000 deg cm2 dmol-1).

Visualizing Experimental Workflows and Concepts

Peptide_Synthesis_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Amino Acid (HCTU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Cycle->Deprotect Next Amino Acid FinalDeprotect Final Deprotection Cycle->FinalDeprotect Last Amino Acid Cleave Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify Purify (RP-HPLC) Cleave->Purify Peptide End: Purified Peptide Purify->Peptide

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

CD_Spectroscopy_Workflow Start Start: Purified Peptide PrepareSample Prepare Sample in Buffer (e.g., 50-100 µM) Start->PrepareSample AcquireBaseline Acquire Buffer Baseline (190-260 nm) PrepareSample->AcquireBaseline AcquireSpectrum Acquire Peptide Spectrum (190-260 nm) PrepareSample->AcquireSpectrum ProcessData Process Data (Baseline Subtraction, Conversion to [θ]) AcquireBaseline->ProcessData AcquireSpectrum->ProcessData Analyze Analyze Data (Estimate % Helicity) ProcessData->Analyze Result End: Helicity Data Analyze->Result

Caption: Workflow for Circular Dichroism (CD) Spectroscopy Analysis.

Helicity_Modification_Comparison PeptideHelicity Peptide Helicity IncreaseHelicity Increase Helicity PeptideHelicity->IncreaseHelicity Goal DecreaseHelicity Decrease Helicity (Likely) PeptideHelicity->DecreaseHelicity Potential Outcome Stapling Hydrocarbon Stapling IncreaseHelicity->Stapling Aib Aib Incorporation IncreaseHelicity->Aib DAmino D-Amino Acid Substitution IncreaseHelicity->DAmino TFAla This compound Incorporation DecreaseHelicity->TFAla

References

A Comparative Analysis of the Metabolic Fates of L- and D-3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways and ultimate fates of the L- and D-enantiomers of 3,3,3-Trifluoroalanine. The inclusion of a trifluoromethyl group significantly alters the biological activity and metabolic stability of alanine, making these compounds of interest in drug development and biomedical research. This document synthesizes available experimental data to offer a clear overview of their distinct metabolic profiles.

Executive Summary

The metabolic fates of L- and D-3,3,3-Trifluoroalanine diverge significantly due to the stereospecificity of mammalian enzymes. D-3,3,3-Trifluoroalanine exhibits high stability in mammals as it is a poor substrate for D-amino acid oxidase (DAAO), the primary enzyme for D-amino acid catabolism. Consequently, it is largely excreted unchanged or incorporated into bacterial peptidoglycan. In contrast, while direct evidence for the metabolism of L-3,3,3-Trifluoroalanine in mammals is limited, existing literature on related L-fluoroamino acids suggests it may undergo defluorination and transamination.

Comparative Metabolic Data

The following table summarizes the key differences in the metabolic processing of L- and D-3,3,3-Trifluoroalanine.

FeatureD-3,3,3-TrifluoroalanineL-3,3,3-Trifluoroalanine
Primary Metabolic Enzyme Poor substrate for D-Amino Acid Oxidase (DAAO) in mammals.Potentially metabolized by L-amino acid oxidases and aminotransferases (e.g., Alanine Aminotransferase).
Metabolic Stability in Mammals High. Stable in human and mouse serum for over 6 hours[1].Likely lower than the D-isomer. L-[18F]-amino acid analogs are noted to be susceptible to in vivo defluorination[1].
Primary Metabolic Pathway Limited metabolism in mammals. Primarily excreted or incorporated into bacterial peptidoglycan[1].Expected to undergo oxidative deamination and/or transamination, potentially leading to defluorination.
Known/Expected Metabolites 3,3,3-Trifluoropyruvate (expected if oxidized by DAAO, but conversion is minimal)[1].3,3,3-Trifluoropyruvate, fluoride ions (from defluorination).
Interaction with Bacterial Enzymes Incorporated into peptidoglycan by LD- and DD-transpeptidases[1].Both enantiomers are efficient suicide substrates for bacterial alanine racemase[2].

Metabolic Pathways

The metabolic pathways for D- and L-3,3,3-Trifluoroalanine are depicted below. The pathway for the L-isomer is inferred from studies on related compounds due to a lack of direct research on L-3,3,3-trifluoroalanine itself.

D_Metabolism D_TFA D-3,3,3-Trifluoroalanine DAAO D-Amino Acid Oxidase (DAAO) (Poor Substrate) D_TFA->DAAO Minimal Oxidation Bacteria Bacterial Cell Wall (Peptidoglycan) D_TFA->Bacteria Incorporation Excretion Renal Excretion D_TFA->Excretion Major Pathway Trifluoropyruvate 3,3,3-Trifluoropyruvate DAAO->Trifluoropyruvate L_Metabolism L_TFA L-3,3,3-Trifluoroalanine LAAO L-Amino Acid Oxidase (LAAO) L_TFA->LAAO Oxidative Deamination ALT Alanine Aminotransferase (ALT) L_TFA->ALT Transamination Trifluoropyruvate 3,3,3-Trifluoropyruvate LAAO->Trifluoropyruvate ALT->Trifluoropyruvate Glutamate Glutamate ALT->Glutamate Defluorination Defluorination Trifluoropyruvate->Defluorination Fluoride Fluoride Ions Defluorination->Fluoride Pyruvate Pyruvate aKG α-Ketoglutarate aKG->ALT workflow start Start: L- and D-Isomers of Amino Acid Analog in_vitro In Vitro Metabolism (Liver Microsomes, Hepatocytes) start->in_vitro in_vivo In Vivo Metabolism (Rodent Model) start->in_vivo enzyme_kinetics Enzyme Kinetics (e.g., DAAO, LAAO, ALT) in_vitro->enzyme_kinetics metabolite_id Metabolite Identification (LC-MS, NMR) in_vitro->metabolite_id in_vivo->metabolite_id biodistribution Biodistribution Studies (PET/SPECT if radiolabeled) in_vivo->biodistribution toxicity Comparative Toxicity (Cell lines, Animal models) in_vivo->toxicity comparison Comparative Analysis of Metabolic Fate enzyme_kinetics->comparison metabolite_id->comparison biodistribution->comparison toxicity->comparison

References

validation of 3,3,3-Trifluoroalanine as a probe for enzyme mechanism studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding enzyme mechanisms is paramount. 3,3,3-Trifluoroalanine (TFA-Ala), a fluorinated analog of the amino acid alanine, has emerged as a powerful tool for these investigations. Its unique chemical properties make it a potent suicide inhibitor, providing invaluable insights into the catalytic processes of various enzymes, particularly those dependent on pyridoxal 5'-phosphate (PLP).

This guide offers a comprehensive comparison of TFA-Ala with other enzyme probes, supported by experimental data and detailed protocols. It aims to provide an objective analysis of its performance and utility in mechanistic studies.

Performance Comparison of Enzyme Probes

TFA-Ala's efficacy as a mechanistic probe is best understood by comparing its kinetic parameters with those of other inhibitors. The following table summarizes the available data for the inhibition of Alanine Racemase, a well-studied PLP-dependent enzyme.

InhibitorTarget EnzymeK_m (mM)k_inact (min⁻¹)Partition RatioSecond-order rate constant (M⁻¹s⁻¹)
DL-3,3,3-Trifluoroalanine E. coli Alanine Racemase-≤ 1.0< 10-
D-3,3-Difluoroalanine E. coli Alanine Racemase1162.25000-
L-3,3-Difluoroalanine E. coli Alanine Racemase1020.332600-
DL-β-Fluoroalanine E. coli Alanine Racemase--820-
D-Chlorovinylglycine E. coli Alanine Racemase--2.2122 ± 14
D-Fluoroalanine E. coli Alanine Racemase---93

K_m: Michaelis constant, indicating the substrate concentration at which the reaction rate is half of the maximum. A lower K_m suggests a higher affinity of the enzyme for the substrate/inhibitor. k_inact: The maximal rate of enzyme inactivation. Partition Ratio: The number of catalytic turnovers per inactivation event. A lower partition ratio indicates a more efficient inhibitor.

The data clearly demonstrates that DL-Trifluoroalanine is a highly efficient suicide substrate for E. coli Alanine Racemase, with a very low partition ratio of less than 10 turnovers per inactivation event[1]. In comparison, difluoroalanine isomers exhibit much higher K_m values and partition ratios, indicating lower efficiency[1]. While a direct comparison of the second-order rate constant for TFA-Ala is unavailable, the data for D-chlorovinylglycine and D-fluoroalanine highlight the potency of vinylglycine analogs as mechanism-based inactivators[2].

Mechanism of Action: A Tale of Suicide Inactivation

TFA-Ala functions as a "suicide inhibitor," meaning the enzyme's own catalytic machinery activates the inhibitor, leading to its irreversible inactivation[3]. The proposed mechanism for the inactivation of PLP-dependent enzymes by TFA-Ala involves the following key steps:

  • Formation of a Schiff Base: TFA-Ala initially forms a Schiff base with the PLP cofactor in the enzyme's active site.

  • Elimination of Fluoride: The enzyme's catalytic base abstracts a proton, leading to the elimination of a fluoride ion and the formation of a highly reactive β-fluoro-α,β-unsaturated imine intermediate.

  • Michael Addition: A nucleophilic residue in the enzyme's active site attacks this reactive intermediate via a Michael addition.

  • Covalent Adduct Formation: This attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, rendering the enzyme inactive[3].

This mechanism has been particularly well-elucidated for alanine racemase, where a lysine residue in the active site has been identified as the nucleophile responsible for the final inactivation step[4].

Experimental Protocols

To facilitate the use of TFA-Ala as a research tool, detailed experimental protocols for key assays are provided below.

Alanine Racemase Inhibition Assay (Coupled Spectrophotometric Method)

This assay measures the conversion of L-alanine to D-alanine, which is then oxidized by D-amino acid oxidase, producing hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a measurable color change.

Materials:

  • Purified Alanine Racemase

  • L-alanine

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • 4-aminoantipyrine

  • N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (EHSPT)

  • Tris-HCl buffer (e.g., 200 mM, pH 8.0)

  • This compound (and other inhibitors to be tested)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, 4-aminoantipyrine, EHSPT, HRP, and DAAO.

  • Inhibitor Incubation: In a 96-well plate, add the reaction mixture, the enzyme (Alanine Racemase), and varying concentrations of TFA-Ala or other inhibitors. Incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate, L-alanine.

  • Absorbance Measurement: Immediately measure the absorbance at 550 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes)[5].

  • Data Analysis: Determine the rate of reaction from the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For suicide inhibitors, further kinetic analysis can be performed to determine k_inact and K_I values[6].

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Enzyme_Inhibition_Mechanism cluster_0 Enzyme Active Site Enzyme Enzyme (E) + PLP Schiff_Base E-PLP-I Schiff Base Enzyme->Schiff_Base Binding TFA_Ala This compound (I) TFA_Ala->Schiff_Base Reactive_Intermediate Reactive Intermediate (β-fluoro-α,β-unsaturated imine) Schiff_Base->Reactive_Intermediate Catalysis & F⁻ Elimination Inactive_Enzyme Inactive Covalent Adduct (E-I) Reactive_Intermediate->Inactive_Enzyme Nucleophilic Attack

Mechanism of suicide inhibition by this compound.

Experimental_Workflow A Prepare Reaction Mixture (Buffer, DAAO, HRP, Chromogen) B Add Enzyme and Inhibitor (TFA-Ala) A->B C Pre-incubate B->C D Initiate Reaction with Substrate (L-alanine) C->D E Monitor Absorbance Change D->E F Data Analysis (Rate, % Inhibition, IC50, kinact/KI) E->F

Workflow for the Alanine Racemase inhibition assay.

Broader Applications and Future Directions

While the primary focus of TFA-Ala research has been on alanine racemase, its utility extends to other PLP-dependent enzymes. Studies have shown that it can also inactivate enzymes such as γ-cystathionase, suggesting a broader applicability for this probe in studying enzymes involved in β- or γ-elimination reactions[3].

Furthermore, the development of radiolabeled TFA-Ala, such as [¹⁸F]3,3,3-trifluoro-d-alanine, has opened new avenues for its use in in vivo imaging. This allows for the non-invasive monitoring of bacterial infections by targeting peptidoglycan biosynthesis, a pathway essential for bacterial survival[7][8][9][10].

Despite its proven utility, there is no evidence in the current literature to suggest that TFA-Ala directly modulates cellular signaling pathways. Its primary role remains as a specific tool for interrogating enzyme mechanisms at the molecular level.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,3,3-Trifluoroalanine, offering procedural, step-by-step guidance to address specific operational questions and build deep trust in laboratory safety and chemical handling practices.

Immediate Safety Considerations:

This compound is classified as a hazardous substance that causes skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure risks to personnel and the environment.

Quantitative Data Summary
PropertyValue
Chemical Name 2-amino-3,3,3-trifluoropropanoic acid
CAS Number 17463-43-3
Molecular Formula C₃H₄F₃NO₂
Molecular Weight 143.06 g/mol
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
GHS Pictograms Exclamation Mark

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended methodology for the safe disposal of this compound waste. This procedure is synthesized from general best practices for handling solid hazardous chemical waste and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

Objective: To safely collect, store, and prepare this compound waste for disposal by a licensed hazardous waste contractor.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or glasses with side shields

    • Laboratory coat

    • Dust mask or respirator (if handling outside of a fume hood)

  • Designated hazardous waste container (solid waste, clearly labeled)

  • Secondary containment bin

  • Hazardous waste labels (provided by your institution's EHS department)

  • Chemical fume hood

Procedure:

  • Personnel Protection: Before handling any waste, don the appropriate PPE, including gloves, safety glasses, and a lab coat. If there is a risk of generating dust, conduct all waste handling within a certified chemical fume hood.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes unused product, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials.

    • This waste must be segregated as solid hazardous chemical waste.

    • Crucially, do not mix this compound waste with incompatible chemicals. As a halogenated organic compound, it should be kept separate from strong oxidizing agents, strong bases, and reactive metals.

  • Waste Collection:

    • Use a designated, leak-proof, and sealable container for solid hazardous waste. The container must be compatible with the chemical.

    • Carefully place the solid this compound waste into the container. Minimize the generation of dust.

    • Do not overfill the container; it should be no more than 90% full to allow for expansion and prevent spills.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your institution.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (do not use abbreviations)

      • The approximate quantity of waste

      • The date the waste was first added to the container

      • The name of the principal investigator or laboratory contact

  • Storage:

    • Securely close the lid of the waste container.

    • Place the sealed container in a designated secondary containment bin within a designated satellite accumulation area (SAA). This area should be clearly marked and located near the point of generation.

    • Store the waste in a cool, dry, and well-ventilated area, away from general laboratory traffic and incompatible materials.

  • Disposal:

    • Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe segregate Identify & Segregate Waste ppe->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect store Store in Secondary Containment in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3,3,3-Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3,3,3-Trifluoroalanine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Chemical Identifier and Hazard Information

PropertyValue
Chemical Name This compound
Synonyms 2-amino-3,3,3-trifluoropropanoic acid
CAS Number 17463-43-3[1][2]
Molecular Formula C3H4F3NO2[3][4]
Molecular Weight 143.06 g/mol [2][3][4]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][5]
Signal Word Warning[3][5]
Hazard Identification and Risk Assessment

This compound is a fluorinated amino acid that poses several health risks upon exposure. It is crucial to understand these hazards to implement appropriate safety measures.

Primary Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[3][5]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.[3][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][5]

A thorough risk assessment should be conducted before beginning any work with this compound. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItem and Specifications
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield should be worn in addition to goggles if there is a significant splash hazard.[5]
Hand Protection Disposable nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and wash hands after removal.[3]
Body Protection A laboratory coat must be worn to protect skin and clothing from potential spills.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter may be necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound. The following step-by-step procedures should be followed for common laboratory tasks.

Weighing the Compound
  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a powder weighing station, to contain any airborne particles. Cover the work surface with disposable bench paper.

  • Taring the Balance: Place a clean, empty receiving container (e.g., a vial or beaker) on the analytical balance and tare it.

  • Transferring the Powder: Inside the chemical fume hood, carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the pre-tared receiving container. Avoid creating dust by handling the powder gently.

  • Closing Containers: Immediately close both the storage and receiving containers securely to prevent spills and exposure.

  • Final Weighing: Place the closed receiving container back on the balance to obtain the final weight.

  • Decontamination: Clean the spatula and the weighing area with a damp cloth or towel to remove any residual powder. Dispose of the bench paper and cleaning materials as hazardous waste.

Dissolving the Compound
  • Solvent Addition: In a chemical fume hood, add the desired solvent to the container with the pre-weighed this compound.

  • Mixing: Gently swirl or stir the mixture until the compound is fully dissolved. If necessary, use a sonicator to aid dissolution.

  • Labeling: Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.

The following diagram illustrates the workflow for safely weighing and dissolving this compound.

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_cleanup Cleanup prep1 Designate Weighing Area in Fume Hood prep2 Cover Surface with Bench Paper prep1->prep2 weigh1 Tare Empty Container on Balance prep2->weigh1 Proceed to Weighing weigh2 Transfer Powder in Fume Hood weigh1->weigh2 weigh3 Securely Close Containers weigh2->weigh3 weigh4 Record Final Weight weigh3->weigh4 dissolve1 Add Solvent in Fume Hood weigh4->dissolve1 Proceed to Dissolving dissolve2 Mix Until Dissolved dissolve1->dissolve2 dissolve3 Label Solution Container dissolve2->dissolve3 clean1 Decontaminate Weighing Area dissolve3->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Materials clean1->clean2

Workflow for Weighing and Dissolving this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.

Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, bench paper) should be collected in a clearly labeled, dedicated hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list "this compound".

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste". Do not mix with non-halogenated waste.[4][6]

  • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemically contaminated containers.

Final Disposal:

  • All collected waste must be disposed of through a licensed hazardous waste disposal company.[7] The disposal method will likely involve incineration at a facility equipped to handle halogenated organic compounds.[4]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.

The following diagram outlines the logical flow for the disposal of this compound waste.

G cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal start Waste Generation (Solid & Liquid) solid_waste Solid Waste (Gloves, Paper) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste solid_container Labeled 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Labeled 'Halogenated Liquid Waste' Container liquid_waste->liquid_container ehs Contact EHS for Pickup solid_container->ehs liquid_container->ehs incineration Licensed Hazardous Waste Incineration ehs->incineration

Disposal Plan for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoroalanine
Reactant of Route 2
3,3,3-Trifluoroalanine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。